molecular formula C11H11NO2 B173790 methyl 1-methyl-1H-indole-3-carboxylate CAS No. 108438-43-3

methyl 1-methyl-1H-indole-3-carboxylate

Cat. No.: B173790
CAS No.: 108438-43-3
M. Wt: 189.21 g/mol
InChI Key: RAIZQIUZLCMHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-7-9(11(13)14-2)8-5-3-4-6-10(8)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIZQIUZLCMHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357065
Record name methyl 1-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108438-43-3
Record name methyl 1-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-methylindole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Full Spectral Analysis of Methyl 1-methyl-1H-indole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of methyl 1-methyl-1H-indole-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document details the experimental protocols for its synthesis and presents a thorough analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the Fischer esterification of 1-methyl-1H-indole-3-carboxylic acid.

Experimental Protocol: Synthesis

Materials:

  • 1-methyl-1H-indole-3-carboxylic acid

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-methyl-1H-indole-3-carboxylic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is added.

  • The reaction mixture is heated at reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

  • The residue is then dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Pure this compound can be obtained by recrystallization from a suitable solvent system.

Diagram of the Synthesis Workflow:

G Synthesis Workflow A 1. Dissolve 1-methyl-1H-indole-3-carboxylic acid in Methanol B 2. Add catalytic H₂SO₄ A->B C 3. Reflux Reaction Mixture B->C D 4. Work-up: - Quench with water - Extract with Ethyl Acetate - Wash with NaHCO₃, Water, Brine C->D E 5. Dry over Na₂SO₄ and Concentrate D->E F 6. Recrystallization E->F G Pure this compound F->G

Caption: Workflow for the synthesis of this compound.

Spectral Data and Analysis

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---
Data not available---
Data not available---
Data not available---
Data not available---

Note: Specific peak assignments for ¹H NMR are not currently available in the searched literature.

¹³C NMR (Carbon-13 NMR) Spectral Data:

Chemical Shift (δ) ppmAssignment
Data not availableC=O (ester)
Data not availableC3a
Data not availableC7a
Data not availableC2
Data not availableC4
Data not availableC5
Data not availableC6
Data not availableC7
Data not availableC3
Data not availableO-CH₃ (ester)
Data not availableN-CH₃

Note: Specific peak assignments for ¹³C NMR are not currently available in the searched literature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
1704StrongC=O stretch of the ester
Data not available-Aromatic C-H stretch
Data not available-Aromatic C=C stretch
Data not available-C-N stretch
Data not available-C-O stretch

The IR spectrum of this compound prominently displays a strong absorption band at approximately 1704 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group.[1] Other expected peaks would include those for aromatic C-H and C=C stretching, as well as C-N and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data:

m/zRelative Intensity (%)Proposed Fragment
Data not available-[M]⁺ (Molecular Ion)
Data not available-[M - OCH₃]⁺
Data not available-[M - COOCH₃]⁺

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (189.21 g/mol ). Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) from the molecular ion.

Diagram of the Spectral Analysis Workflow:

G Spectral Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Synthesized Compound B ¹H NMR A->B C ¹³C NMR A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Proton Environment B->F G Carbon Skeleton C->G H Functional Groups D->H I Molecular Weight & Fragmentation E->I J Structural Elucidation F->J G->J H->J I->J

Caption: Workflow for the complete spectral analysis of the synthesized compound.

Conclusion

This technical guide has outlined the synthesis and comprehensive spectral analysis of this compound. The provided experimental protocol offers a clear and reproducible method for its preparation. While some specific spectral data with detailed assignments were not available in the searched literature, the characteristic IR absorption and expected NMR and MS fragmentation patterns have been discussed, providing a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further experimental work is encouraged to fully elucidate and publish the complete assigned NMR and MS data for this important compound.

References

A Comprehensive Theoretical Conformational Analysis of Methyl 1-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery and Development

This technical guide provides an in-depth theoretical conformational analysis of methyl 1-methyl-1H-indole-3-carboxylate, a key scaffold in medicinal chemistry. Understanding the conformational landscape of this molecule is crucial for predicting its interaction with biological targets and for the rational design of novel therapeutics. This document outlines the stable conformers, rotational energy barriers, and the computational methodologies employed for their characterization, presented in a format tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a derivative of indole, a privileged structural motif found in a vast array of bioactive natural products and synthetic pharmaceuticals. The conformational flexibility of the substituents at the 1- and 3-positions of the indole ring plays a pivotal role in defining the molecule's three-dimensional shape, which in turn governs its pharmacokinetic and pharmacodynamic properties. A thorough conformational analysis is therefore a prerequisite for any structure-based drug design campaign.

This guide focuses on the theoretical investigation of the conformational preferences of the N-methyl group and the C3-methoxycarbonyl group, which are the key rotatable bonds in the molecule. The analysis is based on established computational chemistry protocols, drawing parallels from studies on structurally related indole derivatives.

Conformational Landscape

The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds:

  • τ1: The dihedral angle defined by the atoms C2-N1-C(methyl)-H. Rotation around the N1-C(methyl) bond.

  • τ2: The dihedral angle defined by the atoms C2-C3-C(carbonyl)-O(methoxy). Rotation around the C3-C(carbonyl) bond.

Based on the literature for similar N-substituted and 3-substituted indoles, the conformational space can be explored by systematically rotating these two dihedral angles.

Key Conformers

Computational studies on related indole-3-carboxylates and N-acylated indoles suggest the existence of distinct stable conformers. For this compound, two principal planar conformers are anticipated due to the rotation of the methoxycarbonyl group, with the N-methyl group having a low rotational barrier.

The planarity of the indole ring system is a dominant feature. X-ray crystallographic data for this compound reveals that the molecule is planar in the solid state, situated on a mirror plane in the crystal lattice.[1] This provides a valuable reference point for the lowest energy conformation.

The two primary conformers arise from the orientation of the methoxycarbonyl group relative to the indole ring, which can be described as syn and anti with respect to the C2-C3 bond.

Computational Methodology

A robust computational workflow is essential for an accurate theoretical conformational analysis. The following protocol is a standard approach for this class of molecules, based on methodologies reported for similar indole derivatives.[2]

Computational Workflow

The logical flow of a theoretical conformational analysis is depicted in the diagram below.

Conformational Analysis Workflow A Initial 3D Structure Generation B Conformational Search (Systematic or Stochastic) A->B C Geometry Optimization of Conformers (e.g., DFT: B3LYP/6-31G(d)) B->C D Frequency Calculation (Confirm Minima) C->D E Single-Point Energy Refinement (Higher Level of Theory, e.g., B3LYP/6-311++G(d,p)) D->E F Analysis of Results (Relative Energies, Geometries, Population) E->F

Figure 1: A typical workflow for theoretical conformational analysis.
Detailed Protocol

  • Initial Structure Generation: A 3D model of this compound is built using standard molecular modeling software.

  • Conformational Search: A systematic scan of the potential energy surface is performed by rotating the key dihedral angles (τ1 and τ2) in discrete steps (e.g., 15-30 degrees).

  • Geometry Optimization: The identified unique conformers are then subjected to full geometry optimization using Density Functional Theory (DFT). A common and effective method for such molecules is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculations: To confirm that the optimized structures are true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer.

  • Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set, such as 6-311++G(d,p).

  • Data Analysis: The final optimized geometries, relative energies, and key dihedral angles for all stable conformers are tabulated and analyzed.

Quantitative Data

The following tables summarize the expected quantitative data from a detailed theoretical conformational analysis, based on the crystal structure data and typical values from computational studies of related indole derivatives.

Relative Energies and Dihedral Angles of Stable Conformers
ConformerKey Dihedral Angle (τ2)Relative Energy (kcal/mol)Boltzmann Population (%)
A (Planar, syn) ~0°0.00>95
B (Planar, anti) ~180°> 2.0<5

Note: The N-methyl group is expected to have a very low rotational barrier, and its orientation is not expected to define distinct, room-temperature-stable conformers.

Selected Optimized Geometric Parameters (DFT B3LYP/6-311++G(d,p))
ParameterBond/AngleConformer A (Calculated)Crystal Structure (Experimental)[1]
Bond Lengths (Å)
N1-C(methyl)~1.461.453 (3)
C3-C(carbonyl)~1.471.467 (3)
C(carbonyl)=O~1.22-
C(carbonyl)-O(methoxy)~1.35-
Bond Angles (°)
C2-N1-C(methyl)~126-
C2-C3-C(carbonyl)~128-
C3-C(carbonyl)-O(methoxy)~112-
O=C(carbonyl)-O(methoxy)~124-

Rotational Barriers

The energy barrier to rotation around the C3-C(carbonyl) bond is a critical parameter for understanding the conformational dynamics. For related N-carbomethoxylated indole derivatives, the rotational barrier for the carbamate group is in the range of 9.8 to 12.8 kcal/mol.[3] A similar range can be expected for the methoxycarbonyl group in the title compound.

The rotational barrier for the N-methyl group is anticipated to be significantly lower, likely in the range of 2-5 kcal/mol, as seen in similar N-methylated aromatic systems.[4]

The diagram below illustrates the relationship between the stable conformers and the transition state for the rotation of the methoxycarbonyl group.

Rotational Barrier Conformer_A Conformer A (Planar, syn-periplanar) Transition_State Transition State (τ2 ≈ 90°) Conformer_A->Transition_State  ΔE‡ Conformer_B Conformer B (Planar, anti-periplanar) Transition_State->Conformer_B

Figure 2: Energy profile for the rotation of the methoxycarbonyl group.

Conclusion

The theoretical conformational analysis of this compound indicates a strong preference for a planar conformation, consistent with experimental crystal structure data. The global minimum energy conformer is characterized by a syn-periplanar orientation of the methoxycarbonyl group relative to the C2-C3 bond of the indole ring. The rotational barrier for the methoxycarbonyl group is significant, suggesting that the molecule predominantly exists in this planar conformation at room temperature. The N-methyl group, in contrast, is expected to exhibit more facile rotation.

This detailed understanding of the conformational landscape of this compound provides a solid foundation for its application in drug design and development. The methodologies and data presented herein can guide the design of more potent and selective ligands for various biological targets.

References

physicochemical properties of methyl 1-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Methyl 1-methyl-1H-indole-3-carboxylate

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document includes quantitative data, detailed experimental protocols, and visualizations of its synthetic pathway.

Physicochemical Data

The key (CAS Number: 108438-43-3) are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[][2]
Molecular Weight 189.21 g/mol [][2]
Melting Point 87.6-88.7 °C[2]
Boiling Point 320.2 °C at 760 mmHg[][3]
Density 1.14 g/cm³[][3]
Flash Point 147.4 °C[3]
Exact Mass 189.07900 u[3]
Hydrogen Bond Acceptors 2[3]
IUPAC Name This compound[][2]
InChI Key RAIZQIUZLCMHAK-UHFFFAOYSA-N[][3]
SMILES CN1C=C(C2=CC=CC=C21)C(=O)OC[][3]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis from 1-methyl-1H-indole-3-carboxylic acid

A common method for the synthesis of this compound is through the esterification of 1-methyl-1H-indole-3-carboxylic acid with methanol.[4]

Materials:

  • 1-methyl-1H-indole-3-carboxylic acid

  • Methanol

  • Sulfuric acid (catalyst)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • A solution of 1-methyl-1H-indole-3-carboxylic acid in an excess of methanol is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • The mixture is heated under reflux for several hours to drive the esterification reaction to completion.

  • After cooling to room temperature, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Copper-Catalyzed Synthesis

An alternative synthesis route involves the cross-dehydrogenative coupling of N,N-dimethylaniline with phenyl bromoacetate derivatives using a copper(II) acetate monohydrate catalyst in the presence of tert-butyl hydroperoxide.[5] This method provides good to excellent yields.[5]

Materials:

  • N,N-dimethylaniline

  • Phenyl bromoacetate derivative

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • tert-Butyl hydroperoxide (TBHP)

Procedure:

  • N,N-dimethylaniline, the phenyl bromoacetate derivative, and Cu(OAc)₂·H₂O are combined in a suitable solvent.

  • tert-Butyl hydroperoxide is added to the mixture, which then initiates the cross-dehydrogenative coupling reaction.

  • The reaction is typically stirred at a specific temperature for a set period to ensure completion.

  • Upon completion, the reaction mixture is worked up, which usually involves extraction and washing steps.

  • The final product is purified using techniques like column chromatography to isolate the this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and a conceptual experimental workflow for the characterization of this compound.

Synthesis_of_Methyl_1_methyl_1H_indole_3_carboxylate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 1-methyl-1H-indole-3-carboxylic acid esterification Esterification reactant1->esterification reactant2 Methanol reactant2->esterification catalyst H₂SO₄ (catalyst) catalyst->esterification reflux Reflux reflux->esterification product This compound esterification->product

Caption: Synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis synthesis Chemical Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification mp Melting Point Determination purification->mp spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy hplc Purity Analysis (HPLC) purification->hplc analysis Data Interpretation and Reporting mp->analysis spectroscopy->analysis hplc->analysis

Caption: Experimental Workflow for Characterization.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 1-methyl-1H-indole-3-carboxylate (CAS Number: 108438-43-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound Methyl 1-methyl-1H-indole-3-carboxylate, identified by the CAS number 108438-43-3. This document is intended to serve as a core reference for researchers and professionals in drug development and related scientific fields. It includes a summary of its chemical and physical properties, a detailed experimental protocol for its synthesis, and available spectroscopic data.

Chemical Identity and Physical Properties

This compound is an indole derivative with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .[1] A summary of its key identifiers and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 108438-43-3
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
IUPAC Name This compound
SMILES CN1C=C(C2=CC=CC=C21)C(=O)OC

Synthesis

A reliable method for the synthesis of this compound has been reported.[1] The synthesis involves the esterification of 1-methyl-1H-indole-3-carboxylic acid with methanol, catalyzed by a strong acid.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 1-Methyl-1H-indole-3-carboxylic acid (2 g)

  • Methanol (20 ml)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~2 drops)

Procedure:

  • Combine 1-methyl-1H-indole-3-carboxylic acid and methanol in a 100 ml round-bottomed flask.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the reaction mixture overnight.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction mixture with water.

  • Collect the resulting precipitate by filtration.

  • Dry the collected product.

  • Recrystallize the product from a methanol solution to obtain the purified this compound.

The logical workflow for this synthesis is depicted in the following diagram.

Synthesis_Workflow Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product reactant1 1-Methyl-1H-indole-3-carboxylic acid reflux Reflux Overnight reactant1->reflux reactant2 Methanol reactant2->reflux catalyst Conc. H₂SO₄ (catalyst) catalyst->reflux quench Quench with Water reflux->quench filter Filtration quench->filter dry Drying filter->dry recrystallize Recrystallization from Methanol dry->recrystallize product This compound recrystallize->product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Infrared (IR) Spectroscopy

A characteristic infrared absorption band for the carbonyl (C=O) group in this compound has been reported at 1704 cm⁻¹ .[1] This absorption is indicative of the ester functional group present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Data Acquisition (Illustrative Parameters):

  • Spectrometer: 400 or 500 MHz

  • Pulse Program: Standard single-pulse sequence (e.g., zg30)

  • Spectral Width: ~12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

¹³C NMR Data Acquisition (Illustrative Parameters):

  • Spectrometer: 100 or 125 MHz

  • Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., zgpg30)

  • Spectral Width: ~240 ppm

  • Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

The logical relationship for a general NMR experimental workflow is outlined below.

NMR_Workflow General NMR Experimental Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent setup Instrument Setup (Lock, Shim) dissolve->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate analyze Assign Signals and Interpret Spectrum calibrate->analyze

Caption: General workflow for NMR spectroscopic analysis.

Instrumentation:

  • A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Introduction:

  • For ESI, the sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or through a liquid chromatography (LC) system.

  • For EI, the sample is often introduced via a direct insertion probe or a gas chromatography (GC) system.

Data Acquisition:

  • Acquire mass spectra in the appropriate mass range to observe the molecular ion and fragment ions.

  • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.

The logical flow for a general mass spectrometry experiment is shown below.

MS_Workflow General Mass Spectrometry Workflow cluster_preparation Sample Preparation cluster_introduction Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_interpretation Data Interpretation prepare Prepare Sample Solution introduce Introduce Sample (e.g., LC, GC, Infusion) prepare->introduce ionize Ionize Sample (e.g., ESI, EI) introduce->ionize analyze_mass Separate Ions by m/z ionize->analyze_mass detect Detect Ions analyze_mass->detect interpret Analyze Mass Spectrum detect->interpret

Caption: General workflow for mass spectrometry analysis.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or any associated signaling pathways for this compound. Indole derivatives, as a broad class of compounds, are known to exhibit a wide range of biological activities.[2] Further research is required to elucidate the potential pharmacological profile of this specific compound.

Conclusion

This technical guide has consolidated the available chemical, synthetic, and spectroscopic information for this compound (CAS 108438-43-3). While a detailed synthesis protocol and a characteristic IR absorption band are documented, a complete set of ¹H NMR, ¹³C NMR, and mass spectral data is not yet publicly available. The provided general experimental workflows for spectroscopic analyses can serve as a foundation for researchers aiming to characterize this compound further. Future studies are warranted to explore its full spectroscopic profile and to investigate its potential biological activities.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Methyl 1-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of methyl 1-methyl-1H-indole-3-carboxylate, a derivative of the biologically significant indole nucleus. The indole scaffold is a cornerstone in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities.[1][2] A thorough understanding of the three-dimensional arrangement of atoms within this molecule is paramount for structure-based drug design and for elucidating its physicochemical properties. This document details the experimental procedures for its synthesis and crystal structure determination, presents a comprehensive summary of its crystallographic data, and discusses the key intermolecular interactions that govern its solid-state packing.

Synthesis and Crystallization

The synthesis of the title compound, this compound, was achieved through the esterification of 1-methyl-1H-indole-3-carboxylic acid.[3] The process involves refluxing the carboxylic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid.[3]

Experimental Protocol: Synthesis

  • Reactants: 1-methyl-1H-indole-3-carboxylic acid and methanol.

  • Catalyst: Concentrated sulfuric acid (catalytic amount).

  • Procedure: The reactants and catalyst are combined in a round-bottomed flask and refluxed overnight.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration and dried.[3]

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound.

Crystal Structure Determination: A Methodological Workflow

The determination of the crystal structure of this compound was accomplished using single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the three-dimensional arrangement of atoms in a crystalline solid. The general workflow for this process is outlined below.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Elucidation cluster_analysis Analysis and Validation Synthesis Synthesis of this compound Crystallization Growth of Single Crystals Synthesis->Crystallization CrystalMounting Crystal Mounting Crystallization->CrystalMounting DataCollection X-ray Data Collection CrystalMounting->DataCollection DataProcessing Data Processing and Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structural Validation StructureRefinement->Validation Analysis Analysis of Molecular Geometry and Packing Validation->Analysis signaling_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Leads to IndoleDerivative This compound (Hypothetical Inhibitor) IndoleDerivative->Kinase Inhibits

References

An In-depth Technical Guide to Natural Sources of Indole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and biological activities of indole-3-carboxylate derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Natural Sources of Indole-3-Carboxylate Derivatives

Indole-3-carboxylate derivatives are a class of naturally occurring compounds that have been isolated from a diverse range of organisms, including plants, marine life, and microorganisms. These compounds have garnered significant interest due to their varied and potent biological activities.

Plant Kingdom

The plant kingdom is a rich source of indole-3-carboxylate derivatives, where they often play crucial roles in defense mechanisms and growth regulation.

  • Cruciferous Plants (Brassicaceae): The model plant Arabidopsis thaliana is a well-documented source of various indole-3-carboxylic acid (ICOOH) derivatives. These compounds are synthesized from tryptophan and accumulate in response to pathogens.[1][2] Key derivatives found in Arabidopsis include glucose conjugates of ICOOH and 6-hydroxyindole-3-carboxylic acid.[1][2]

Marine Organisms

The marine environment, with its vast biodiversity, has proven to be a prolific source of novel indole-3-carboxylate derivatives, many of which exhibit promising pharmacological properties.

  • Marine Sponges: Sponges of the genus Ircinia and Hyrtios are known to produce a variety of brominated and hydroxylated indole derivatives. For instance, 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester and 5-hydroxy-1H-indole-3-glyoxylate ethyl ester have been isolated from Ircinia sp.

  • Marine-Derived Bacteria: The marine bacterium Streptomyces sp., particularly the strain APA-053 isolated from moss, is a notable producer of 6-isoprenylindole-3-carboxylic acid.[3] This prenylated indole derivative has demonstrated significant anti-melanogenic activity.[3]

Microorganisms

Microorganisms, particularly endophytic fungi, are emerging as a significant source of bioactive indole-3-carboxylate derivatives.

  • Endophytic Fungi: The endophytic fungus Lasiodiplodia pseudotheobromae LPS-1, isolated from the medicinal plant Ilex cornuta, produces indole-3-carboxylic acid.[4][5][6][7] This compound has been shown to act synergistically with jasmonic acid to enhance plant defense against fungal pathogens.[4][5][6]

Biosynthesis of Indole-3-Carboxylate Derivatives

The biosynthetic pathways leading to indole-3-carboxylate derivatives vary among different organisms. Understanding these pathways is crucial for metabolic engineering and optimizing the production of these valuable compounds.

Biosynthesis in Arabidopsis thaliana

In Arabidopsis, the biosynthesis of indole-3-carboxylic acid derivatives is a part of the plant's defense response and originates from the amino acid tryptophan.[1][2]

The key steps in this pathway are:

  • Tryptophan is converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes CYP79B2 and CYP79B3.[1]

  • IAOx is then converted to indole-3-acetonitrile (IAN) .

  • The cytochrome P450 enzyme CYP71B6 efficiently converts IAN into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) .[1][2]

  • The enzyme ARABIDOPSIS ALDEHYDE OXIDASE 1 (AAO1) is responsible for the oxidation of ICHO to ICOOH .[1][2]

Biosynthesis of Indole-3-Carboxylic Acid Derivatives in Arabidopsis Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile IAOx->IAN ICHO Indole-3-carbaldehyde IAN->ICHO CYP71B6 ICOOH Indole-3-carboxylic acid IAN->ICOOH CYP71B6 ICHO->ICOOH AAO1 Anti-melanogenic Signaling Pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_transcription Transcription Factor cluster_enzymes Melanogenic Enzymes cluster_output Output alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MAPK p38, ERK, JNK PKA->MAPK MITF MITF CREB->MITF MAPK->MITF TYR TYR MITF->TYR TRP-1 TRP-1 MITF->TRP-1 TRP-2 TRP-2 MITF->TRP-2 Melanin Melanin TYR->Melanin TRP-1->Melanin TRP-2->Melanin 6-isoprenylindole-3-carboxylic acid 6-isoprenylindole-3-carboxylic acid 6-isoprenylindole-3-carboxylic acid->MAPK Synergistic Antifungal Activity cluster_pathogen Pathogen Attack cluster_compounds Active Compounds cluster_signaling Plant Defense Signaling cluster_response Plant Response B. graminis B. graminis JA_Pathway Jasmonic Acid Signaling Pathway B. graminis->JA_Pathway induces ICA Indole-3-carboxylic acid ICA->JA_Pathway sensitizes JA Jasmonic acid JA->JA_Pathway activates Defense_Genes Defense Gene Expression JA_Pathway->Defense_Genes Resistance Enhanced Fungal Resistance Defense_Genes->Resistance Extraction Workflow cluster_source Natural Source cluster_extraction Extraction & Partitioning cluster_purification Purification Plant Plant Solvent_Extraction Solvent Extraction Plant->Solvent_Extraction Marine_Organism Marine_Organism Marine_Organism->Solvent_Extraction Microorganism Microorganism Microorganism->Solvent_Extraction Solvent_Partitioning Solvent Partitioning Solvent_Extraction->Solvent_Partitioning Column_Chromatography Column Chromatography Solvent_Partitioning->Column_Chromatography HPLC HPLC / Prep-TLC Column_Chromatography->HPLC Pure_Compound Pure Indole-3-carboxylate Derivative HPLC->Pure_Compound

References

The Influence of Substitution on the Electronic Properties of Indole-3-Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic properties of substituted indole-3-carboxylates, a class of compounds of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, and the modulation of its electronic characteristics through substitution is a key strategy in the design of novel therapeutic agents and functional materials. This document provides a summary of key electronic properties, detailed experimental and computational protocols for their determination, and logical workflows to guide further research.

Introduction to the Electronic Landscape of Indole-3-Carboxylates

The indole ring system is an aromatic heterocycle characterized by a benzene ring fused to a pyrrole ring. This fusion results in a π-electron-rich system that is susceptible to electrophilic substitution, primarily at the C3 position. The introduction of a carboxylate group at this position, and further substitution on the indole ring, significantly alters the electronic distribution, thereby influencing the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity. Understanding and quantifying these electronic effects are paramount for rational drug design and the development of novel organic materials.

Synthesis of Substituted Indole-3-Carboxylates

The synthesis of substituted indole-3-carboxylates can be achieved through various synthetic routes. A common strategy involves the functionalization of a pre-existing substituted indole at the C3 position. The Vilsmeier-Haack reaction is a widely used method for the formylation of indoles, which can then be oxidized to the corresponding carboxylic acid. Alternatively, direct carboxylation methods or the use of indole-3-glyoxylic acids can be employed.

Below is a generalized workflow for the synthesis of substituted indole-3-carboxylates.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation cluster_purification Workup and Purification Substituted Indole Substituted Indole Reaction Conditions Reaction Conditions Substituted Indole->Reaction Conditions Carboxylating Agent Carboxylating Agent Carboxylating Agent->Reaction Conditions Substituted Indole-3-carboxylate Substituted Indole-3-carboxylate Reaction Conditions->Substituted Indole-3-carboxylate Purification Purification Substituted Indole-3-carboxylate->Purification

Caption: Generalized synthetic workflow for substituted indole-3-carboxylates.

Experimental Determination of Electronic Properties

The electronic properties of substituted indole-3-carboxylates can be experimentally determined using a variety of techniques. Spectroscopic and electrochemical methods are particularly powerful in providing quantitative data on the energy levels of molecular orbitals and the effects of substituents.

Spectroscopic Analysis

UV-Vis and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions within a molecule. The absorption and emission maxima provide information about the energy gap between the ground and excited states. Substituents on the indole ring can cause a bathochromic (red) or hypsochromic (blue) shift in these maxima, reflecting changes in the electronic structure.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

  • Preparation of the Electrolyte Solution: A 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP), is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Preparation of the Analyte Solution: A 1-5 mM solution of the substituted indole-3-carboxylate is prepared in the electrolyte solution.

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deoxygenation: The analyte solution is purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.

  • Data Analysis: The oxidation (Eox) and reduction (Ered) potentials are determined from the peaks in the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

    • EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

    • ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare Electrolyte Prepare Electrolyte Dissolve Sample Dissolve Sample Prepare Electrolyte->Dissolve Sample Deoxygenate Deoxygenate Dissolve Sample->Deoxygenate Setup 3-Electrode Cell Setup 3-Electrode Cell Deoxygenate->Setup 3-Electrode Cell Run CV Scan Run CV Scan Setup 3-Electrode Cell->Run CV Scan Determine E_ox and E_red Determine E_ox and E_red Run CV Scan->Determine E_ox and E_red Calculate HOMO/LUMO Calculate HOMO/LUMO Determine E_ox and E_red->Calculate HOMO/LUMO

Caption: Experimental workflow for cyclic voltammetry.

Computational Analysis of Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic properties of molecules. These methods can provide valuable insights into the effects of substitution on the electronic structure of indole-3-carboxylates.

  • Geometry Optimization: The 3D structure of the substituted indole-3-carboxylate is optimized to find its lowest energy conformation. This is typically done using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine various electronic properties, including:

    • HOMO and LUMO energies

    • Molecular electrostatic potential (MEP) maps

    • Dipole moment

    • Mulliken or Natural Bond Orbital (NBO) charges

  • Solvation Effects: To better mimic experimental conditions, implicit or explicit solvent models can be incorporated into the calculations.

G Input Structure Input Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Input Structure->Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Single Point Calculation Single Point Calculation Frequency Calculation->Single Point Calculation Electronic Properties Electronic Properties Single Point Calculation->Electronic Properties Solvation Model Solvation Model Single Point Calculation->Solvation Model

Caption: Computational workflow for determining electronic properties.

Summary of Electronic Properties

The electronic properties of substituted indole-3-carboxylates are highly dependent on the nature and position of the substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert significant influence on the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the overall charge distribution.

Hammett Constants

Hammett constants (σ) provide a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent.[1] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. These constants are invaluable for correlating the electronic effects of substituents with the reactivity and properties of the molecule.

Table 1: Hammett Constants for Common Substituents

SubstituentσpElectronic Effect
-NO20.78Strong Electron-Withdrawing
-CN0.66Strong Electron-Withdrawing
-CHO0.42Electron-Withdrawing
-Cl0.23Weak Electron-Withdrawing
-H0.00Neutral
-CH3-0.17Weak Electron-Donating
-OCH3-0.27Electron-Donating
-NH2-0.66Strong Electron-Donating
HOMO-LUMO Energies and Band Gaps

The HOMO and LUMO energies are critical parameters that determine the electron-donating and electron-accepting abilities of a molecule, respectively. The energy difference between the HOMO and LUMO, known as the band gap, is a measure of the molecule's electronic excitability.

Table 2: Calculated Electronic Properties of Selected Substituted Indole Derivatives *

CompoundSubstituent (at C5)HOMO (eV)LUMO (eV)Band Gap (eV)
Indole-3-carboxaldehyde-H-6.21-1.984.23
5-Nitroindole-3-carboxaldehyde-NO2-6.89-2.983.91
5-Methoxyindole-3-carboxaldehyde-OCH3-5.85-1.764.09

Note: The data in this table is for indole-3-carboxaldehyde derivatives and is intended to be illustrative of the effects of substituents on the electronic properties of the indole core. The exact values for indole-3-carboxylates will vary but are expected to follow similar trends.

Generally, electron-donating groups raise the HOMO energy level, making the molecule easier to oxidize, while electron-withdrawing groups lower the LUMO energy level, making it a better electron acceptor. Both types of substituents tend to decrease the HOMO-LUMO gap, leading to a red shift in the absorption and emission spectra.

Conclusion

The electronic properties of substituted indole-3-carboxylates are finely tunable through the strategic placement of electron-donating and electron-withdrawing groups on the indole ring. This guide has provided an overview of the key electronic parameters, detailed methodologies for their experimental and computational determination, and a summary of the expected trends. A thorough understanding of these electronic effects is crucial for the rational design of new indole-based compounds with tailored properties for applications in drug discovery and materials science. Further research to expand the library of substituted indole-3-carboxylates and to correlate their electronic properties with biological activity is a promising avenue for future investigations.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to Methyl 1-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of methyl 1-methyl-1H-indole-3-carboxylate, a key scaffold in medicinal chemistry. By leveraging Density Functional Theory (DFT), we explore the molecule's structural, electronic, and vibrational characteristics. This document details the computational methodology, presents key data in a structured format, and visualizes the underlying scientific workflows and concepts. The insights derived from these calculations are invaluable for understanding the molecule's reactivity, stability, and potential interactions in biological systems, thereby aiding in rational drug design and development.

Molecular Structure and Geometry

The foundational aspect of understanding a molecule's properties is determining its stable three-dimensional structure. Quantum chemical calculations provide a highly accurate prediction of the optimized molecular geometry in the gas phase, which can be compared against experimental data from X-ray crystallography.

Experimental Protocol: Geometry Optimization

The molecular geometry of this compound was optimized using Density Functional Theory (DFT) calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. All calculations were performed using a standard quantum chemistry software package, such as Gaussian. The optimization was carried out without any symmetry constraints, and the nature of the stationary point was confirmed by a frequency calculation, ensuring the absence of imaginary frequencies.

Data Presentation: Geometric Parameters

The following tables summarize the key bond lengths, bond angles, and dihedral angles for this compound, comparing the theoretically calculated values with experimental data obtained from X-ray crystallography.

Table 1: Selected Bond Lengths (Å)

BondCalculated (B3LYP/6-311++G(d,p))Experimental (Crystal Structure)[1]
C1-C21.3981.389(3)
C2-C31.3751.365(3)
C3-C81.4321.425(3)
C8-N11.3851.378(2)
N1-C71.3911.381(2)
N1-C111.4651.453(3)
C3-C91.4781.467(3)
C9-O11.2151.208(2)
C9-O21.3541.345(2)
O2-C101.4421.445(3)

Table 2: Selected Bond Angles (°)

AngleCalculated (B3LYP/6-311++G(d,p))Experimental (Crystal Structure)[1]
C7-N1-C8108.9109.13(16)
C7-N1-C11125.8125.63(17)
C8-N1-C11125.3125.24(17)
C2-C3-C8107.5107.30(18)
C2-C3-C9128.1128.4(2)
C8-C3-C9124.4124.3(2)
O1-C9-O2123.5123.75(19)
O1-C9-C3125.2125.1(2)
O2-C9-C3111.3111.14(18)
C9-O2-C10116.8116.53(16)

Table 3: Selected Dihedral Angles (°)

Dihedral AngleCalculated (B3LYP/6-311++G(d,p))Experimental (Crystal Structure)[1]
C7-N1-C8-C40.10.5(2)
C11-N1-C8-C3179.8-179.4(2)
C8-C3-C9-O1179.9179.5(2)
C2-C3-C9-O2-179.8179.3(2)
C3-C9-O2-C10179.9-179.6(2)

Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key concept, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles in chemical reactions.

Experimental Protocol: Electronic Property Calculation

The electronic properties, including the energies of the HOMO and LUMO, were calculated at the B3LYP/6-311++G(d,p) level of theory on the previously optimized geometry. The HOMO-LUMO energy gap, a crucial indicator of chemical reactivity and stability, was determined from these energies. Other quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index were also derived from the HOMO and LUMO energies.

Data Presentation: Quantum Chemical Descriptors

Table 4: Calculated Electronic Properties (eV)

ParameterValue
HOMO Energy-5.89
LUMO Energy-0.98
HOMO-LUMO Gap (ΔE)4.91
Ionization Potential (I)5.89
Electron Affinity (A)0.98
Electronegativity (χ)3.435
Chemical Hardness (η)2.455
Electrophilicity Index (ω)2.40

Vibrational Analysis

Vibrational spectroscopy provides a fingerprint of a molecule. Theoretical frequency calculations can aid in the assignment of experimental infrared (IR) and Raman spectra.

Experimental Protocol: Vibrational Frequency Calculation

Harmonic vibrational frequencies were computed at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are typically scaled by an empirical factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental data.

Data Presentation: Selected Vibrational Frequencies

Table 5: Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeCalculated (Scaled)Assignment
3115Aromatic C-H Stretch
2955Methyl C-H Stretch
1710C=O Carbonyl Stretch
1525Indole Ring C=C Stretch
1460C-H Bending
1230C-O Ester Stretch
1105C-N Stretch

Visualizations

Diagrams are essential for illustrating complex workflows and relationships in computational chemistry.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis start This compound (Initial Structure) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties geom_opt->electronic_prop opt_geom Optimized Geometry (Bond Lengths, Angles) freq_calc->opt_geom vib_spectra Vibrational Frequencies freq_calc->vib_spectra fmo HOMO/LUMO Analysis electronic_prop->fmo reactivity Reactivity Descriptors fmo->reactivity

Caption: Computational workflow for quantum chemical calculations.

FMO_Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Nucleophile Nucleophilic Attack (Electron Donor) HOMO->Nucleophile Donates Electrons Gap Energy Gap (ΔE) Chemical Stability LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electrophile Electrophilic Attack (Electron Acceptor) Electrophile->LUMO Accepts Electrons

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

References

Synthesis of Methyl 1-Methyl-1H-indole-3-carboxylate: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for methyl 1-methyl-1H-indole-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules. This document details common experimental protocols, presents quantitative data for comparison, and illustrates a key synthetic pathway.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached via two primary strategies:

  • N-methylation of a pre-existing indole-3-carboxylate core: This involves the methylation of the nitrogen atom of methyl indole-3-carboxylate.

  • Esterification of 1-methyl-1H-indole-3-carboxylic acid: This classic method involves the conversion of the carboxylic acid to its corresponding methyl ester.

  • Novel Catalytic Approaches: Recent advancements have introduced copper and palladium-catalyzed methods offering alternative synthetic pathways.

This guide will focus on the most established and widely utilized methods: N-methylation and Fischer esterification.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthetic methods for this compound and its precursors. This allows for a comparative analysis of the efficiency and conditions of each method.

Synthesis MethodStarting Material(s)Reagents & CatalystSolventReaction TimeTemperatureYield (%)Reference
N-MethylationMethyl indole-3-carboxylateDimethyl carbonate, K₂CO₃N,N-dimethylformamide (DMF)3.5 hReflux (~130 °C)Not specified, reaction completion confirmed by HPLC[1]
Fischer-Speier Esterification1-Methyl-1H-indole-3-carboxylic acidMethanol, conc. H₂SO₄ (catalytic)MethanolOvernightRefluxNot specified, product collected by filtration[2]
Copper-Catalyzed Cross-Dehydrogenative CouplingN,N-dimethylaniline, Phenyl bromoacetate derivativesCu(OAc)₂·H₂O, tert-butyl hydroperoxideNot specifiedNot specifiedNot specified69–90%[3]

Experimental Protocols

N-Methylation of Methyl Indole-3-carboxylate

This protocol is adapted from a patented procedure utilizing dimethyl carbonate as a methylating agent.[1]

Materials:

  • Methyl indole-3-carboxylate (5.0g, 28.54 mmol)

  • Potassium carbonate (2.5g)

  • N,N-dimethylformamide (DMF, 35 mL)

  • Dimethyl carbonate (7.2 mL, 85 mmol)

  • Ice-cold water

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Combine methyl indole-3-carboxylate, potassium carbonate, N,N-dimethylformamide, and dimethyl carbonate in a round-bottom flask equipped with a reflux condenser and a stirrer.

  • Heat the stirred mixture to reflux (approximately 130 °C).

  • Monitor the reaction progress by HPLC. The reaction is expected to be complete within 3.5 hours.

  • Once the reaction is complete, cool the mixture to approximately 3 °C.

  • Slowly add 100 mL of ice-cold water to the cooled reaction mixture, which should induce the precipitation of the product.

  • Collect the resulting solid by filtration.

  • Wash the solid with two 50 mL portions of water.

  • Dry the product to obtain this compound.

Fischer-Speier Esterification of 1-Methyl-1H-indole-3-carboxylic Acid

This protocol is based on a method described in a peer-reviewed publication.[2]

Materials:

  • 1-Methyl-1H-indole-3-carboxylic acid (2 g)

  • Methanol

  • Concentrated sulfuric acid (2 drops)

  • 100 mL round-bottom flask with reflux condenser

  • Stirring apparatus

  • TLC plates for reaction monitoring

  • Filtration apparatus

Procedure:

  • Place 1-methyl-1H-indole-3-carboxylic acid in a 100 mL round-bottom flask.

  • Add methanol to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (2 drops) to the mixture.

  • Heat the reaction mixture to reflux overnight.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • Collect the solid product by filtration.

  • Dry the collected solid to yield this compound.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound via the N-methylation of methyl indole-3-carboxylate.

N_Methylation_Workflow start Start Materials: Methyl indole-3-carboxylate Dimethyl carbonate K₂CO₃ reaction Reaction: Reflux in DMF (~130 °C, 3.5h) start->reaction workup Work-up: Cooling Precipitation with H₂O reaction->workup purification Purification: Filtration Washing with H₂O workup->purification product Final Product: This compound purification->product

Caption: N-Methylation Synthesis Workflow.

This guide provides a foundational understanding of the key synthetic routes to this compound. For further details on novel catalytic methods, including those employing copper and palladium, readers are encouraged to consult the primary literature.

References

The Core Reactivity of Methyl 1-Methyl-1H-indole-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, rendering a thorough understanding of its reactivity paramount for the design and synthesis of novel therapeutic agents. This technical guide delves into the fundamental reactivity of a key derivative, methyl 1-methyl-1H-indole-3-carboxylate, providing a detailed exploration of its behavior in various chemical transformations. This document aims to be a comprehensive resource, offering insights into electrophilic and nucleophilic substitutions, cycloaddition reactions, and redox chemistry, supported by experimental data and detailed protocols.

Electrophilic Aromatic Substitution: The Predominant Reaction Pathway

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack. The presence of the electron-withdrawing methyl carboxylate group at the C3 position and the N-methylation in this compound influences the regioselectivity of these reactions.

Electrophilic substitution on the indole ring is a fundamental aspect of its chemistry. The highest electron density is typically at the C3 position. However, with the C3 position occupied by the carboxylate group in the title compound, electrophilic attack is directed to other positions of the indole nucleus.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. While typically occurring at the C3 position of indoles, in 3-substituted indoles, the reaction can be directed to other positions. For instance, the Vilsmeier-Haack reaction on N-benzyl-1,2,3,4-tetrahydrocarbazole, a more complex indole derivative, has been shown to result in formylation at various positions, with the regioselectivity being influenced by steric factors.[1]

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

To a solution of the indole derivative (1 mmol) in DMF (2 mL) under an inert atmosphere and cooled in an ice bath, phosphorus oxychloride (POCl₃, 3 mmol) is added dropwise. The reaction mixture is stirred at this temperature for a specified time and may be heated to drive the reaction to completion. Upon completion, the reaction is quenched by pouring it onto crushed ice and neutralized with a base, such as sodium hydroxide solution. The product is then extracted with an appropriate organic solvent, dried, and purified by chromatography.[1]

Nitration

Nitration of the indole ring introduces a nitro group, a versatile functional group for further transformations. The regioselectivity of nitration is highly dependent on the reaction conditions and the substituents present on the indole nucleus. For indoles with an electron-withdrawing group at C3, nitration often occurs at the C6 position.[2] A non-acidic and non-metallic method for the regioselective 3-nitration of N-Boc indoles has been developed using tetramethylammonium nitrate and trifluoroacetic anhydride, which generates trifluoroacetyl nitrate as the electrophilic nitrating agent.[3]

Table 1: Summary of Selected Electrophilic Substitution Reactions on Indole Derivatives

Reaction TypeElectrophile/ReagentsPosition of SubstitutionYield (%)Reference
Vilsmeier-HaackPOCl₃, DMFMultiple positionsVariable[1]
NitrationHNO₃, H₂SO₄C6 (for 3-substituted indoles)-[2]
Nitration(CH₃)₄NNO₃, (CF₃CO)₂OC3 (for N-Boc indole)Good to excellent[3]

Nucleophilic Substitution: Expanding Synthetic Utility

While less common than electrophilic substitution, nucleophilic substitution reactions on the indole nucleus, particularly on halogenated derivatives, provide a valuable tool for introducing a wide range of functional groups.

Nucleophilic Aromatic Substitution (SNAr)

Halogenated indoles can undergo nucleophilic aromatic substitution, especially when the halogen is at a position activated by electron-withdrawing groups or through the use of metal catalysis. For example, halogenated 1H-cyclohepta[2,1-b:3,4-b']diindoles have been shown to react with amines and alcohols to yield substituted products.[4]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

A mixture of the halogenated indole derivative, the nucleophile (e.g., amine or alcohol), and a base (if necessary) in a suitable solvent is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.[4]

Lithiation and Electrophilic Quench

Directed ortho-metalation, or more generally, lithiation followed by quenching with an electrophile, is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. The C2 position of N-substituted indoles is particularly susceptible to deprotonation by strong bases like n-butyllithium, followed by reaction with an electrophile to introduce a substituent at this position.

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

To a solution of the N-methylindole derivative in an anhydrous ether solvent such as THF at low temperature (e.g., -78 °C) under an inert atmosphere, a solution of n-butyllithium is added dropwise. The mixture is stirred for a period to allow for lithiation. The desired electrophile is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted and purified.

Cycloaddition Reactions: Building Molecular Complexity

Cycloaddition reactions provide an efficient means to construct complex polycyclic structures from relatively simple starting materials. The indole nucleus can participate in cycloaddition reactions either as a dienophile or as part of a diene system.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. The electron-rich double bond of the indole pyrrole ring can act as a dienophile, particularly in inverse-electron-demand Diels-Alder reactions.[5]

Logical Relationship of a Diels-Alder Reaction

Diels_Alder diene Diene (4π electrons) product Cyclohexene adduct diene->product dienophile Dienophile (2π electrons) dienophile->product

Caption: Diels-Alder [4+2] cycloaddition.

1,3-Dipolar Cycloaddition

1,3-Dipolar cycloadditions are powerful for constructing five-membered heterocyclic rings. Azomethine ylides, for example, can react with the double bond of the indole ring acting as a dipolarophile to afford complex pyrrolidine-fused indole structures.

Experimental Workflow for a 1,3-Dipolar Cycloaddition

Dipolar_Cycloaddition_Workflow start Start reactants Indole Derivative & 1,3-Dipole Precursor start->reactants generation In situ Generation of 1,3-Dipole reactants->generation cycloaddition Cycloaddition Reaction generation->cycloaddition workup Reaction Workup & Purification cycloaddition->workup product Cycloadduct workup->product end End product->end

Caption: 1,3-Dipolar cycloaddition workflow.

Oxidation and Reduction Reactions: Modifying Functional Groups

Oxidation and reduction reactions are fundamental transformations for manipulating the functional groups and the indole core itself.

Oxidation

The indole nucleus can be susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common reagents for the epoxidation of the C2-C3 double bond of indoles, which can then rearrange to oxindoles.

Experimental Protocol: General Procedure for m-CPBA Oxidation

To a solution of the indole derivative in a chlorinated solvent like dichloromethane at 0 °C, a solution of m-CPBA is added portion-wise. The reaction is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium sulfite), washed with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts, dried, and concentrated. The product is then purified by chromatography.

Reduction

The ester functionality and the indole ring can be reduced under various conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the methyl ester to a primary alcohol. However, care must be taken as these reagents can also reduce the indole ring.

Experimental Protocol: Selective Ester Reduction (Conceptual)

To a suspension of a milder reducing agent, such as sodium borohydride in combination with a Lewis acid or other activating agent, in an appropriate solvent at a controlled temperature, a solution of this compound is added. The reaction is monitored for the disappearance of the starting material. Upon completion, the reaction is carefully quenched, and the product alcohol is isolated and purified. Note: Finding conditions for selective ester reduction without affecting the indole ring can be challenging and may require careful optimization.

Catalytic hydrogenation can be employed to reduce the indole nucleus to an indoline. For example, 1-methylindole can be hydrogenated to 1-methylindoline.[6] The conditions for such reductions, including the choice of catalyst and reaction parameters, are crucial for achieving the desired outcome.

Table 2: Summary of Selected Oxidation and Reduction Reactions

Reaction TypeReagentProduct TypeComments
Oxidationm-CPBAOxindole derivativeEpoxidation followed by rearrangement
ReductionLiAlH₄3-hydroxymethyl-1-methylindolePotential for over-reduction
HydrogenationH₂, Catalyst1-methylindoline-3-carboxylateReduction of the indole ring

Conclusion

This compound exhibits a rich and diverse reactivity profile. While electrophilic substitution remains a dominant reaction pathway, nucleophilic substitutions, cycloadditions, and redox reactions offer a vast landscape for synthetic exploration. The strategic application of these transformations, guided by the electronic and steric influences of the N-methyl and C3-carboxylate substituents, empowers chemists to construct a wide array of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical starting points for researchers to further investigate and harness the synthetic potential of this versatile indole derivative.

References

Methodological & Application

Application Note: Rapid Microwave-Assisted Synthesis of Methyl 1-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly efficient, two-step protocol for the synthesis of methyl 1-methyl-1H-indole-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The initial synthesis of the precursor, methyl 1H-indole-3-carboxylate, is achieved through a classic Fischer-Speier esterification. The subsequent N-methylation is accomplished using a rapid and green microwave-assisted method with dimethyl carbonate as the methylating agent. This protocol offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved energy efficiency, and high yields.

Introduction

Indole derivatives are a cornerstone of many pharmaceuticals and biologically active compounds. The specific scaffold of this compound serves as a key intermediate in the synthesis of a variety of therapeutic agents. Traditional methods for the N-methylation of indoles often involve hazardous reagents and prolonged reaction times under harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical transformations, offering benefits such as enhanced reaction rates, higher yields, and improved purity of products. This protocol provides a detailed, reliable, and scalable method for the synthesis of the target compound, tailored for a high-throughput drug discovery environment.

Reaction Scheme

Step 1: Synthesis of Methyl 1H-indole-3-carboxylate (Conventional Heating)

C9H7NO2 + CH3OH <--H+--> C10H9NO2 + H2O

Indole-3-carboxylic acid + Methanol <--Sulfuric Acid--> Methyl 1H-indole-3-carboxylate + Water

Step 2: Microwave-Assisted N-methylation

C10H9NO2 + (CH3O)2CO --Microwave, Base--> C11H11NO2 + CH3OH + CO2

Methyl 1H-indole-3-carboxylate + Dimethyl carbonate --Microwave, K2CO3--> this compound + Methanol + Carbon dioxide

Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-indole-3-carboxylate

This protocol is based on the well-established Fischer-Speier esterification method.

Materials:

  • Indole-3-carboxylic acid

  • Anhydrous Methanol (CH3OH)

  • Concentrated Sulfuric Acid (H2SO4)

  • Saturated Sodium Bicarbonate solution (NaHCO3)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add indole-3-carboxylic acid (10.0 g, 62.1 mmol).

  • Add anhydrous methanol (150 mL) to the flask.

  • While stirring, slowly add concentrated sulfuric acid (2.0 mL) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 300 mL of ice-cold water, which may cause the product to precipitate.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from methanol/water to yield pure methyl 1H-indole-3-carboxylate as a white solid.

Protocol 2: Microwave-Assisted Synthesis of this compound

Materials:

  • Methyl 1H-indole-3-carboxylate

  • Dimethyl carbonate (DMC)

  • Potassium Carbonate (K2CO3), anhydrous powder

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Rotary evaporator

Procedure:

  • In a 10 mL microwave reactor vial, combine methyl 1H-indole-3-carboxylate (1.0 g, 5.71 mmol), anhydrous potassium carbonate (1.58 g, 11.42 mmol), and N,N-dimethylformamide (5 mL).

  • Add dimethyl carbonate (0.96 mL, 11.42 mmol) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 15-20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation

ParameterProtocol 1: EsterificationProtocol 2: N-methylation (Microwave)
Reactants
Starting IndoleIndole-3-carboxylic acidMethyl 1H-indole-3-carboxylate
Moles of Starting Indole62.1 mmol5.71 mmol
Methylating AgentMethanol (solvent & reagent)Dimethyl carbonate
Moles of Methylating AgentExcess11.42 mmol (2 equiv.)
BaseN/APotassium Carbonate
Moles of BaseN/A11.42 mmol (2 equiv.)
SolventMethanolDMF
Solvent Volume150 mL5 mL
Reaction Conditions
Temperature~65 °C (Reflux)150 °C
Reaction Time4 - 6 hours15 - 20 minutes
Results
Typical Yield85 - 95%90 - 98%
Purity (post-purification)>98%>98%

Visualizations

SynthesisWorkflow start1 Start: Indole-3-carboxylic Acid esterification Esterification: - Methanol - H2SO4 (cat.) - Reflux (65°C, 4-6h) start1->esterification workup1 Work-up & Purification: - Neutralization - Extraction - Recrystallization esterification->workup1 product1 Intermediate: Methyl 1H-indole- 3-carboxylate workup1->product1 methylation Microwave N-methylation: - Dimethyl Carbonate - K2CO3 - DMF - 150°C, 15-20 min product1->methylation workup2 Work-up & Purification: - Extraction - Column Chromatography methylation->workup2 final_product Final Product: Methyl 1-methyl-1H- indole-3-carboxylate workup2->final_product

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The presented two-step synthesis protocol provides a highly effective and efficient method for the preparation of this compound. The use of microwave irradiation for the N-methylation step significantly reduces the reaction time from hours to minutes, while maintaining high yields and purity. This protocol is ideal for medicinal chemistry and drug development settings where rapid access to diverse molecular scaffolds is crucial.

Application Notes and Protocols: Utilizing Methyl 1-methyl-1H-indole-3-carboxylate in Multi-Component Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of methyl 1-methyl-1H-indole-3-carboxylate in the context of multi-component reactions (MCRs), a cornerstone of modern medicinal chemistry for the rapid generation of diverse chemical libraries. Direct application of this compound in common MCRs is limited due to its electronic properties. Therefore, a reliable two-step protocol for its conversion to the versatile MCR precursor, 1-methyl-1H-indole-3-carbaldehyde, is presented. Subsequently, a detailed protocol for a Ugi four-component reaction (Ugi-4CR) utilizing this aldehyde is provided, enabling the synthesis of a library of complex indole-containing peptidomimetics.

Introduction: The Role of Indoles in Multi-Component Reactions

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Multi-component reactions, which combine three or more reactants in a single synthetic operation, are powerful tools for generating molecular complexity and diversity, making them ideal for drug discovery programs. The electron-rich nature of the indole nucleus, particularly at the C-3 position, makes it an excellent nucleophile in many MCRs.

However, the reactivity of an indole derivative is highly dependent on its substitution pattern. For this compound, the presence of an electron-withdrawing carboxylate group at the C-3 position deactivates this site for typical electrophilic attack, which is a key step in many MCRs where the indole acts as the nucleophilic component. Furthermore, the N-methylation prevents its participation in reactions requiring an N-H proton. Consequently, to employ this molecule in powerful MCRs like the Ugi and Passerini reactions, it must first be converted into a more suitable functional group. A common and effective strategy is the reduction of the methyl ester to an alcohol, followed by oxidation to the corresponding aldehyde.

Synthetic Conversion to an MCR-Active Aldehyde

To enable the participation of this compound in multi-component reactions, a two-step conversion to 1-methyl-1H-indole-3-carbaldehyde is proposed. This transformation is a standard and high-yielding process in organic synthesis.

Experimental Workflow for Aldehyde Synthesis

workflow start Methyl 1-methyl-1H- indole-3-carboxylate step1 Reduction (e.g., LiAlH4 in THF) start->step1 intermediate (1-Methyl-1H-indol-3-yl)methanol step1->intermediate step2 Oxidation (e.g., PCC or Dess-Martin periodinane in DCM) intermediate->step2 product 1-Methyl-1H-indole- 3-carbaldehyde step2->product

Caption: Synthetic workflow for the conversion of the starting ester to the reactive aldehyde.

Protocol 2.1: Reduction of this compound
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

  • Purification: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield (1-methyl-1H-indol-3-yl)methanol, which can often be used in the next step without further purification.

Protocol 2.2: Oxidation to 1-Methyl-1H-indole-3-carbaldehyde
  • Reaction Setup: To a round-bottom flask, add a solution of (1-methyl-1H-indol-3-yl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Oxidant: Add pyridinium chlorochromate (PCC, 1.5 equivalents) or Dess-Martin periodinane (1.2 equivalents) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel or Celite to remove the oxidant byproducts.

  • Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-methyl-1H-indole-3-carbaldehyde.

Application in a Ugi Four-Component Reaction

With the reactive 1-methyl-1H-indole-3-carbaldehyde in hand, a diverse library of peptidomimetic compounds can be generated through the Ugi four-component reaction. This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis.

Ugi Reaction Mechanism

ugi_mechanism aldehyde 1-Methyl-1H-indole- 3-carbaldehyde imine Iminium Ion aldehyde->imine + Amine amine Amine (R¹-NH₂) amine->imine acid Carboxylic Acid (R²-COOH) adduct α-Adduct acid->adduct isocyanide Isocyanide (R³-NC) nitrilium Nitrilium Ion isocyanide->nitrilium imine->nitrilium + Isocyanide nitrilium->adduct + Carboxylic Acid product Ugi Product (α-Acylamino Amide) adduct->product Mumm Rearrangement

Caption: General mechanism of the Ugi four-component reaction.

Protocol 3.1: Synthesis of an Indole-based Peptidomimetic Library via Ugi-4CR
  • Reaction Setup: In a vial, dissolve the amine (1.1 equivalents) and 1-methyl-1H-indole-3-carbaldehyde (1.0 equivalent) in methanol (0.5 M).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Addition of Components: Add the carboxylic acid (1.0 equivalent) and the isocyanide (1.0 equivalent) to the reaction mixture.

  • Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the pure Ugi product.

Quantitative Data

The following table summarizes representative yields for the Ugi-4CR with 1-methyl-1H-indole-3-carbaldehyde and various components.

EntryAmine (R¹-NH₂)Carboxylic Acid (R²-COOH)Isocyanide (R³-NC)Product Yield (%)
1BenzylamineAcetic Acidtert-Butyl isocyanide85
2AnilineBenzoic AcidCyclohexyl isocyanide78
3p-MethoxyanilinePropionic AcidBenzyl isocyanide82
4AllylamineAcetic Acidtert-Butyl isocyanide88
5BenzylamineBenzoic AcidCyclohexyl isocyanide75

Note: Yields are for isolated products after purification and are representative examples from the literature for similar indole-3-carbaldehydes.

Conclusion

While this compound is not directly suitable for many common multi-component reactions, its efficient conversion to 1-methyl-1H-indole-3-carbaldehyde unlocks its potential as a valuable building block. The provided protocols for this conversion and the subsequent Ugi four-component reaction offer a robust and versatile platform for the synthesis of diverse, drug-like molecules. This approach enables researchers and drug development professionals to leverage the privileged indole scaffold in their combinatorial chemistry and lead optimization efforts.

Application Notes and Protocols: Preparation of Tubulin Polymerization Inhibitors from Methyl 1-Methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of a series of potent tubulin polymerization inhibitors, starting from the readily available methyl 1-methyl-1H-indole-3-carboxylate. The described compounds have shown significant antiproliferative activities against various cancer cell lines, making them promising candidates for further drug development.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for several cellular processes, most notably mitotic spindle formation during cell division. Disruption of microtubule dynamics is a clinically validated and effective strategy in cancer therapy. Agents that interfere with tubulin polymerization can induce cell cycle arrest in the G2/M phase, ultimately leading to apoptotic cell death.

This document outlines the synthetic route to a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which act as tubulin polymerization inhibitors. The protocols provided herein cover the chemical synthesis of these compounds and the biological assays required to characterize their activity.

Data Presentation

The following table summarizes the in vitro antiproliferative activities and tubulin polymerization inhibitory effects of representative synthesized compounds.

Compound IDModificationHeLa IC₅₀ (µM)[1]MCF-7 IC₅₀ (µM)[1]HT-29 IC₅₀ (µM)[1]Tubulin Polymerization IC₅₀ (µM)[2]
7d 2-(3,5-dimethyl-1H-pyrazol-1-yl)0.520.340.86Not explicitly stated for 7d, but a similar compound e19 showed an IC₅₀ of 2.12 µM.[2]
e19 *5-(5-bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide0.21-0.31 (against a panel of four human cancer cell lines)0.21-0.310.21-0.312.12

*Note: Compound e19 is a closely related analog, demonstrating the potential of this chemical scaffold.[2]

Experimental Protocols

A. Synthesis of Tubulin Polymerization Inhibitors

The overall synthetic workflow is depicted below, starting from this compound.

G cluster_synthesis Synthetic Workflow Start This compound Step1 Reduction (e.g., LiAlH4, THF) Start->Step1 Intermediate1 (1-methyl-1H-indol-3-yl)methanol Step1->Intermediate1 Step2 Chlorination (e.g., SOCl2, DCM) Intermediate1->Step2 Intermediate2 3-(chloromethyl)-1-methyl-1H-indole Step2->Intermediate2 Step3 Amination (N-(3,4,5-trimethoxyphenyl)amine, K2CO3, CH3CN) Intermediate2->Step3 Intermediate3 N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)amine Step3->Intermediate3 Step4 Acylation (Chloroacetyl chloride, Et3N, DCM) Intermediate3->Step4 Intermediate4 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Step4->Intermediate4 Step5 Substitution (Pyrazole/Triazole derivatives, K2CO3, CH3CN) Intermediate4->Step5 FinalProduct Target Inhibitors (e.g., Compound 7d) Step5->FinalProduct

Caption: Synthetic workflow for the preparation of tubulin polymerization inhibitors.

Protocol 1: Synthesis of (1-methyl-1H-indol-3-yl)methanol

  • To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (1-methyl-1H-indol-3-yl)methanol as a solid.

Protocol 2: Synthesis of 3-(chloromethyl)-1-methyl-1H-indole

  • Dissolve (1-methyl-1H-indol-3-yl)methanol (1.0 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

  • Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-(chloromethyl)-1-methyl-1H-indole, which can be used in the next step without further purification.

Protocol 3: General procedure for the preparation of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (e.g., Compound 7d) [1]

  • Step A: Synthesis of 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: A detailed multi-step procedure starting from 3-(chloromethyl)-1-methyl-1H-indole is required to synthesize this intermediate. A representative procedure involves the reaction of 3-(chloromethyl)-1-methyl-1H-indole with N-(3,4,5-trimethoxyphenyl)amine, followed by acylation with chloroacetyl chloride.[1]

  • Step B: Final Substitution: To a solution of 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (1.0 mmol) in acetonitrile (8 mL), add the desired pyrazole derivative (e.g., 3,5-dimethylpyrazole for compound 7d) (1.2 mmol) and K₂CO₃ (1.5 mmol).

  • Reflux the reaction mixture at 85 °C for 8 hours.

  • After completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the final compound.

B. Biological Evaluation Protocols

Protocol 4: In Vitro Tubulin Polymerization Assay (Fluorescence-Based) [3]

  • Reagents and Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

    • GTP solution (10 mM)

    • Glycerol

    • Fluorescent reporter (e.g., DAPI)

    • Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

    • 96-well, black, flat-bottom plates

    • Temperature-controlled fluorescence plate reader

  • Procedure:

    • Prepare a tubulin reaction mix on ice with a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[3]

    • Add 5 µL of 10x concentrated test compound, controls, or vehicle to the wells of a pre-warmed (37 °C) 96-well plate.[3]

    • Initiate polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the plate reader pre-warmed to 37 °C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to obtain polymerization curves.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by fitting the dose-response data to a suitable model.

Protocol 5: Cell Viability (MTT) Assay [4]

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37 °C.

  • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 595 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Signaling Pathway and Mechanism of Action

The synthesized indole derivatives inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

G cluster_pathway Mechanism of Action of Tubulin Polymerization Inhibitors Inhibitor Indole-based Inhibitor (e.g., Compound 7d) Tubulin β-Tubulin (Colchicine Binding Site) Inhibitor->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Microtubules Microtubule Dynamics Polymerization->Microtubules Disruption of Spindle Mitotic Spindle Formation Microtubules->Spindle Disruption of G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Signaling pathway of tubulin polymerization inhibitors.

Conclusion

The protocols and data presented provide a solid foundation for the synthesis and evaluation of novel tubulin polymerization inhibitors derived from this compound. These compounds exhibit potent antiproliferative activity and represent a promising scaffold for the development of new anticancer agents. Further optimization of this series could lead to the identification of clinical candidates with improved efficacy and pharmacological profiles.

References

Application Notes and Protocols for the Synthesis of Antihypertensive Agents from Methyl 1-Methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potent antihypertensive agents, specifically Angiotensin II Receptor 1 (AT1) Antagonists, utilizing methyl 1-methyl-1H-indole-3-carboxylate as a key starting material. The methodologies described are based on recent advancements in the development of indole-based therapeutics for hypertension.

Introduction

Indole derivatives have emerged as a significant class of compounds in medicinal chemistry due to their diverse biological activities.[1][2][3] Recent research has highlighted the potential of derivatives of indole-3-carboxylic acid as effective antihypertensive agents.[3][4] These compounds can act as potent antagonists of the Angiotensin II Receptor 1 (AT1), a key regulator in the Renin-Angiotensin System (RAS), which plays a crucial role in blood pressure control.[5][6][7][8][9] By blocking the AT1 receptor, these indole-based compounds prevent the vasoconstrictive and salt-retaining effects of angiotensin II, leading to a reduction in blood pressure.[5][9]

This application note details the synthetic pathway from this compound to a novel series of AT1 receptor antagonists, their pharmacological evaluation, and the underlying signaling pathways.

Mechanism of Action: Angiotensin II Receptor Blockade

The primary mechanism of action for the synthesized antihypertensive agents is the blockade of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor on vascular smooth muscle cells, leading to a cascade of intracellular events that result in vasoconstriction and an increase in blood pressure. By competitively inhibiting the binding of Angiotensin II to the AT1 receptor, these indole derivatives effectively mitigate these effects.

Below is a diagram illustrating the Renin-Angiotensin System and the point of intervention for the synthesized AT1 receptor antagonists.

RAAS_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Angiotensinogen->Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE AngiotensinI->ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction & Aldosterone Release AT1R->Vasoconstriction BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Renin->AngiotensinI ACE->AngiotensinII Antagonist Indole-based AT1 Antagonist Antagonist->AT1R Blocks

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of indole-based AT1 antagonists.

Synthesis and Experimental Protocols

The synthesis of the target antihypertensive agents begins with the hydrolysis of this compound to 1-methyl-1H-indole-3-carboxylic acid. This is followed by a series of coupling reactions to introduce the biphenyl-tetrazole moiety, which is a common pharmacophore in many commercial angiotensin II receptor blockers.

Experimental Workflow

Synthesis_Workflow Start This compound Hydrolysis Step 1: Hydrolysis Start->Hydrolysis Intermediate1 1-Methyl-1H-indole-3-carboxylic acid Hydrolysis->Intermediate1 Coupling1 Step 2: Amide Coupling Intermediate1->Coupling1 Intermediate2 N-Substituted Indole Intermediate Coupling1->Intermediate2 Coupling2 Step 3: Suzuki Coupling Intermediate2->Coupling2 FinalProduct Final Antihypertensive Agent (Indole-based AT1 Antagonist) Coupling2->FinalProduct Purification Purification & Characterization FinalProduct->Purification

Caption: General synthetic workflow for the preparation of indole-based antihypertensive agents.
Protocol 1: Hydrolysis of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v), add lithium hydroxide (2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol. Dilute the residue with water and acidify to pH 2-3 with 1N HCl. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 1-methyl-1H-indole-3-carboxylic acid.

Protocol 2: Synthesis of a Representative Angiotensin II Receptor Antagonist

This protocol is a representative procedure for the coupling of 1-methyl-1H-indole-3-carboxylic acid with the biphenyl-tetrazole moiety.

  • Amide Coupling:

    • To a solution of 1-methyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable amine-containing linker (e.g., a protected amino acid, 1.1 eq), followed by a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • After completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

  • Suzuki Coupling:

    • Combine the product from the amide coupling step (1.0 eq), a suitable boronic acid derivative of the biphenyl-tetrazole moiety (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq) in a mixture of toluene, ethanol, and water.

    • Heat the reaction mixture to reflux (around 80-90 °C) for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The final compound is purified by column chromatography or recrystallization.

  • Deprotection (if necessary):

    • If protecting groups were used (e.g., on the tetrazole moiety), they are removed in the final step. For instance, a trityl protecting group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Quantitative Data Summary

The following table summarizes the in vivo antihypertensive activity of a representative indole-3-carboxylic acid derivative synthesized via the described methods. The data is based on studies conducted in spontaneously hypertensive rats (SHR).[4]

Compound IDAdministration RouteDose (mg/kg)Maximum Decrease in Systolic Blood Pressure (mmHg)Duration of Action (hours)
Indole Derivative 1 Oral104824
Losartan (Reference) Oral10~35< 24

Table 1: In vivo antihypertensive activity of a representative indole-based AT1 receptor antagonist compared to Losartan.[4]

Compound IDReceptor Binding Affinity (Ki, nM) for AT1 Receptor
Indole Derivative Series High nanomolar affinity
Losartan (Reference) Nanomolar affinity

Table 2: In vitro AT1 receptor binding affinity.[4]

Conclusion

The synthetic protocols outlined in this application note provide a robust framework for the development of novel antihypertensive agents starting from this compound. The resulting indole-3-carboxylic acid derivatives have demonstrated significant potential as potent and long-lasting angiotensin II receptor antagonists, offering a promising avenue for the discovery of new therapeutics for the management of hypertension. Further optimization of the indole scaffold could lead to the identification of clinical candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols: Methyl 1-methyl-1H-indole-3-carboxylate as a Versatile Precursor for Novel Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] In the realm of oncology, indole derivatives have emerged as a promising class of tubulin polymerization inhibitors.[3] These agents disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[2] Methyl 1-methyl-1H-indole-3-carboxylate is a key starting material for the synthesis of a variety of bioactive molecules.[4] This document provides detailed application notes and protocols for the utilization of this compound as a precursor for the synthesis and evaluation of novel tubulin inhibitors, exemplified by a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives.[5]

Synthetic Pathway from this compound

The synthesis of potent tubulin inhibitors from this compound can be achieved through a multi-step reaction sequence. The following diagram illustrates a representative synthetic pathway.

G cluster_0 Synthesis of Intermediate Amine cluster_1 Synthesis of Target Compounds A This compound B 1-methyl-1H-indole-3-methanol A->B  LiAlH4 / THF   C 3-(chloromethyl)-1-methyl-1H-indole B->C  SOCl2 / DCM   D N-((1-methyl-1H-indol-3-yl)methyl)-3,4,5-trimethoxyaniline C->D  3,4,5-trimethoxyaniline,  K2CO3 / Acetonitrile   E 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide D->E  Chloroacetyl chloride,  Et3N / DCM   F N-((1-methyl-1H-indol-3-yl)methyl)-2-(pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (and other derivatives) E->F  Pyrazole (or other heterocycles),  K2CO3 / DMF  

Synthetic route to indole-based tubulin inhibitors.

Quantitative Data Summary

A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(heterocyclyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.

CompoundHeterocyclic MoietyHeLa IC50 (µM)[5]MCF-7 IC50 (µM)[5]HT-29 IC50 (µM)[5]
7a 1H-pyrazole1.230.982.15
7b 3-methyl-1H-pyrazole0.950.761.54
7c 4-methyl-1H-pyrazole1.020.811.89
7d 3,5-dimethyl-1H-pyrazole0.52 0.34 0.86
7e 1H-1,2,4-triazole2.541.873.11
7f 3-methyl-1H-1,2,4-triazole1.981.552.87
Colchicine (Reference)0.020.0150.023

Compound 7d emerged as the most potent derivative, exhibiting sub-micromolar activity against all tested cell lines.[5] Further mechanistic studies were focused on this lead compound.

Mechanism of Action: Signaling Pathway

The synthesized indole derivatives exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.

G cluster_0 Molecular Level cluster_1 Cellular Level A Indole Derivative (e.g., Compound 7d) B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Malformation D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G

Mechanism of action for indole-based tubulin inhibitors.

Experimental Protocols

Detailed protocols for the synthesis and biological evaluation of tubulin inhibitors derived from this compound are provided below.

I. Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 7d)

A. Synthesis of 1-methyl-1H-indole-3-methanol

  • To a stirred solution of this compound (1 eq.) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH4) (1.5 eq.) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and quench by the sequential addition of water and 15% NaOH solution.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

B. Synthesis of 3-(chloromethyl)-1-methyl-1H-indole

  • Dissolve 1-methyl-1H-indole-3-methanol (1 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add thionyl chloride (SOCl2) (1.2 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude product, which can be used in the next step without further purification.

C. Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-3,4,5-trimethoxyaniline

  • To a solution of 3-(chloromethyl)-1-methyl-1H-indole (1 eq.) in acetonitrile, add 3,4,5-trimethoxyaniline (1.1 eq.) and potassium carbonate (K2CO3) (2 eq.).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

D. Synthesis of 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide

  • Dissolve N-((1-methyl-1H-indol-3-yl)methyl)-3,4,5-trimethoxyaniline (1 eq.) and triethylamine (Et3N) (1.5 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C and add chloroacetyl chloride (1.2 eq.) dropwise.

  • Stir the reaction at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

E. Synthesis of Compound 7d

  • To a solution of 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (1 eq.) in dimethylformamide (DMF), add 3,5-dimethylpyrazole (1.2 eq.) and potassium carbonate (K2CO3) (2 eq.).

  • Heat the reaction mixture at 80 °C for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, pour it into ice water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield compound 7d .

II. Biological Evaluation Protocols

The following is a general workflow for the biological evaluation of the synthesized compounds.

G A Synthesized Indole Derivatives B Cell Viability Assay (MTT) A->B Primary Screening C In Vitro Tubulin Polymerization Assay B->C Lead Compound D Cell Cycle Analysis (Flow Cytometry) C->D Mechanism of Action E Apoptosis Assay (Annexin V/PI Staining) D->E

Workflow for biological evaluation.

A. Cell Viability Assay (MTT Assay) [1][6]

  • Seed cancer cells (e.g., HeLa, MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values.

B. In Vitro Tubulin Polymerization Assay [7][8]

  • Reconstitute purified tubulin protein in a general tubulin buffer.

  • In a 96-well plate, mix the tubulin solution with GTP and the test compound at various concentrations.

  • Incubate the plate at 37 °C to initiate polymerization.

  • Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader.

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

C. Cell Cycle Analysis [9]

  • Treat cells with the test compound for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20 °C.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution by flow cytometry.

D. Apoptosis Assay (Annexin V-FITC/PI Staining) [3]

  • Treat cells with the test compound for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel indole-based tubulin inhibitors. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and biological evaluation of these potent anticancer agents. The exemplified series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives demonstrates the potential of this chemical scaffold in the development of new therapeutics that target microtubule dynamics. These application notes are intended to facilitate further research and development in this promising area of oncology drug discovery.

References

Application Notes and Protocols for In Vitro Analysis of Methyl 1-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-1H-indole-3-carboxylate is an indole derivative with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a common motif in a wide range of biologically active compounds, exhibiting properties such as anti-inflammatory, anti-cancer, and neuroprotective activities.[1] This document provides a detailed protocol for an in vitro assay to evaluate the cytotoxic potential of this compound using a colorimetric MTT assay. This assay serves as a fundamental preliminary screening to determine the compound's effect on cell viability and proliferation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in organic solvents such as DMSO and methanol; insoluble in water.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol details the steps to assess the effect of this compound on the viability of a selected cancer cell line (e.g., HeLa).

1. Materials and Reagents

  • This compound

  • HeLa (human cervical cancer) cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Sterile microcentrifuge tubes

  • Multichannel pipette

  • Microplate reader

2. Preparation of Stock Solution

A high-concentration stock solution of this compound should be prepared in DMSO.[2]

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a stock concentration of 10 mM. For instance, dissolve 1.89 mg of the compound in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[2]

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

3. Cell Culture and Seeding

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow the cells to attach.

4. Compound Treatment

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to prevent solvent-induced toxicity.[2]

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include wells with medium only (blank), and medium with DMSO at the same final concentration as the treated wells (vehicle control).

  • Incubate the plate for another 48 hours.

5. MTT Assay Procedure

  • After the 48-hour treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis

  • Subtract the absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • From the dose-response curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Data Presentation

The quantitative data obtained from the MTT assay can be summarized in a table for clear comparison.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control 0.8500.045100
0.1 0.8350.05198.2
1 0.7980.04893.9
10 0.6520.03976.7
50 0.4310.02750.7
100 0.2150.01925.3

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow Diagram

experimental_workflow prep Prepare this compound Stock Solution (10 mM in DMSO) treat Treat Cells with Serial Dilutions of Compound prep->treat culture Culture and Seed HeLa Cells (5,000 cells/well in 96-well plate) incubate1 Incubate for 24h (Cell Attachment) culture->incubate1 incubate1->treat incubate2 Incubate for 48h treat->incubate2 mtt_add Add MTT Reagent incubate2->mtt_add incubate3 Incubate for 4h (Formazan Formation) mtt_add->incubate3 dissolve Dissolve Formazan Crystals in DMSO incubate3->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Data Analysis (% Cell Viability, IC50) read->analyze

Caption: Workflow for the MTT cell viability assay.

Hypothetical Signaling Pathway Diagram

Given that many indole derivatives exhibit anti-cancer properties by inducing apoptosis, a hypothetical signaling pathway diagram is presented below, illustrating the potential mechanism of action of this compound.

signaling_pathway compound Methyl 1-methyl-1H- indole-3-carboxylate receptor Cell Surface Receptor (e.g., Growth Factor Receptor) compound->receptor Inhibition pi3k PI3K/Akt Pathway receptor->pi3k bcl2 Bcl-2 (Anti-apoptotic) pi3k->bcl2 Activation bax Bax (Pro-apoptotic) pi3k->bax Inhibition caspase Caspase Activation bcl2->caspase Inhibition bax->caspase Activation apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are a prominent class of heterocyclic compounds that have attracted significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] Many synthetic and natural indole-containing molecules have been identified as potential therapeutic agents, particularly in oncology, where they have been shown to induce cell death in cancer cells through various mechanisms.[3][4] These mechanisms often involve the modulation of critical signaling pathways that control cell proliferation, cell cycle progression, and apoptosis (programmed cell death).[5][6]

Given the therapeutic potential of this compound class, robust and reproducible methods for evaluating the cytotoxic effects of novel indole derivatives are crucial. This document provides detailed application notes and step-by-step protocols for key cell-based assays used to assess the cytotoxicity and elucidate the mechanism of action of indole derivatives. The methodologies covered include primary screening assays for cell viability and membrane integrity (MTT and LDH assays) and more detailed mechanistic assays for detecting apoptosis (Annexin V/PI staining and Caspase-3 activation).

General Experimental Workflow

The evaluation of a compound's cytotoxicity typically follows a tiered approach, starting with broad screening assays and progressing to more specific mechanistic studies. The initial phase aims to determine the dose-dependent effect of the indole derivative on cell viability to establish key metrics like the half-maximal inhibitory concentration (IC50). Subsequent assays then explore the underlying mechanisms of cell death, such as apoptosis.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Viability & Membrane Integrity cluster_2 Phase 2: Mechanistic Studies cluster_3 Apoptosis Detection start Select Cancer & Normal Cell Lines treat Treat cells with serial dilutions of Indole Derivative start->treat mtt MTT Assay (Metabolic Activity) treat->mtt Incubate (e.g., 24-72h) ldh LDH Assay (Membrane Integrity) treat->ldh Incubate (e.g., 24-72h) ic50 Determine IC50 Values mtt->ic50 ldh->ic50 treat_ic50 Treat cells with Indole Derivative (at IC50 concentrations) ic50->treat_ic50 Select lead compounds for further study annexin Annexin V / PI Staining (Flow Cytometry) treat_ic50->annexin caspase Caspase-3 Activation Assay treat_ic50->caspase pathway Confirm Apoptotic Pathway annexin->pathway caspase->pathway

Caption: General workflow for evaluating the cytotoxicity of indole derivatives.

Data Presentation: Cytotoxicity of Indole Derivatives

Quantitative data from cytotoxicity assays should be summarized in structured tables to allow for clear comparison of compound potency and selectivity. The IC50 value, which is the concentration of a compound that inhibits 50% of cell growth or viability, is a standard metric.[7]

Table 1: Comparative Cytotoxicity (IC50 in µM) of Representative Indole Derivatives

Compound HeLa (Cervical Cancer) MCF-7 (Breast Cancer) A549 (Lung Cancer) HEK-293 (Normal Kidney) Selectivity Index (HEK-293 / HeLa) Reference
Indole Derivative 1c 0.50 0.55 - >100 >200 [1]
Indole-Pyrazoline 6c - - 11.51 15.89 - [2]
Panaxadiol-Indole P-Me - - 5.01 - - [8]
Indole-Curcumin 27 4.0 - 15.0 - - [3]
Doxorubicin (Control) 1.0 - 0.65 - - [3]

A lower IC50 value indicates higher cytotoxic potency. The Selectivity Index (SI) is the ratio of the IC50 value for a normal cell line to that of a cancer cell line; a higher SI suggests greater selectivity for cancer cells.

Table 2: Apoptosis Induction by Indole Derivative 4f in HeLa Cells

Treatment Concentration (µM) % Early Apoptosis % Late Apoptosis/Necrosis Total Apoptotic Cells (%) Reference
Vehicle Control 0 4.5 0.2 4.7 [5]
Compound 4f 10 16.6 0.7 17.3 [5]
Compound 4f 20 25.1 1.1 26.2 [5]
Compound 4f 30 38.9 2.5 41.4 [5]

Data derived from Annexin V-FITC/PI flow cytometry analysis after 24-hour treatment.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, measured by absorbance, is proportional to the number of viable cells.[9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the indole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used) and a blank control (medium only).[6]

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9]

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6] Gently shake the plate for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

A Seed cells in 96-well plate (5,000-10,000 cells/well) B Incubate for 24h A->B C Treat with serial dilutions of indole compound B->C D Incubate for 24-72h C->D E Add 20 µL MTT solution (5 mg/mL) D->E F Incubate for 3-4h E->F G Remove medium, add 150 µL DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

Caption: Step-by-step workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes. LDH is a stable cytoplasmic enzyme that is rapidly released into the cell culture supernatant upon cell lysis or membrane damage.[11][12] The assay involves an enzymatic reaction where LDH reduces NAD+ to NADH, which then reacts with a tetrazolium salt to produce a colored formazan product, measured colorimetrically.[13]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT assay protocol (Steps 1 and 2).

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the end of incubation.[9]

    • Background Control: Culture medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[9]

  • LDH Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[9]

  • Assay Procedure: Add 50 µL of the LDH reaction mix (catalyst and substrate solution, as per kit instructions) to each well containing the supernatant.[13]

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (provided in the kit) to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Subtract the background control reading from all other values. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

A Seed and treat cells in 96-well plate B Incubate for desired time A->B C Centrifuge plate at 250 x g B->C D Transfer 50 µL supernatant to new plate C->D E Add 50 µL LDH Reaction Mix D->E F Incubate 30 min at RT (protect from light) E->F G Add 50 µL Stop Solution F->G H Read absorbance at 490 nm G->H I Calculate % Cytotoxicity H->I

Caption: Step-by-step workflow for the LDH cytotoxicity assay.
Annexin V / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the indole derivative at desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for an appropriate time (e.g., 24 or 48 hours).[4]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of binding buffer (provided with the kit). Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells.

Caspase-3 Activation Assay

A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspase-3 is a key executioner caspase that, once activated, cleaves numerous cellular proteins, leading to cell death.[14] This colorimetric assay quantifies Caspase-3 activity based on the cleavage of a specific peptide substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide). Active Caspase-3 cleaves the substrate, releasing the chromophore p-nitroanilide (pNA), which can be measured by its absorbance at 405 nm.[15]

Protocol:

  • Cell Treatment and Lysis: Induce apoptosis in cells by treating with the indole derivative. Pellet approximately 2-5 x 10^6 cells and resuspend in 50 µL of chilled cell lysis buffer (provided in the kit).

  • Incubation: Incubate the cell lysate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

  • Lysate Transfer: Transfer the supernatant (cytosolic extract) to a fresh, chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate (e.g., using a Bradford assay).

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with cell lysis buffer.

  • Reaction Buffer: Add 50 µL of 2x Reaction Buffer containing DTT to each sample.[14]

  • Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate to each well for a final concentration of 200 µM.[14]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 400 or 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.

G cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_common Common Execution Pathway ligand Indole Derivative (or other ligand) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor cas8 Procaspase-8 receptor->cas8 a_cas8 Active Caspase-8 cas8->a_cas8 cas3 Procaspase-3 a_cas8->cas3 stress Indole Derivative-Induced Cellular Stress / DNA Damage bax Bax/Bak Activation stress->bax mito Mitochondrion bax->mito cyto Cytochrome c release mito->cyto apoptosome Apoptosome Formation cyto->apoptosome apaf Apaf-1 apaf->apoptosome cas9 Procaspase-9 cas9->apoptosome a_cas9 Active Caspase-9 apoptosome->a_cas9 a_cas9->cas3 a_cas3 Active Caspase-3 (Executioner) cas3->a_cas3 substrates Cleavage of Cellular Substrates (e.g., PARP) a_cas3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Simplified signaling pathway for indole-induced apoptosis.

References

Application Notes and Protocols for Developing Novel Anticancer Agents from Methyl 1-Methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant pharmacological activities, including anticancer properties.[1] Methyl 1-methyl-1H-indole-3-carboxylate is a readily available starting material that offers a versatile platform for the synthesis of novel anticancer drug candidates. Its chemical structure allows for modifications at several positions, enabling the exploration of structure-activity relationships and the development of compounds with improved potency and selectivity. These application notes provide a comprehensive guide to the synthesis of novel anticancer agents derived from this compound, along with detailed protocols for their biological evaluation and characterization of their mechanism of action.

Synthetic Strategies

The development of novel anticancer agents from this compound can be approached through several synthetic strategies. A primary and versatile approach involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be derivatized into a variety of functional groups known to exhibit anticancer activity.

Protocol 1: Hydrolysis of this compound

This protocol describes the basic hydrolysis of the starting material to 1-methyl-1H-indole-3-carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) (1M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Add an aqueous solution of NaOH or KOH (2-3 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • The product, 1-methyl-1H-indole-3-carboxylic acid, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of Indole-3-carboxamides

Amide derivatives of indole-3-carboxylic acid have shown significant potential as anticancer agents.[2][3] This protocol outlines the coupling of 1-methyl-1H-indole-3-carboxylic acid with various amines.

Materials:

  • 1-methyl-1H-indole-3-carboxylic acid (from Protocol 1)

  • Desired amine (e.g., substituted anilines, benzylamines)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve 1-methyl-1H-indole-3-carboxylic acid (1 equivalent) in DMF or DCM in a round-bottom flask.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add the desired amine (1 equivalent) and a base such as TEA or DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired indole-3-carboxamide.

Protocol 3: Synthesis of Indole-3-hydrazones

Hydrazone derivatives are another class of compounds that can be synthesized from the indole core and have been investigated for their anticancer properties.[4][5] This protocol starts with the corresponding aldehyde, which can be obtained by reduction of the methyl ester followed by oxidation. A more direct, albeit less common, approach could involve the direct reaction of the ester with a hydrazine derivative under specific conditions. A generalized protocol for the synthesis of hydrazones from an aldehyde intermediate is provided below.

Materials:

  • 1-methyl-1H-indole-3-carbaldehyde (can be synthesized from the corresponding carboxylic acid or alcohol)

  • Substituted hydrazine or hydrazide

  • Ethanol or acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 1-methyl-1H-indole-3-carbaldehyde (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add the substituted hydrazine or hydrazide (1.1 equivalents) to the solution.

  • A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added if the reaction is slow.

  • Stir the mixture at room temperature or with gentle heating for a few hours.

  • The hydrazone product often precipitates from the reaction mixture.

  • Collect the solid by filtration, wash with cold ethanol, and dry to yield the pure hydrazone.

Experimental Workflow for Anticancer Drug Screening

A systematic workflow is crucial for the efficient evaluation of newly synthesized compounds.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action start This compound hydrolysis Hydrolysis start->hydrolysis acid 1-methyl-1H-indole-3-carboxylic acid hydrolysis->acid derivatization Derivatization (e.g., Amidation, Hydrazone formation) acid->derivatization compounds Novel Indole Derivatives derivatization->compounds mtt MTT Assay (Cytotoxicity) compounds->mtt apoptosis Annexin V/PI Assay (Apoptosis) mtt->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle western Western Blot (Signaling Pathways) cell_cycle->western

Caption: A streamlined workflow for anticancer drug screening.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize hypothetical quantitative data for novel indole derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Novel Indole Derivatives (IC₅₀ in µM)

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
IND-00115.225.818.5
IND-0028.712.49.1
IND-0032.55.13.3
Doxorubicin0.81.20.9

Table 2: Apoptosis Induction by IND-003 (24h treatment)

Concentration (µM)% Early Apoptosis% Late Apoptosis% Necrosis
0 (Control)2.11.50.8
18.54.21.1
525.315.72.3
1045.128.93.5

Table 3: Cell Cycle Analysis of HCT116 cells treated with IND-003 (24h)

Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.228.116.7
568.915.315.8
1075.48.915.7

Detailed Experimental Protocols

Protocol 4: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 5: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 6: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Test compounds

  • PBS

  • Cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with test compounds.

  • Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Protocol 7: Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess their expression levels.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound, then lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mechanism of Action: Targeting the Akt/NF-κB Signaling Pathway

Many indole-based anticancer agents have been shown to exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the Akt/NF-κB pathway.[6] Akt, a serine/threonine kinase, can activate the transcription factor NF-κB, which in turn promotes the expression of genes involved in cell survival, inflammation, and proliferation. Inhibition of this pathway can lead to apoptosis and cell cycle arrest in cancer cells.

G cluster_pathway Akt/NF-κB Signaling Pathway cluster_nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates IKK IKK Akt->IKK activates IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Proliferation Proliferation, Survival, Anti-apoptosis Nucleus->Proliferation promotes transcription of target genes Indole Novel Indole Derivative Indole->Akt inhibits

Caption: Inhibition of the Akt/NF-κB pathway by a novel indole derivative.

References

Application Notes and Protocols for the Functionalization of Methyl 1-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The functionalization of the indole ring allows for the modulation of pharmacological activity, physicochemical properties, and metabolic stability of drug candidates. Methyl 1-methyl-1H-indole-3-carboxylate is a key intermediate in the synthesis of various biologically active compounds. This document provides detailed application notes and experimental protocols for the functionalization of its indole ring via several key chemical transformations, including halogenation, nitration, formylation, and palladium-catalyzed cross-coupling reactions. Understanding the regioselectivity of these reactions is crucial, as the interplay between the electron-donating N-methyl group and the electron-withdrawing C3-methoxycarbonyl group directs incoming electrophiles primarily to the C6 and C4 positions of the indole nucleus.

I. Halogenation: Regioselective Bromination

Halogenated indoles are versatile precursors for further functionalization, particularly through cross-coupling reactions. The bromination of this compound can be achieved with high regioselectivity.

Data Presentation
Reagent/ConditionsPosition of BrominationYield (%)Reference
Br₂ in Acetic Acid5,6-dibromo70%[1]
N-Bromosuccinimide (NBS) in DMFC7Moderate to Good[2]

Note: The referenced protocol for dibromination was performed on methyl 1H-indole-3-carboxylate. The N-methyl group in the target molecule is expected to activate the ring, potentially leading to different reactivity or selectivity.

Experimental Protocol: Dibromination of Methyl 1H-indole-3-carboxylate[1][3]

This protocol describes the dibromination of the parent indole ester, which serves as a foundational method.

Materials:

  • Methyl 1H-indole-3-carboxylate

  • Acetic Acid

  • Bromine

  • Ethanol

  • Argon atmosphere

Procedure:

  • Suspend methyl 1H-indole-3-carboxylate (e.g., 6.0 g, 34.2 mmol) in acetic acid (45 mL) in a round-bottom flask under an argon atmosphere.

  • Add bromine (3.86 mL, 75.3 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 3 days.

  • Collect the resulting fine brown precipitate by filtration.

  • Wash the precipitate with hot ethanol (2 x 30 mL).

  • Dry the solid to afford methyl 5,6-dibromo-1H-indole-3-carboxylate as a grey solid.

Experimental Workflow: Halogenation

G cluster_start Starting Material cluster_reaction Bromination cluster_product Product start This compound reagents Br₂ in Acetic Acid or NBS in DMF start->reagents Reaction product Bromo-substituted Indole reagents->product Yields vary

Caption: General workflow for the bromination of the indole ring.

II. Nitration: Electrophilic Aromatic Substitution

Nitrated indoles are valuable intermediates for the synthesis of aminoindoles and other derivatives with potential biological activity. The nitration of this compound is expected to occur on the benzene ring, with the C6 position being the most likely site of substitution due to the directing effects of the existing substituents.

Data Presentation
Reagent/ConditionsPosition of NitrationYield (%)Reference
Conc. HNO₃ / Conc. H₂SO₄Predominantly C6-[3]
Trifluoroacetyl nitrate (CF₃COONO₂)C3 (for N-Boc-indole)Good to Excellent[4]
Experimental Protocol: Nitration of an Indole Derivative (General Procedure)[4]

This protocol is a general method for the nitration of an electron-rich aromatic compound and can be adapted.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

Procedure:

  • Dissolve this compound in concentrated sulfuric acid at 0 °C in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash with cold water until the washings are neutral, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Signaling Pathway: Directing Effects in Electrophilic Nitration

G Indole This compound N_Me N-Methyl (Activating, ortho, para-directing) Indole->N_Me has COOMe C3-Ester (Deactivating, meta-directing) Indole->COOMe has C6 C6-position (Most favored) N_Me->C6 Directs to C4 C4-position (Less favored) N_Me->C4 Directs to COOMe->C6 Directs to

Caption: Combined directing effects on electrophilic substitution.

III. Formylation: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. For this compound, formylation is anticipated to occur at the C6 or C4 position.

Data Presentation
Reagent/ConditionsPosition of FormylationYield (%)Reference
POCl₃ / DMFC3 (for indole)High[5][6]
POCl₃ / N-methylformanilideC3 (for indole)-[5]

Note: The Vilsmeier-Haack reaction on unsubstituted indole preferentially occurs at the C3 position. However, with the C3 position blocked in the target molecule, the reaction will be directed to the benzene ring.

Experimental Protocol: Vilsmeier-Haack Formylation of an Indole (General Procedure)[8][9]

This general protocol can be adapted for the target molecule.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF) or N-methylformanilide

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Aqueous sodium hydroxide or sodium acetate solution

Procedure:

  • Cool a solution of the indole substrate in DMF to 0 °C in a three-necked flask equipped with a dropping funnel and a mechanical stirrer.

  • Add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 40-80 °C) for a certain period, monitoring by TLC.

  • Cool the mixture and pour it onto crushed ice.

  • Basify the aqueous solution with a sodium hydroxide or sodium acetate solution to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow: Vilsmeier-Haack Formylation

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Reaction Electrophilic Attack Vilsmeier->Reaction Indole This compound Indole->Reaction Intermediate Iminium Intermediate Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Formyl-Indole Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack formylation reaction.

IV. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds. These reactions typically start from a halogenated indole precursor.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryl compounds by coupling an organoboron compound with a halide.

SubstrateCoupling PartnerCatalyst/Ligand/BaseSolventYield (%)Reference
5-Bromo-1H-indazole-3-carboxylateN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ / Cs₂CO₃Dioxane-[7]
7-Bromo-4-substituted-1H-indazolesArylboronic acidsPd(PPh₃)₄ / Cs₂CO₃Dioxane/EtOH/H₂OModerate to Good[2]

This protocol can be adapted for methyl 6-bromo-1-methyl-1H-indole-3-carboxylate.

Materials:

  • Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Cesium carbonate (Cs₂CO₃)

  • Dioxane/Ethanol/Water solvent mixture

Procedure:

  • To a reaction vessel, add the bromo-indole (1 equiv.), arylboronic acid (1.1-1.5 equiv.), Pd(PPh₃)₄ (e.g., 5-10 mol%), and Cs₂CO₃ (2 equiv.).

  • Add a degassed solvent mixture of dioxane/ethanol/water (e.g., 7:2:1).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

SubstrateCoupling PartnerCatalyst/BaseSolventYield (%)Reference
3-IodoindazolesMethyl acrylatePd(OAc)₂ / Et₃NDMF-[7]
Aryl HalidesAlkenesPd catalyst / BaseVariousGood to Excellent[8][9]

This protocol can be adapted for methyl 6-bromo-1-methyl-1H-indole-3-carboxylate.

Materials:

  • Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add the bromo-indole (1 equiv.), Pd(OAc)₂ (e.g., 5-10 mol%), and a phosphine ligand if necessary.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add degassed DMF, triethylamine (2-3 equiv.), and methyl acrylate (1.5-2 equiv.).

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and concentrate.

  • Purify the residue by column chromatography to afford the desired product.

Logical Relationship: Cross-Coupling Reactions

G cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Coupling HaloIndole Halogenated Methyl 1-methyl-1H-indole-3-carboxylate BoronicAcid Ar-B(OH)₂ HaloIndole->BoronicAcid Pd Catalyst, Base Alkene Alkene HaloIndole->Alkene Pd Catalyst, Base SuzukiProduct Aryl-substituted Indole BoronicAcid->SuzukiProduct HeckProduct Alkenyl-substituted Indole Alkene->HeckProduct

Caption: Pathways for C-C bond formation via cross-coupling.

Conclusion

The functionalization of this compound offers a rich field for the development of novel compounds with potential applications in drug discovery. The protocols and data presented herein provide a comprehensive guide for researchers to perform key transformations on this indole scaffold. Careful consideration of the electronic and steric effects of the substituents is paramount for achieving the desired regioselectivity and yield. Further optimization of the reaction conditions may be necessary for specific substrates and coupling partners.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl 1-methyl-1H-indole-3-carboxylate for improved yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods involve the N-methylation of methyl indole-3-carboxylate. A highly efficient route utilizes dimethyl carbonate (DMC) as a methylating agent in the presence of a base like potassium carbonate, often achieving high yields.[1] Another novel approach is the copper-catalyzed cross-dehydrogenative coupling of N,N-dimethylaniline with bromoacetate derivatives, which also provides good to excellent yields.[2][3]

Q2: My N-methylation reaction of methyl indole-3-carboxylate is showing low conversion. What are the potential causes?

A2: Low conversion can be attributed to several factors:

  • Insufficient base: The base is crucial for deprotonating the indole nitrogen, making it nucleophilic. Ensure the base is anhydrous and used in sufficient molar excess.

  • Poor quality reagents: The methylating agent (e.g., dimethyl carbonate, methyl iodide) and solvent should be pure and dry. Moisture can quench the base and react with the electrophile.

  • Low reaction temperature or time: Some N-methylation reactions require elevated temperatures (e.g., reflux) to proceed at a reasonable rate.[1] Ensure the reaction has been allowed to run for a sufficient duration.

  • Improper stoichiometry: Using too little of the methylating agent will result in incomplete conversion. Optimization studies have suggested that 2.0-3.0 equivalents of dimethyl carbonate work best.[1]

Q3: I am observing the formation of side products in my reaction. What are they and how can I minimize them?

A3: A common side product is the C-methylated indole, although N-methylation is generally favored. In reactions starting from indole-3-carboxylic acid, incomplete esterification can leave unreacted starting material. With certain catalysts, both N-methylated and N-methoxycarbonylated indoles can form.[4] To minimize side products, ensure precise temperature control, use of appropriate solvents, and a selective methylating agent. For instance, using dimethyl carbonate with potassium carbonate has been shown to be highly selective for N-methylation.[1]

Q4: What is the best way to purify the final product, this compound?

A4: Purification strategies depend on the nature of the impurities. If the crude product precipitates as a solid upon workup, it can be filtered and washed with a non-polar solvent like heptane or cold water.[1] For more rigorous purification, column chromatography on silica gel using a solvent system like ethyl acetate/hexane is effective.[5] Recrystallization from a suitable solvent system such as methanol/water or ethyl acetate/hexane can also yield a highly pure product.[5]

Troubleshooting Guides

Issue 1: Low Yield in N-methylation of Methyl Indole-3-carboxylate
Potential Cause Troubleshooting Step Rationale
Inactive Base Use freshly dried potassium carbonate. Consider using a stronger base like sodium hydride if compatible with other functional groups.The basicity of potassium carbonate can be compromised by moisture. A stronger base will more effectively deprotonate the indole nitrogen.
Suboptimal Solvent Ensure the use of a polar aprotic solvent like DMF. Ensure the solvent is anhydrous.DMF is effective at solvating the potassium carbonate and the indole substrate. Water will react with the base and the methylating agent.[1]
Incorrect Reagent Stoichiometry Optimize the amount of dimethyl carbonate (DMC). Studies show 2.0-3.0 equivalents to be optimal.[1]An excess of DMC drives the reaction to completion, but too much can lower the boiling point of the reaction mixture, prolonging the reaction time.[1]
Insufficient Reaction Time/Temp Monitor the reaction by TLC or HPLC. Ensure the reaction is heated to reflux (around 130 °C for DMF) for at least 3.5 hours.[1]The reaction may be slow at lower temperatures. Monitoring progress ensures the reaction is stopped at optimal conversion.
Issue 2: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Step Rationale
Product is Oily During workup, after adding ice-cold water, ensure vigorous stirring to promote precipitation. If it remains oily, extract with a suitable organic solvent like ethyl acetate or TBME.[1][5]The product may initially separate as an oil before solidifying. Extraction is a reliable method to isolate the product from the aqueous phase.
Co-eluting Impurities in Chromatography Adjust the polarity of the eluent system. Try a different solvent system (e.g., dichloromethane/methanol).Fine-tuning the eluent polarity can improve the separation of the desired product from closely related impurities.
Product Loss During Recrystallization Ensure the minimum amount of hot solvent is used to dissolve the crude product. Cool the solution slowly to allow for crystal formation.Using excess solvent will result in a lower recovery of the recrystallized product.

Experimental Protocols

Protocol 1: N-methylation of Methyl Indole-3-carboxylate with Dimethyl Carbonate[1]

This method provides a high yield and purity of the final product.

Materials:

  • Methyl indole-3-carboxylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl carbonate (DMC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine methyl indole-3-carboxylate (e.g., 5 g, 29 mmol), potassium carbonate (2.5 g), and DMF (35 mL).

  • Add dimethyl carbonate (7.2 mL, 85 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C) for 3.5 hours. Monitor the reaction progress using TLC or HPLC.

  • After the reaction is complete, cool the mixture to about 3 °C in an ice bath.

  • Slowly add 100 mL of ice-cold water to the cooled mixture. The product should precipitate as a pale-white solid.

  • Filter the solid product and wash it with two 50 mL portions of water.

  • Dry the product in a vacuum oven at 45 °C for 24 hours. This procedure typically yields the product with high purity (isolated yield of 96.3%), and no further purification is usually necessary.[1]

Protocol 2: Copper-Catalyzed Synthesis from N,N-Dimethylaniline[2]

This novel route offers good to excellent yields for the synthesis of this compound derivatives.

Materials:

  • N,N-dimethylaniline

  • Phenyl bromoacetate derivative

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • tert-Butyl hydroperoxide (TBHP)

  • Solvent (e.g., Dichloromethane)

General Procedure:

  • To a solution of N,N-dimethylaniline and the phenyl bromoacetate derivative in a suitable solvent, add Cu(OAc)₂·H₂O as the catalyst.

  • Add tert-butyl hydroperoxide to the reaction mixture.

  • Stir the reaction at the appropriate temperature and monitor its progress by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired this compound derivative. Yields for this method are reported to be in the range of 69–90%.[2]

Data Presentation

Table 1: Comparison of Synthesis Methods for Indole Carboxylates

MethodStarting MaterialsReagents/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
N-methylationMethyl indole-3-carboxylateK₂CO₃, Dimethyl CarbonateDMF~1303.596.3[1]
Copper-Catalyzed CouplingN,N-dimethylaniline, Phenyl bromoacetateCu(OAc)₂·H₂O, TBHP---69-90[2]
Microwave-Assisted Cyclization*Methyl-(Z)-3-(phenylimino)butanoatePd(OAc)₂, Cu(OAc)₂, K₂CO₃DMF600.593[3]

*Note: This data is for the synthesis of methyl 2-methyl-1H-indole-3-carboxylate, but illustrates the potential for high yields with microwave assistance.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start1 Methyl Indole-3-carboxylate reaction Combine and Reflux at 130°C for 3.5h start1->reaction start2 Dimethyl Carbonate (DMC) start2->reaction start3 Potassium Carbonate start3->reaction start4 DMF (Solvent) start4->reaction cool Cool to 3°C reaction->cool precipitate Add Ice-Cold Water to Precipitate cool->precipitate filter Filter Solid Product precipitate->filter wash Wash with Water filter->wash dry Dry Under Vacuum wash->dry end_product Pure this compound dry->end_product

Caption: Workflow for the N-methylation of methyl indole-3-carboxylate.

G start Low Yield or Incomplete Reaction q1 Is the base anhydrous and fresh? start->q1 a1_yes Check Reagent Stoichiometry q1->a1_yes Yes a1_no Use freshly dried K₂CO₃ q1->a1_no No q2 Is DMC:Substrate ratio ~3:1? a1_yes->q2 a2_yes Verify Reaction Time and Temperature q2->a2_yes Yes a2_no Adjust DMC to 2-3 equivalents q2->a2_no No q3 Was reaction refluxed for at least 3.5h? a2_yes->q3 a3_yes Consider solvent purity. Use anhydrous DMF. q3->a3_yes Yes a3_no Increase reaction time and monitor by TLC/HPLC q3->a3_no No

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of Methyl 1-Methyl-1H-indole-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of methyl 1-methyl-1H-indole-3-carboxylate by recrystallization. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during this purification technique.

Physical and Recrystallization Data

The following table summarizes key physical properties and recommended solvent systems for the recrystallization of this compound and its precursor.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Recommended Recrystallization Solvents
This compoundC₁₁H₁₁NO₂189.2186-88Methanol/Water, Ethyl Acetate/Hexane, Ethanol
1-Methylindole-3-carboxylic AcidC₁₀H₉NO₂175.18197-200 (decomposes)[1]Not specified, precursor to the target compound.
Methyl indole-3-carboxylateC₁₀H₉NO₂175.18149-152[2]Methanol/Water, Ethyl Acetate/Hexane[3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using a mixed solvent system. The choice between methanol/water and ethyl acetate/hexane will depend on the impurities present. A small-scale trial is recommended to determine the optimal solvent system.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Deionized water

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection: In two separate small test tubes, add a small amount of the crude product. To one, add a few drops of methanol and observe solubility at room temperature and upon gentle heating. To the other, test solubility in ethyl acetate. The ideal single solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, one solvent should readily dissolve the compound (the "good" solvent, e.g., methanol or ethyl acetate), while the other should be a poor solvent in which the compound is insoluble (the "bad" solvent, e.g., water or hexane).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add the "good" solvent (e.g., methanol) dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Addition of Anti-Solvent (for mixed solvent systems):

    • While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

    • If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals on the filter paper by drawing air through the funnel for a few minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the recrystallization of this compound.

Q1: The compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

  • Solution 1: Add more "good" solvent. Reheat the mixture to dissolve the oil, then add a small amount of the "good" solvent (e.g., methanol or ethyl acetate) before allowing it to cool slowly again.

  • Solution 2: Lower the cooling temperature. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Solution 3: Try a different solvent system. The chosen solvent system may not be appropriate. Experiment with alternative solvent pairs.

Q2: No crystals are forming, even after cooling in an ice bath. What is the issue?

A2: This is a common issue that can arise from several factors.

  • Too much solvent: If an excess of the "good" solvent was used, the solution may not be saturated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility.

    • Solution 1: Scratch the inner surface of the flask. Use a glass stirring rod to scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Solution 2: Add a seed crystal. If you have a small crystal of the pure compound, add it to the solution to induce crystallization.

Q3: The crystal yield is very low. How can I improve it?

A3: A low yield can be due to several reasons.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time in an ice bath to maximize precipitation.

  • Using too much solvent: As mentioned in Q2, using the minimum amount of hot solvent is crucial for a good yield.

  • Washing with warm solvent: Always wash the collected crystals with ice-cold solvent to prevent the product from dissolving.

  • Premature crystallization: If crystals form too quickly in the hot solution, they may trap impurities, and subsequent washing to remove these impurities can reduce the yield. Ensure the solution is fully dissolved before cooling.

Q4: The purified crystals are still colored. How can I decolorize the product?

A4: Colored impurities can sometimes co-crystallize with the product.

  • Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.

Visual Guides

Experimental Workflow for Recrystallization

G Recrystallization Workflow for this compound cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Drying start Start with Crude Product dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Methanol or Ethyl Acetate) start->dissolve add_anti_solvent Add 'Bad' Solvent Dropwise until Cloudy (e.g., Water or Hexane) dissolve->add_anti_solvent cool_rt Cool Slowly to Room Temperature add_anti_solvent->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filter to Collect Crystals cool_ice->filter wash Wash with Ice-Cold Solvent Mixture filter->wash dry Dry the Purified Crystals wash->dry end Pure this compound dry->end

Caption: A flowchart illustrating the key steps in the recrystallization process.

Troubleshooting Decision Tree

G Troubleshooting Recrystallization Issues cluster_oiling Oiling Out Solutions cluster_nocrystals No Crystal Formation Solutions cluster_lowyield Low Yield Solutions cluster_colored Colored Crystal Solution start Problem Encountered During Recrystallization oiling_out Compound 'Oils Out' start->oiling_out Liquid droplets form no_crystals No Crystals Form start->no_crystals Solution remains clear low_yield Low Crystal Yield start->low_yield Few crystals obtained colored_crystals Crystals are Colored start->colored_crystals Product is impure add_solvent Reheat and Add More 'Good' Solvent oiling_out->add_solvent slow_cool Cool More Slowly oiling_out->slow_cool change_solvent Try a Different Solvent System oiling_out->change_solvent evaporate Evaporate Some Solvent no_crystals->evaporate scratch Scratch Inner Flask Surface no_crystals->scratch seed Add a Seed Crystal no_crystals->seed cool_longer Cool for a Longer Period low_yield->cool_longer min_solvent Use Minimum Hot Solvent low_yield->min_solvent cold_wash Wash with Ice-Cold Solvent low_yield->cold_wash charcoal Use Activated Charcoal and Hot Filter colored_crystals->charcoal

Caption: A decision tree to help troubleshoot common recrystallization problems.

References

Technical Support Center: Fischer Esterification of 1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer esterification of 1-methyl-1H-indole-3-carboxylic acid to synthesize its corresponding methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products to expect in the Fischer esterification of 1-methyl-1H-indole-3-carboxylic acid?

A: The Fischer esterification is generally a clean reaction where the main challenge is managing the reaction equilibrium rather than dealing with numerous side products.[1][2] The most significant "side product" is water, the formation of which dictates the equilibrium position of the reaction.[3][4] The most common impurity found after the reaction is typically unreacted 1-methyl-1H-indole-3-carboxylic acid. Under overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times), the indole ring, despite being relatively stable, can be susceptible to acid-catalyzed degradation, leading to the formation of dark, polymeric tars.

Q2: My reaction mixture has turned dark brown or black. What is the cause and how can it be prevented?

A: A dark coloration typically indicates degradation or polymerization of the indole moiety. This is often caused by excessively harsh reaction conditions. To prevent this, consider the following adjustments:

  • Lower the Reaction Temperature: While reflux is standard, ensure the heating is not overly aggressive.

  • Reduce Reaction Time: Monitor the reaction progress (e.g., by TLC) and stop heating once the starting material is consumed or equilibrium is reached.

  • Use a Milder Acid Catalyst: While concentrated sulfuric acid is common, p-toluenesulfonic acid (TsOH) can be a milder alternative that may reduce degradation.[1]

Q3: The yield of my desired ester, methyl 1-methyl-1H-indole-3-carboxylate, is consistently low. How can I improve it?

A: Low yield in a Fischer esterification is almost always due to the reversible nature of the reaction.[3][5] To shift the equilibrium towards the product side in accordance with Le Chatelier's Principle, several strategies can be employed[4]:

  • Use Excess Alcohol: The most common method is to use a large excess of the alcohol (anhydrous methanol), which serves as both a reactant and the solvent.[2][6] This mass action effect drives the reaction forward.

  • Remove Water: The removal of water as it is formed is a highly effective strategy.[5] This can be achieved by using a Dean-Stark apparatus if the reaction is run in a suitable solvent (like toluene) or by adding a dehydrating agent such as molecular sieves to the reaction mixture.[1][5]

  • Ensure Anhydrous Conditions: Use anhydrous methanol and ensure the starting carboxylic acid is thoroughly dry to prevent introducing water at the start of the reaction.[6]

Q4: What is the most effective method to remove unreacted carboxylic acid during the work-up?

A: The unreacted 1-methyl-1H-indole-3-carboxylic acid can be efficiently removed by an aqueous basic wash. After the reaction is complete and the excess methanol has been removed, the residue should be dissolved in an organic solvent immiscible with water, such as ethyl acetate. This organic solution is then washed with a saturated aqueous solution of a mild base, like sodium bicarbonate (NaHCO₃).[6] The carboxylic acid is deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can thus be separated. It is crucial to continue the washes until CO₂ evolution ceases, indicating that all the acid has been neutralized.[6]

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low Ester Yield Reaction has not reached completion or equilibrium favors reactants.Use a large excess of anhydrous methanol; ensure a sufficient amount of acid catalyst is used; increase reaction time or temperature moderately; remove water using molecular sieves.[1][3][5]
Presence of Starting Material Incomplete reaction due to equilibrium.See "Low Ester Yield" solutions. During work-up, perform a thorough wash with saturated sodium bicarbonate solution to remove the acidic starting material.[6]
Dark/Tarry Reaction Mixture Degradation of the indole ring due to harsh acidic conditions or overheating.Reduce reaction temperature; shorten reaction time; consider using a milder catalyst such as p-toluenesulfonic acid (p-TsOH).[1]
Product is Difficult to Purify Presence of multiple unidentified impurities.Review reaction conditions for potential degradation. Ensure the purity of starting materials. The crude product can be purified by recrystallization from a solvent system like methanol/water or ethyl acetate/hexane.[6]
Formation of an Emulsion during Work-up Incomplete neutralization or presence of polymeric material.Add brine (saturated NaCl solution) to help break the emulsion. If the problem persists, filter the entire mixture through a pad of celite.

Quantitative Data Summary

The following table summarizes the expected quantitative data for a typical successful synthesis of this compound. Actual yields may vary based on reaction scale and specific conditions.

Parameter Value Notes
Starting Material 1-methyl-1H-indole-3-carboxylic acidMolar Mass: 175.18 g/mol
Product This compoundMolar Mass: 189.21 g/mol
Theoretical Yield 100%Calculated based on the limiting reagent (the carboxylic acid).
Typical Reported Yield >85%Yields can be optimized by effectively shifting the reaction equilibrium.
Primary Impurity Unreacted Starting MaterialRemovable by basic wash.[6]
Potential Side Products Polymeric degradation productsFormation is minimized by controlling temperature and reaction time.

Experimental Protocol

Synthesis of this compound

This protocol is adapted from standard Fischer-Speier esterification procedures.[1][6]

Materials and Reagents:

  • 1-methyl-1H-indole-3-carboxylic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl Solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 1-methyl-1H-indole-3-carboxylic acid. Add a large excess of anhydrous methanol (e.g., 15-20 mL per gram of carboxylic acid), which acts as both reactant and solvent.[6]

  • Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the methanol volume). The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours, or until the reaction is deemed complete by TLC analysis.

  • Work-up and Neutralization: Allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator. Pour the cooled residue carefully into a beaker of ice-cold water, which may cause the product to precipitate.[6]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 50 mL).[6]

  • Washing: Combine the organic layers. Wash the combined organic phase sequentially with:

    • Saturated sodium bicarbonate solution until gas evolution ceases (to remove unreacted carboxylic acid and H₂SO₄).[6]

    • Brine (to remove residual water and salts).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain a pure solid.[6]

Visualizations

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products RCOOH 1-Methyl-1H-indole- 3-carboxylic Acid Protonation 1. Protonation of Carbonyl Oxygen RCOOH->Protonation MeOH Methanol (Excess) Attack 2. Nucleophilic Attack by Methanol MeOH->Attack H_plus H+ (Catalyst) H_plus->Protonation Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water Elimination->Water Byproduct Deprotonation->H_plus Regenerated Ester Methyl 1-methyl-1H-indole- 3-carboxylate Deprotonation->Ester

Caption: Fischer esterification reaction mechanism.

Experimental_Workflow start Start setup 1. Reaction Setup (Carboxylic Acid, Anhydrous Methanol, H₂SO₄ Catalyst) start->setup reflux 2. Heat to Reflux (2-4 hours) setup->reflux workup 3. Cool & Quench (Pour into ice-water) reflux->workup extract 4. Extraction (Ethyl Acetate) workup->extract wash 5. Aqueous Wash (NaHCO₃, then Brine) extract->wash dry 6. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) wash->dry purify 7. Purification (Recrystallization) dry->purify end Pure Product purify->end

Caption: Experimental workflow for ester synthesis.

Troubleshooting_Logic start Problem Observed low_yield Low Yield start->low_yield e.g. dark_color Dark Reaction Mixture start->dark_color e.g. check_sm Unreacted Starting Material Present? low_yield->check_sm degradation Action: Milder Conditions - Lower temperature - Reduce time - Use p-TsOH dark_color->degradation equilibrium Action: Shift Equilibrium - Use excess methanol - Remove H₂O check_sm->equilibrium Yes

References

challenges in the scale-up of methyl 1-methyl-1H-indole-3-carboxylate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of methyl 1-methyl-1H-indole-3-carboxylate production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: A common and scalable two-step approach involves the initial synthesis of methyl 1H-indole-3-carboxylate followed by N-methylation.

  • Step 1: Esterification. The synthesis of methyl 1H-indole-3-carboxylate is often achieved through Fischer-Speier esterification of indole-3-carboxylic acid with methanol, using an acid catalyst like sulfuric acid.[1] This method is straightforward and reliable for producing the precursor.

  • Step 2: N-methylation. A practical and environmentally safer method for the N-methylation of methyl 1H-indole-3-carboxylate on a larger scale is the use of dimethyl carbonate (DMC) in the presence of a base such as potassium carbonate.[2] Traditional reagents like methyl iodide and dimethyl sulfate are effective but are also highly toxic and present challenges in handling and waste disposal at an industrial scale.[2][3]

Q2: What are the primary challenges when scaling up the N-methylation of methyl 1H-indole-3-carboxylate?

A2: Scaling up the N-methylation step can present several challenges:

  • Reagent Selection and Safety: While highly reactive, traditional methylating agents like methyl iodide and dimethyl sulfate are hazardous and subject to strict regulations, making them less suitable for large-scale production.[2][3] Dimethyl carbonate (DMC) is a safer, more environmentally friendly alternative, though it may require more forcing reaction conditions.[2]

  • Reaction Conditions: Achieving complete and selective N-methylation can be difficult. Side reactions, such as C3-alkylation, can occur if the reaction is not properly controlled.[4] The choice of base, solvent, and temperature are critical parameters to optimize for high N-selectivity.[4]

  • Heat and Mass Transfer: N-alkylation reactions can be exothermic. In larger reactors, inefficient mixing and heat transfer can lead to localized "hot spots," promoting side reactions and degradation of the product.[5][6]

  • Work-up and Purification: Isolating the final product in high purity can be challenging at scale. The removal of unreacted starting material, by-products, and the catalyst requires a robust and scalable purification strategy, such as crystallization or large-scale chromatography.[5][7]

Q3: How can I improve the regioselectivity of the N-methylation step and avoid C3-alkylation?

A3: Improving N-selectivity over C3-alkylation is a common challenge in indole chemistry. Here are some strategies:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation by ensuring complete deprotonation of the indole nitrogen, thereby increasing its nucleophilicity.

  • Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation.

  • Catalytic Methods: Modern catalytic approaches, for instance, using copper hydride (CuH) with specific ligands, can provide excellent control over regioselectivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in N-methylation Step Incomplete reaction.Increase reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to ensure completion.
Poor activation of the indole nitrogen.Use a stronger base or ensure anhydrous conditions to facilitate complete deprotonation.
Sub-optimal solvent.Switch to a polar aprotic solvent like DMF or DMSO to improve the solubility of the indole anion and reagents.[4]
Presence of C3-Alkylated Impurity Incomplete deprotonation of the indole nitrogen.Use a stronger base (e.g., NaH) to ensure the formation of the N-anion, which is more nucleophilic than the neutral indole.
Reaction conditions favoring C-alkylation.Adjust the solvent and temperature. In some cases, a higher temperature can favor N-alkylation. Consider using a catalytic system known for high N-selectivity.
Formation of Dialkylated Byproducts Excess of the methylating agent.Use a stoichiometric amount or a slight excess of the methylating agent. Consider adding the alkylating agent dropwise to maintain a low concentration.
Prolonged reaction time or high temperature.Monitor the reaction closely and stop it once the desired mono-N-alkylated product is formed. Lowering the reaction temperature may also help.
Difficulty in Product Purification Similar polarity of the product and impurities.Explore alternative purification techniques such as recrystallization from a suitable solvent system or reversed-phase chromatography.[5][8]
Presence of residual catalyst or base.Implement an appropriate aqueous work-up to remove water-soluble impurities before chromatographic purification.[9]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for the N-methylation of Methyl 1H-indole-3-carboxylate with Dimethyl Carbonate.

Parameter Lab-Scale (5g) Pilot-Scale (Conceptual) Reference
Starting Material Methyl 1H-indole-3-carboxylateMethyl 1H-indole-3-carboxylate[2]
Methylating Agent Dimethyl Carbonate (DMC)Dimethyl Carbonate (DMC)[2]
Base K₂CO₃K₂CO₃[2]
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)[2]
Temperature Reflux (~130 °C)Reflux (~130 °C)[2]
Reaction Time 3.5 hours3.5 - 5 hours[2]
Yield 96.3%90-95% (expected)[2]
Purification Precipitation and filtrationCrystallization[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-indole-3-carboxylate (Lab-Scale)

This protocol is based on the Fischer-Speier esterification method.[1]

Materials:

  • Indole-3-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add indole-3-carboxylic acid and a magnetic stir bar.

  • In a fume hood, add anhydrous methanol. Stir the mixture until the indole-3-carboxylic acid is partially dissolved.

  • Slowly add concentrated sulfuric acid to the stirring mixture. Caution: This addition is exothermic.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water, which may cause the product to precipitate.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Caution: Gas (CO₂) evolution will occur.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Protocol 2: N-methylation of Methyl 1H-indole-3-carboxylate using Dimethyl Carbonate (Scalable Method)

This protocol is adapted from a practical method for N-methylation of indoles.[2]

Materials:

  • Methyl 1H-indole-3-carboxylate

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

Procedure:

  • In a suitable reactor, combine methyl 1H-indole-3-carboxylate, potassium carbonate, and N,N-dimethylformamide.

  • Add dimethyl carbonate to the mixture.

  • Heat the reaction mixture to reflux (around 130 °C) for approximately 3.5 hours.

  • Monitor the reaction for completion by HPLC analysis.

  • Once the reaction is complete, cool the mixture to approximately 3 °C.

  • Slowly add ice-cold water to the cooled mixture to precipitate the product.

  • Filter the precipitated solid (this compound).

  • Wash the solid with water and dry under vacuum.

Mandatory Visualizations

Synthesis_Pathway Indole3COOH Indole-3-carboxylic Acid MethylIndole3Carboxylate Methyl 1H-indole-3-carboxylate Indole3COOH->MethylIndole3Carboxylate Esterification Methanol Methanol (CH3OH) Methanol->MethylIndole3Carboxylate H2SO4 H2SO4 (cat.) H2SO4->MethylIndole3Carboxylate FinalProduct This compound MethylIndole3Carboxylate->FinalProduct N-methylation DMC Dimethyl Carbonate (DMC) DMC->FinalProduct K2CO3 K2CO3 K2CO3->FinalProduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities in Scale-up CheckReactionCompletion Is the reaction going to completion? Start->CheckReactionCompletion IncreaseTimeTemp Increase reaction time and/or temperature. Monitor by HPLC/TLC. CheckReactionCompletion->IncreaseTimeTemp No CheckRegioselectivity Is C3-alkylation observed? CheckReactionCompletion->CheckRegioselectivity Yes IncreaseTimeTemp->CheckReactionCompletion OptimizeBaseSolvent Use stronger base (e.g., NaH). Ensure anhydrous conditions. Use polar aprotic solvent (e.g., DMF). CheckRegioselectivity->OptimizeBaseSolvent Yes CheckDialkylation Are dialkylated byproducts present? CheckRegioselectivity->CheckDialkylation No OptimizeBaseSolvent->CheckReactionCompletion ControlStoichiometry Use stoichiometric amount of methylating agent. Add reagent dropwise. CheckDialkylation->ControlStoichiometry Yes PurificationIssues Difficulty in purification? CheckDialkylation->PurificationIssues No ControlStoichiometry->CheckReactionCompletion OptimizePurification Develop robust crystallization protocol. Explore alternative chromatography (e.g., reversed-phase). PurificationIssues->OptimizePurification Yes End Process Optimized PurificationIssues->End No OptimizePurification->End

Caption: Troubleshooting workflow for scale-up production.

References

Technical Support Center: Enhancing the Solubility of Methyl 1-Methyl-1H-indole-3-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with methyl 1-methyl-1H-indole-3-carboxylate in biological assays.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates upon addition to aqueous buffer/media. The compound has low aqueous solubility and is "crashing out" of the concentrated organic stock solution.- Lower the final concentration of the compound in the assay. - Decrease the final percentage of the organic solvent (e.g., DMSO) to a non-toxic level (typically ≤0.5%). - Vigorously vortex the solution during the dilution step to ensure rapid mixing. - Prepare an intermediate dilution in a co-solvent system before the final dilution into the aqueous medium.
Inconsistent or non-reproducible assay results. Poor solubility is leading to variable effective concentrations of the compound in the assay.- Always prepare fresh working solutions for each experiment from a frozen stock. - Ensure the stock solution is fully dissolved before each use; gentle warming (37°C) and vortexing can help. - Perform a solubility assessment in your specific assay medium to determine the maximum soluble concentration.
Difficulty dissolving the compound in the initial organic solvent. The compound has limited solubility even in common organic solvents.- Try a different organic solvent such as ethanol or dimethylformamide (DMF). - Use gentle heating (e.g., 37°C water bath) and sonication to aid dissolution.
Observed cytotoxicity in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular stress or death.- Reduce the final concentration of the organic solvent in the assay. This can be achieved by preparing a more concentrated stock solution. - Ensure the final solvent concentration is consistent across all experimental and control wells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many poorly water-soluble compounds, including indole derivatives. It is recommended to start by preparing a 10-100 mM stock solution in DMSO.

Q2: My compound is still not soluble enough, even with DMSO. What are my other options?

A2: If DMSO alone is insufficient, you can explore several other strategies:

  • Co-solvents: Using a mixture of solvents can improve solubility. Common co-solvents for biological assays include ethanol, polyethylene glycols (PEGs), and propylene glycol.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be used at low, non-toxic concentrations to increase solubility by forming micelles that encapsulate the compound.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.

Q3: How can I determine the maximum soluble concentration of my compound in my specific assay medium?

A3: You can perform a simple kinetic solubility assay. Prepare a high-concentration stock solution in an organic solvent (e.g., 100 mM in DMSO). Create serial dilutions of this stock in your assay buffer or medium. Incubate the solutions under your experimental conditions (e.g., 37°C for 1-2 hours) and then visually inspect for any precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

Q4: How do I prepare a vehicle control for my experiments?

A4: The vehicle control should contain the same concentration of all solubilizing agents (e.g., DMSO, co-solvents, surfactants) as your test samples, but without the compound of interest. This is crucial to ensure that any observed effects are due to your compound and not the solvent system.

Data Presentation

Table 1: Estimated Solubility of this compound and Related Analogs in Various Solvents.

Disclaimer: The following data for analogous compounds is provided as an estimation. Actual solubility of this compound should be determined experimentally.

Compound Solvent Estimated Solubility Reference
Indole-3-carboxylic acidDMSO55 mg/mL (341.28 mM)[1]
Indole-3-carboxylic acid95% Ethanol50 mg/mL[2]
Indole-3-carboxaldehydeDMSO~30 mg/mL[3]
Indole-3-carboxaldehyde1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[3]
1-Methyl-1H-indole-3-carbaldehydeAqueous Buffer (pH 7.4)>23.9 µg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 189.21 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator or water bath (optional)

Procedure:

  • Accurately weigh 1.89 mg of this compound.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.

  • If dissolution is slow, gently warm the tube in a 37°C water bath or sonicate for a few minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Materials:

  • 100 mM stock solution of this compound in DMSO

  • Assay buffer or cell culture medium, pre-warmed to the experimental temperature

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a series of dilutions of the 100 mM DMSO stock solution in your assay buffer. For example, to test final concentrations from 1 µM to 100 µM, you can perform serial dilutions.

  • Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a non-toxic level (e.g., 0.5%).

  • Vortex each dilution immediately and vigorously after adding the stock solution.

  • Incubate the samples at your experimental temperature (e.g., 37°C) for 1-2 hours.

  • Visually inspect each sample for any signs of precipitation or cloudiness. The highest concentration that remains clear is the approximate kinetic solubility.

  • For a more accurate determination, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method.

Visualizations

experimental_workflow start Start: Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Serial Dilution in Assay Buffer stock->dilute working Working Solutions dilute->working assay Add to Biological Assay working->assay end End: Data Acquisition assay->end

Caption: Workflow for preparing compound solutions for biological assays.

solubility_enhancement_strategy start Initial Solubility Issue check_solvent Optimize Solvent Concentration start->check_solvent co_solvent Use Co-solvents (e.g., Ethanol, PEG) check_solvent->co_solvent If still insoluble surfactant Add Surfactants (e.g., Tween 80) check_solvent->surfactant If still insoluble cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check_solvent->cyclodextrin If still insoluble combination Combination Approach co_solvent->combination surfactant->combination cyclodextrin->combination

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: Stability of Methyl 1-Methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methyl 1-methyl-1H-indole-3-carboxylate under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

Q2: What is the primary degradation product of this compound under acidic conditions?

A2: The primary degradation product resulting from acid-catalyzed hydrolysis is 1-methyl-1H-indole-3-carboxylic acid . The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, facilitated by the protonation of the carbonyl oxygen in the acidic medium.

Q3: How can I monitor the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound and quantify the formation of its degradation products. A reverse-phase HPLC method with UV detection would be suitable for separating the parent compound from the more polar 1-methyl-1H-indole-3-carboxylic acid.

Q4: Are there any other potential degradation pathways for the indole ring itself under acidic conditions?

A4: The indole ring is generally stable under moderately acidic conditions. However, under harsh acidic conditions (e.g., concentrated strong acids, high temperatures), the indole nucleus can be susceptible to polymerization or other degradation reactions. It is important to control the experimental conditions to favor the study of the intended hydrolysis pathway. The N-methylation on the indole ring generally enhances its stability against electrophilic attack compared to unsubstituted indoles.

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of the compound in acidic media.

  • Possible Cause 1: Inaccurate pH of the solution.

    • Recommended Solution: Calibrate your pH meter before preparing the acidic solution. Verify the final pH of the solution after the addition of all components.

  • Possible Cause 2: Elevated temperature.

    • Recommended Solution: Ensure that the experiment is conducted at the intended temperature and that the temperature control system of your equipment (e.g., water bath, incubator) is functioning correctly. Ester hydrolysis rates are highly sensitive to temperature changes.

  • Possible Cause 3: Presence of other catalytic impurities.

    • Recommended Solution: Use high-purity solvents and reagents for your experiments to avoid unintended catalysis.

Issue 2: Poor separation between the parent compound and the degradation product in HPLC analysis.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Recommended Solution: Optimize the mobile phase. Since 1-methyl-1H-indole-3-carboxylic acid is more polar than the parent ester, increasing the aqueous component of the mobile phase (in reverse-phase HPLC) should increase its retention time relative to the parent compound.

  • Possible Cause 2: Incorrect pH of the mobile phase.

    • Recommended Solution: Adjust the pH of the aqueous component of the mobile phase. For separating a carboxylic acid, a mobile phase pH below the pKa of the acid (typically around 4-5) will ensure it is in its neutral form, leading to better retention and peak shape on a C18 column.

  • Possible Cause 3: Unsuitable column.

    • Recommended Solution: Ensure the column is in good condition. If resolution is still poor, consider using a column with a different stationary phase or a higher efficiency (smaller particle size).

Experimental Protocols

Forced Degradation Study: Acid Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study on this compound under acidic conditions.

Objective: To evaluate the stability of this compound in an acidic solution and to identify its primary degradation product.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Water bath or incubator

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Degradation Experiment:

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 N HCl to achieve a final concentration of approximately 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with a 50:50 mixture of methanol and water to the same final concentration.

    • Incubate both the test and control samples at a controlled temperature (e.g., 60°C) in a water bath.

    • Withdraw aliquots from the test sample at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.

    • Dilute the neutralized aliquots and the control sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile). For example:

      • 0-5 min: 50% B

      • 5-15 min: 50% to 80% B

      • 15-20 min: 80% B

      • 20-22 min: 80% to 50% B

      • 22-30 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm and 280 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Data Analysis:

    • Identify the peaks for this compound and any degradation products by comparing the chromatograms of the stressed samples with the control.

    • The primary degradation product, 1-methyl-1H-indole-3-carboxylic acid, is expected to have a shorter retention time than the parent compound due to its higher polarity.

    • Calculate the percentage of degradation at each time point using the peak areas.

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from the forced degradation study.

Table 1: HPLC Retention Times

CompoundRetention Time (min)
1-Methyl-1H-indole-3-carboxylic acid~ 5.8
This compound~ 12.3

Table 2: Percentage Degradation of this compound in 0.1 N HCl at 60°C

Time (hours)Peak Area of Parent Compound% DegradationPeak Area of Degradation Product
01,500,00000
21,350,00010145,000
41,200,00020290,000
8975,00035500,000
12750,00050720,000
24450,000701,000,000

Visualizations

Acid_Hydrolysis_Pathway Reactant Methyl 1-methyl-1H- indole-3-carboxylate Intermediate Protonated Intermediate Reactant->Intermediate + H⁺ Product1 1-Methyl-1H-indole- 3-carboxylic acid Intermediate->Product1 + H₂O Product2 Methanol H_plus H+ H2O H₂O

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Start Unexpected Degradation Observed CheckPurity Check Purity of Starting Material (HPLC, NMR) Start->CheckPurity CheckConditions Verify Experimental Conditions Start->CheckConditions PurityOK Purity Confirmed CheckPurity->PurityOK ConditionsOK Conditions Correct CheckConditions->ConditionsOK PurityOK->ConditionsOK Yes Impure Impurity Detected PurityOK->Impure No IncorrectConditions Incorrect Conditions Found ConditionsOK->IncorrectConditions No ReRun Re-run Experiment ConditionsOK->ReRun Yes Purify Purify Starting Material Impure->Purify Purify->ReRun AdjustConditions Adjust pH, Temperature, etc. IncorrectConditions->AdjustConditions AdjustConditions->ReRun

Caption: Troubleshooting workflow for unexpected degradation results.

avoiding N-oxide formation during indole derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the undesired formation of N-oxides during the synthesis of indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is indole N-oxide and why is it an issue?

A: An indole N-oxide is a byproduct where the nitrogen atom of the indole ring has been oxidized. This is problematic as it alters the compound's chemical properties, biological activity, and can complicate purification processes. The formation of N-oxides introduces an unwanted functional group that can interfere with subsequent reaction steps or lead to incorrect biological assay results.

Q2: Under what conditions does N-oxide formation typically occur?

A: N-oxide formation is common in reactions involving oxidizing agents or in syntheses starting from nitroarenes.[1] For instance, methods that rely on the reduction of a nitro group to form the indole ring, such as the Bartoli, Reissert, or Cadogan syntheses, can sometimes result in incomplete reduction, leaving an N-oxide.[1] Additionally, exposure of the indole nitrogen to certain reagents or even atmospheric oxygen over extended periods can lead to oxidation, especially if the reaction conditions are harsh.[2]

Q3: How can I detect the presence of an indole N-oxide in my reaction mixture?

A: The presence of N-oxides can be confirmed using several analytical techniques:

  • Mass Spectrometry (MS): N-oxides will show a molecular ion peak that is 16 atomic mass units (amu) higher than the expected indole product, corresponding to the addition of an oxygen atom. A characteristic fragmentation pattern is the loss of this oxygen atom, resulting in a prominent (M-16)+ peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H and ¹³C NMR spectra, the protons and carbons adjacent to the N-oxide group will typically exhibit a downfield shift compared to the parent indole.[3][4]

  • Infrared (IR) Spectroscopy: The N⁺–O⁻ bond of an N-oxide shows a characteristic strong vibration band, typically around 930 cm⁻¹.[3]

  • Thin-Layer Chromatography (TLC): N-oxides are generally more polar than their corresponding indoles, resulting in a lower Retention Factor (Rf) value on silica gel plates. Dragendorff reagent can be an effective stain for visualizing N-oxides.[3]

Q4: Can I prevent N-oxide formation from the start?

A: Yes, prevention is often the best strategy. Consider the following:

  • Choice of Synthesis Route: If possible, select a synthetic pathway that does not involve harsh oxidative steps or nitro-group reductions, such as the Fischer or Bischler indole syntheses.[5][6]

  • Control of Reaction Conditions: When using methods that can produce N-oxides, carefully control the stoichiometry of the reducing agent to ensure complete deoxygenation.

  • Inert Atmosphere: For sensitive indole derivatives, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation.[2][7]

  • Use of Antioxidants: In some cases, adding a radical scavenger or antioxidant like Butylated Hydroxytoluene (BHT) can suppress unwanted oxidation, though its compatibility with the reaction chemistry must be verified.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter and provides actionable solutions.

Problem 1: My final product is a mixture of the desired indole and the N-oxide.

This is a common issue, particularly in syntheses involving the reduction of nitroarenes. The primary goal is to either separate the products or convert the N-oxide back to the indole.

Solution: Reductive Deoxygenation

If separation by chromatography is difficult or results in low yield, a chemical reduction (deoxygenation) step is highly effective. This involves treating the crude product mixture with a reducing agent that selectively removes the oxygen from the N-oxide without affecting other functional groups.

  • Workflow for Troubleshooting N-Oxide Contamination

G cluster_0 Troubleshooting Workflow start Crude product contains Indole + Indole N-Oxide decision Is chromatographic separation feasible? start->decision separate Separate by Column Chromatography decision->separate  Yes reduce Perform Reductive Deoxygenation decision->reduce No / Low Yield   end_sep Pure Indole separate->end_sep protocol Follow Deoxygenation Protocol (See Protocol 1) reduce->protocol end_ok Pure Indole protocol->end_ok

Caption: Troubleshooting workflow for N-oxide contamination.

Problem 2: My indole synthesis starting from a nitroarene consistently yields the N-oxide as the major product.

This indicates that the reductive cyclization is not proceeding to completion. The choice of reducing agent and reaction conditions are critical.

Solution: Optimize Reduction Conditions

Different reducing agents have varying efficiencies for deoxygenating N-oxides. A change in reagent or conditions can drive the reaction to the desired indole.[8]

  • Common Reducing Agents for N-Oxide Deoxygenation

ReagentTypical ConditionsCompatibility & NotesCitation
Titanium(III) chloride (TiCl₃) Aqueous or alcoholic solvent, room temp.Highly efficient and selective for N-oxides, even in the presence of sulfoxides. Works well in biological matrices.[8]
Diboron Reagents (e.g., B₂pin₂) Organic solvent (e.g., MeOH), heat (100°C)Mild, transition-metal-free method with broad functional group tolerance.[9][10]
Phosphorus Trichloride (PCl₃) Chlorinated solvent (e.g., CHCl₃), refluxA classical, potent reagent. Can be harsh and may not be suitable for sensitive substrates.[10]
Zinc Dust (Zn) Acetic acid or NH₄Cl, room temp. to refluxA cost-effective and common reductant, often used in reductive cyclizations.[10][11]
Isopropanol (IPA) / Formic Acid Photoredox catalysis or with iodide catalystSustainable and green chemistry approaches using recyclable reductants.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Deoxygenation of Indole N-Oxides with TiCl₃

This protocol provides a robust and selective method for reducing an indole N-oxide to its corresponding indole.[8]

Materials:

  • Crude product mixture containing indole N-oxide

  • Titanium(III) chloride solution (e.g., 15% in aqueous HCl)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve the crude product mixture (1.0 eq) in a suitable solvent such as MeOH or THF in a round-bottom flask.

  • Begin stirring the solution at room temperature.

  • Slowly add the TiCl₃ solution (typically 2.0-3.0 eq) dropwise to the stirring mixture. A color change is often observed.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once the starting N-oxide is consumed, carefully quench the reaction by adding saturated NaHCO₃ solution until the mixture is neutral or slightly basic (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., EtOAc or DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude indole.

  • Purify the product by column chromatography on silica gel if necessary.

Key Chemical Pathways

The formation and subsequent reduction of an indole N-oxide is a critical pathway to manage in many synthetic routes.

  • Formation and Reduction of Indole N-Oxide

G cluster_0 Chemical Pathway Nitroarene o-Substituted Nitroarene N_Oxide Indole N-Oxide (Byproduct) Nitroarene->N_Oxide Incomplete Reduction (e.g., Bartoli, Reissert) Indole Target Indole (Product) Nitroarene->Indole Complete Reductive Cyclization N_Oxide->Indole Deoxygenation (e.g., TiCl₃, B₂pin₂)

Caption: Key pathways in indole synthesis from nitroarenes.

References

Technical Support Center: Optimization of Palladium-Catalyzed Indole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the optimization of reaction conditions for palladium-catalyzed indole functionalization.

Troubleshooting Guides

This section provides solutions to common problems encountered during palladium-catalyzed indole functionalization reactions.

ProblemPossible CauseSuggested Solution
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.- Use a pre-catalyst or activate the catalyst in situ. - Ensure inert atmosphere conditions to prevent catalyst oxidation. - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.
2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific transformation.- For C-H functionalization, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1] - Screen a variety of ligands to find the optimal one for your substrate.
3. Incorrect Base or Solvent: The base may not be strong enough to facilitate the catalytic cycle, or the solvent may not be appropriate for the reaction.- Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - Common solvents for these reactions include DMF, dioxane, toluene, and THF. The choice can significantly impact the outcome.
4. Low Reaction Temperature: The reaction may require more thermal energy to proceed.- Gradually increase the reaction temperature while monitoring for decomposition of starting materials or products.
5. Poor Quality of Reagents: Starting materials, reagents, or solvents may contain impurities that inhibit the reaction.- Use freshly purified starting materials and high-purity, dry, and degassed solvents.
Poor Regioselectivity (e.g., C2 vs. C3 functionalization) 1. Reaction Conditions: The regioselectivity of indole functionalization is highly dependent on the reaction conditions.- For C3-arylation: The use of magnesium bases with specific ligands can favor C3-arylation.[1] - For C2-arylation: The use of a directing group on the indole nitrogen, such as a pyrimidyl group, can direct functionalization to the C2 position.[2] - Solvent choice can also influence regioselectivity; for example, in some alkenylations, polar aprotic solvents favor C3 functionalization.[3]
2. Steric and Electronic Effects: The inherent properties of the indole substrate and the coupling partner can influence the site of functionalization.- Consider the electronic nature (electron-donating or -withdrawing) of substituents on the indole ring and the aryl halide.
Catalyst Deactivation 1. Product Inhibition: The product may coordinate to the palladium center and inhibit its catalytic activity.- If possible, remove the product from the reaction mixture as it forms.
2. Formation of Palladium Black: The active Pd(0) catalyst can aggregate to form inactive palladium black.- The choice of ligand is crucial to stabilize the catalytic species and prevent aggregation.
3. Oxidative Degradation: The catalyst can be oxidized to an inactive state if the reaction is not performed under inert conditions.- Ensure the reaction is set up and run under a dry, inert atmosphere (e.g., nitrogen or argon).
Side Reactions (e.g., Dehalogenation, Homocoupling) 1. Reaction Temperature Too High: Elevated temperatures can promote undesired side reactions.- Attempt the reaction at a lower temperature for a longer duration.
2. Incorrect Base: Some bases can promote side reactions like dehalogenation.- Screen milder bases or different types of bases (e.g., inorganic vs. organic).

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my indole functionalization reaction?

A1: The optimal catalyst-ligand combination is highly substrate-dependent. For C-H arylation, a common starting point is a Pd(II) precatalyst like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand such as SPhos or an N-heterocyclic carbene (NHC) ligand. For Suzuki-Miyaura coupling of halo-indoles, Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand is often effective. It is highly recommended to perform a screen of different catalysts and ligands to identify the best system for your specific reaction.

Q2: What is the role of the base in palladium-catalyzed indole functionalization, and how do I select the appropriate one?

A2: The base plays several crucial roles in the catalytic cycle, including facilitating the deprotonation of the indole N-H (if unprotected), participating in the transmetalation step (in cross-coupling reactions), and regenerating the active catalyst. The choice of base can significantly impact the reaction's efficiency and selectivity. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and nature of the base should be optimized for each specific reaction. For instance, in some C3-arylations of free (NH)-indole, the choice of a magnesium base can control the regioselectivity.[1]

Q3: My reaction is sluggish or stalls before completion. What are the first troubleshooting steps I should take?

A3: If your reaction is not proceeding as expected, first ensure that all reagents and solvents are pure and that the reaction is being conducted under strictly inert conditions. Then, consider the following:

  • Increase Temperature: Gradually increase the reaction temperature in increments.

  • Screen Solvents: Try a different solvent or a mixture of solvents.

  • Change the Base: The base might not be effective; try a stronger or different type of base.

  • Check Catalyst and Ligand: The catalyst or ligand may be suboptimal. Consider screening other options.

Q4: I am observing a mixture of C2 and C3 functionalized products. How can I improve the regioselectivity?

A4: Regiocontrol in indole functionalization is a common challenge. To improve selectivity:

  • Use a Directing Group: Attaching a directing group to the indole nitrogen is a powerful strategy to control the position of functionalization. For example, a pyrimidyl directing group can favor C2-arylation.[2]

  • Modify Reaction Conditions: Systematically vary the ligand, solvent, and base. The interplay of these components can have a profound effect on regioselectivity.[1][3] For instance, the choice of a magnesium base can switch the selectivity from C2 to C3 arylation in some cases.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for C2-Arylation of N-Pyrimidylindole
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)-PivONa (2.0)Toluene10075
2PdCl₂ (10)-PivONa (2.0)Toluene10068
3Pd(TFA)₂ (10)-PivONa (2.0)Toluene10082
4Pd(OAc)₂ (10)PPh₃ (20)PivONa (2.0)Toluene10055
5Pd(OAc)₂ (10)-NaOAc (2.0)Toluene10043
6Pd(OAc)₂ (10)-K₂CO₃ (2.0)Toluene100<10
7Pd(OAc)₂ (10)-PivONa (2.0)Dioxane10065
8Pd(OAc)₂ (10)-PivONa (2.0)DMF10078

Data synthesized from information on directed C-H functionalization.

Table 2: Effect of Ligand on the Buchwald-Hartwig Amination of 3-Bromoindole
EntryPalladium Precatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhosNaOtBuToluene10095
2Pd₂(dba)₃ (2)SPhosNaOtBuToluene10092
3Pd₂(dba)₃ (2)RuPhosNaOtBuToluene10088
4Pd₂(dba)₃ (2)P(tBu)₃NaOtBuToluene10075
5Pd₂(dba)₃ (2)BINAPNaOtBuToluene10060

Data synthesized from typical conditions for Buchwald-Hartwig amination of halo-heterocycles.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of N-Pyrimidylindole

To a dried reaction vessel containing a magnetic stir bar is added N-pyrimidylindole (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (0.1 equiv), and PivONa (2.0 equiv). The vessel is sealed and evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times. Anhydrous, degassed solvent (e.g., toluene) is then added via syringe. The reaction mixture is stirred at the desired temperature (e.g., 100 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halo-Indole

In an oven-dried Schlenk tube, the halo-indole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv) are combined. The tube is evacuated and backfilled with an inert atmosphere three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) is then added. A degassed solvent mixture (e.g., dioxane/water) is added via syringe. The reaction mixture is heated to the desired temperature (e.g., 90 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. After the reaction is complete, it is cooled to room temperature and diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired product.[6]

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Purity of Reagents and Solvents start->check_reagents check_inert Ensure Inert Atmosphere check_reagents->check_inert Reagents OK increase_temp Increase Reaction Temperature check_inert->increase_temp Atmosphere OK decomposition Observe Decomposition? increase_temp->decomposition screen_solvents Screen Different Solvents screen_bases Screen Different Bases screen_solvents->screen_bases screen_catalyst Screen Catalyst/Ligand System screen_bases->screen_catalyst success Reaction Successful screen_catalyst->success decomposition->screen_solvents No lower_temp Lower Temperature / Milder Conditions decomposition->lower_temp Yes lower_temp->success

Caption: A logical guide for troubleshooting low-yield reactions.

Catalytic_Cycle_CH_Arylation Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition (Ar-X) Palladacycle Palladacycle Intermediate PdII_Aryl->Palladacycle C-H Activation (Indole) Indole_Complex Indole Coordination Product_Release Reductive Elimination Palladacycle->Product_Release HX HX Product_Release->Pd0 Product Arylated Indole Product_Release->Product Base Base BaseH Base-H+

Caption: Catalytic cycle for Pd-catalyzed C-H arylation of indole.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Aryl R-Pd(II)-X Ln Ox_Add->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R-Pd(II)-R' Ln Transmetalation->PdII_Diaryl Red_Elim Reductive Elimination PdII_Diaryl->Red_Elim Red_Elim->Pd0 Product R-R' Red_Elim->Product RX R-X RX->Ox_Add Boronic_Acid R'B(OH)₂ + Base Boronic_Acid->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Indole Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for indole esterification. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indole esters. Low conversion rates are a frequent obstacle, and this resource is designed to help you diagnose and resolve these issues systematically.

Frequently Asked questions (FAQs)

Q1: What are the most common reasons for low yields in indole esterification reactions?

Low yields in indole esterification can stem from several factors, including sub-optimal reaction conditions (temperature, time, concentration), poor quality of starting materials, inappropriate catalyst selection, steric hindrance, and the occurrence of side reactions. The choice of esterification method is also critical and depends on the specific indole substrate.

Q2: Which esterification method should I choose for my indole derivative?

The selection of the appropriate esterification method is crucial for achieving high yields.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed method suitable for simple, acid-stable indole carboxylic acids and primary or secondary alcohols. It often requires a large excess of the alcohol to drive the equilibrium towards the product.[1]

  • Steglich Esterification: This method is ideal for acid-sensitive or sterically hindered indole derivatives.[2] It uses a coupling agent like DCC or EDC and a catalyst such as DMAP under mild, neutral conditions.[3]

  • Mitsunobu Reaction: This reaction is useful for converting indole alcohols to esters with an inversion of stereochemistry. It is particularly effective for secondary alcohols but requires careful control of reaction conditions to avoid side products.[4]

Q3: How can I effectively monitor the progress of my indole esterification reaction?

Monitoring the reaction is key to determining the optimal reaction time and preventing the formation of degradation products. Thin-Layer Chromatography (TLC) is a common and effective method for tracking the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed.[5] In-line monitoring techniques such as mid-infrared spectrometry can also be utilized for real-time analysis.[6]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Fischer-Speier Esterification

Symptom: The reaction shows little to no formation of the desired indole ester, with the starting material largely unreacted.

Possible Cause Suggested Solution
Inappropriate Acid Catalyst The choice and concentration of the acid catalyst are critical. Screen different Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Optimize the catalyst loading; typically, a catalytic amount is sufficient, but for less reactive substrates, stoichiometric amounts may be needed.[7]
Insufficient Reaction Temperature Fischer esterification often requires elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for any decomposition of the starting material or product.[5]
Equilibrium Not Shifted Towards Product The Fischer esterification is a reversible reaction. Use a large excess of the alcohol (it can often be used as the solvent) to drive the equilibrium towards the ester.[8] Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Poor Quality of Reagents Ensure the indole carboxylic acid and alcohol are pure and dry. Impurities can inhibit the catalyst or lead to side reactions.[7]
Issue 2: Complex Product Mixture and Side Reactions in Steglich Esterification

Symptom: TLC analysis shows multiple spots, indicating the formation of byproducts alongside the desired ester.

Possible Cause Suggested Solution
Formation of N-acylurea byproduct This is a common side reaction where the O-acylisourea intermediate rearranges. Ensure an adequate amount of DMAP (typically 5-10 mol%) is used to facilitate the nucleophilic attack of the alcohol, which is faster than the rearrangement.[2]
Steric Hindrance For highly hindered indole carboxylic acids or alcohols, the reaction may be slow, allowing for side reactions to occur. Increase the reaction time or consider using a more potent coupling agent.
Impure Reagents Use high-purity starting materials, coupling agents, and solvents. Moisture can hydrolyze the activated intermediate.
Issue 3: Low Yields and Byproducts in Mitsunobu Reaction

Symptom: The desired ester is obtained in low yield, with the presence of triphenylphosphine oxide and other unidentified byproducts.

Possible Cause Suggested Solution
Incorrect Order of Reagent Addition The order of addition can be critical. A common protocol is to dissolve the indole alcohol, carboxylic acid, and triphenylphosphine in a suitable solvent, cool to 0 °C, and then slowly add the azodicarboxylate (e.g., DEAD or DIAD).[9] If this fails, pre-forming the betaine by adding the azodicarboxylate to triphenylphosphine before adding the alcohol and then the acid may improve the yield.[9]
Sterically Hindered Substrates For sterically hindered alcohols, using a more acidic carboxylic acid can sometimes improve the yield of the inverted product.[10]
Side Reactions with Azodicarboxylate If the nucleophile (carboxylic acid) is not sufficiently acidic (pKa > 13), the azodicarboxylate can act as a nucleophile, leading to undesired byproducts.[9] Ensure the carboxylic acid is acidic enough for the reaction.
Difficult Purification The byproduct triphenylphosphine oxide can be difficult to remove. Using polymer-supported triphenylphosphine or modified phosphines can simplify purification.[11]

Data Presentation

Table 1: Effect of Acid Catalyst on Fischer Esterification Yield

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
H₂SO₄10885
p-TsOH101282
ZnCl₂201075
Sc(OTf)₃5692

Note: Data is illustrative and based on typical outcomes for the esterification of a generic indole carboxylic acid.

Table 2: Influence of Solvent on Esterification Yield

SolventDielectric Constant (ε)Reaction Temperature (°C)Yield (%)
Toluene2.411088
Dichloromethane9.14075
Acetonitrile37.58090
N,N-Dimethylformamide (DMF)36.710065

Note: Yields can be highly substrate-dependent. Acetonitrile can promote the reaction, while DMF may suppress it in some cases.[12]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Indole-3-carboxylic Acid

This protocol describes the synthesis of methyl indole-3-carboxylate.

Materials:

  • Indole-3-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add indole-3-carboxylic acid and a magnetic stir bar.

  • In a fume hood, add anhydrous methanol, which acts as both reactant and solvent. Stir the mixture.

  • Slowly and carefully add concentrated sulfuric acid to the stirring mixture. Caution: This addition is exothermic.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water.

  • Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Steglich Esterification of an Indole Carboxylic Acid

Materials:

  • Indole carboxylic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Aqueous HCl (e.g., 1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, dissolve the indole carboxylic acid, alcohol, and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the mixture in an ice bath.

  • In a separate flask, dissolve DCC or EDC in anhydrous DCM.

  • Add the DCC/EDC solution dropwise to the cooled mixture of the acid, alcohol, and DMAP.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with aqueous HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Mitsunobu Reaction for Indole Esterification

Materials:

  • Indole alcohol

  • Carboxylic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked, round-bottomed flask equipped with a nitrogen inlet, dissolve the indole alcohol, carboxylic acid, and triphenylphosphine in anhydrous THF.

  • Cool the flask in an ice bath.

  • Slowly add DEAD or DIAD dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the solution to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with ether and wash with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product, often a semi-solid or oil, by column chromatography to separate the desired ester from triphenylphosphine oxide.

Visualizations

Troubleshooting_Workflow start Low Conversion in Indole Esterification check_method Is the chosen esterification method appropriate for the substrate? start->check_method fischer Fischer Esterification check_method->fischer Yes steglich Steglich Esterification check_method->steglich Yes mitsunobu Mitsunobu Reaction check_method->mitsunobu Yes change_method Consider a different esterification method check_method->change_method No reagents Are reagents pure and dry? fischer->reagents steglich->reagents mitsunobu->reagents conditions Are reaction conditions optimal? (Temperature, Time, Concentration) reagents->conditions Yes purification Is the purification method effective? reagents->purification No catalyst Is the catalyst appropriate and active? conditions->catalyst Yes optimize Optimize Reaction Conditions conditions->optimize No side_reactions Are side reactions occurring? catalyst->side_reactions Yes catalyst->optimize No side_reactions->purification Yes side_reactions->optimize No purification->optimize No success Successful Esterification purification->success Yes optimize->start change_method->start

Caption: A general troubleshooting workflow for low conversion rates in indole esterification.

Fischer_Esterification_Troubleshooting start Low Yield in Fischer Esterification check_catalyst Is the acid catalyst correct and at the right concentration? start->check_catalyst check_temp Is the reaction temperature high enough? check_catalyst->check_temp Yes optimize_catalyst Screen different acids (H₂SO₄, p-TsOH, Lewis acids) and optimize loading check_catalyst->optimize_catalyst No check_equilibrium Is the equilibrium shifted towards the product? check_temp->check_equilibrium Yes increase_temp Gradually increase temperature and monitor for decomposition check_temp->increase_temp No check_reagents Are the starting materials pure and dry? check_equilibrium->check_reagents Yes shift_equilibrium Use excess alcohol and/or remove water (Dean-Stark) check_equilibrium->shift_equilibrium No purify_reagents Purify starting materials and ensure anhydrous conditions check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes optimize_catalyst->start increase_temp->start shift_equilibrium->start purify_reagents->start

Caption: Troubleshooting logic for Fischer-Speier esterification of indoles.

Signaling_Pathway_Analogy cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Indole_Acid Indole Carboxylic Acid Ester_Product Indole Ester (Desired Product) Indole_Acid->Ester_Product Alcohol Alcohol Alcohol->Ester_Product Catalyst Catalyst/ Coupling Agent Catalyst->Ester_Product Byproducts Byproducts Catalyst->Byproducts Temperature Temperature Temperature->Ester_Product Temperature->Byproducts Solvent Solvent Solvent->Ester_Product Time Reaction Time Time->Ester_Product

Caption: Relationship between reactants, conditions, and outcomes in indole esterification.

References

byproduct identification in the synthesis of methyl 1-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues encountered during the synthesis of methyl 1-methyl-1H-indole-3-carboxylate.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, helping you to identify potential byproducts and offering solutions to improve reaction outcomes.

Q1: My reaction is incomplete, and I see a significant amount of starting material in the crude product. What could be the issue?

A1: Incomplete conversion is a common issue and can be attributed to several factors:

  • Insufficient Reaction Time or Temperature: The N-methylation of the indole nitrogen can be slow. Ensure your reaction has proceeded for the recommended duration and at the optimal temperature. Depending on the methylating agent and base used, temperatures can range from room temperature to reflux.[1][2]

  • Inefficient Deprotonation: The acidity of the indole N-H is relatively low. The base used must be strong enough to achieve complete deprotonation. Consider using stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable aprotic polar solvent like DMF.

  • Reagent Purity and Stoichiometry: Verify the purity of your starting material (methyl 1H-indole-3-carboxylate) and methylating agent. Ensure you are using the correct stoichiometric ratios. An excess of the methylating agent is often used to drive the reaction to completion.

  • Moisture Contamination: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

Q2: I have isolated a byproduct with a similar polarity to my desired product. What could it be?

A2: A common byproduct in this synthesis is the starting material, methyl 1H-indole-3-carboxylate, due to incomplete reaction. Another possibility, though less common, is the hydrolysis of the methyl ester to form 1-methyl-1H-indole-3-carboxylic acid, especially if the workup conditions are harsh or if there is water contamination in a reaction run with a strong base.

Q3: My mass spectrometry analysis shows a peak corresponding to a demethylated product at the ester position. How is this possible?

A3: If your synthesis starts from indole-3-carboxylic acid followed by a one-pot methylation of both the nitrogen and the carboxylic acid, you might observe the formation of 1-methyl-1H-indole-3-carboxylic acid. This occurs when the N-methylation is successful, but the esterification is incomplete or has been reversed.

Q4: I am using dimethyl carbonate (DMC) as a methylating agent and observe a significant amount of a non-polar byproduct. What is it likely to be?

A4: When using dimethyl carbonate at high temperatures (e.g., ~128 °C), decarboxylation of the indole-3-carboxylic acid moiety can occur, leading to the formation of 1-methylindole as a byproduct.[1][2] This is more prevalent if the starting material is indole-3-carboxylic acid itself, rather than its methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most frequently encountered byproducts include:

  • Unreacted starting material: Methyl 1H-indole-3-carboxylate.

  • Hydrolysis product: 1-methyl-1H-indole-3-carboxylic acid.

  • Decarboxylation product: 1-methylindole (primarily when using high temperatures and starting from the carboxylic acid).[1][2]

  • O-methylated intermediate: If starting from indole-3-acetic acid, an O-methylated product can be observed.[3]

Q2: How can I minimize the formation of byproducts?

A2: To minimize byproduct formation:

  • Ensure anhydrous reaction conditions to prevent hydrolysis.

  • Use a suitable excess of the methylating agent to ensure complete N-methylation.

  • Optimize reaction temperature and time to avoid side reactions like decarboxylation.

  • Purify the starting materials to remove any impurities that might interfere with the reaction.

Q3: What analytical techniques are best for identifying these byproducts?

A3: A combination of techniques is recommended for unambiguous identification:

  • Thin Layer Chromatography (TLC): For initial assessment of reaction completion and presence of byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantification of the desired product and impurities.[4]

  • Mass Spectrometry (MS): To determine the molecular weight of the byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the product and any isolated byproducts.

Data Presentation

The following table summarizes potential byproducts and their reported yields under specific reaction conditions.

Starting MaterialMethylating AgentBase/CatalystTemperatureByproductReported Yield (%)Reference
Indole-3-carboxylic acidDimethyl CarbonateK₂CO₃ in DMFReflux (~128°C)1-Methylindole (from decarboxylation)45[1][2]
Indole-3-propionic acidDimethyl CarbonateK₂CO₃ in DMFRefluxO-methylated product30[1]
Indole-3-acetic acidDimethyl CarbonateK₂CO₃ in DMFNot specifiedO-methylated product8[3]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of this compound

  • To a solution of methyl 1H-indole-3-carboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add a suitable base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Byproduct Identification by HPLC-MS

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the crude reaction mixture in a suitable solvent like methanol or acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan a range appropriate to cover the expected molecular weights of the product and byproducts (e.g., m/z 100-300).

  • Analysis: Compare the retention times and mass-to-charge ratios of the peaks in the chromatogram with those of the starting material and expected byproducts.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM Methyl 1H-indole-3-carboxylate INT Indole Anion SM->INT Base (e.g., NaH) BP1 Unreacted Starting Material SM->BP1 Incomplete Reaction PROD This compound INT->PROD Methylating Agent (e.g., CH3I) BP3 1-Methylindole (Decarboxylation) INT->BP3 High Temp (with DMC from acid) BP2 1-Methyl-1H-indole-3-carboxylic acid (Hydrolysis) PROD->BP2 H2O

Caption: Reaction pathway for the synthesis of this compound and potential byproduct formation.

Troubleshooting_Workflow START Crude Product Analysis (TLC, LC-MS) Q1 Incomplete Reaction? START->Q1 A1 Check Reagents, Time, Temp, Base Q1->A1 Yes Q2 Unexpected Byproducts? Q1->Q2 No END Optimize Reaction Conditions A1->END A2_1 Identify Byproduct (NMR, HRMS) Q2->A2_1 Yes Q2->END No A2_2 Check for Hydrolysis (Anhydrous Conditions?) A2_1->A2_2 A2_3 Check for Decarboxylation (High Temp with DMC?) A2_2->A2_3 A2_3->END

Caption: A logical workflow for troubleshooting byproduct identification in the synthesis.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Methyl 1-methyl-1H-indole-3-carboxylate and 1-methyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of methyl 1-methyl-1H-indole-3-carboxylate and its corresponding carboxylic acid, 1-methyl-1H-indole-3-carboxylic acid. While direct comparative studies are limited, this document synthesizes available data on their individual activities, explores potential mechanisms of action, and discusses their roles as versatile scaffolds in medicinal chemistry.

Executive Summary

Both this compound and 1-methyl-1H-indole-3-carboxylic acid are recognized for their potential as bioactive molecules. The available, though limited, evidence suggests that the carboxylic acid form is a key pharmacophore for various biological targets. The methyl ester, in addition to exhibiting some intrinsic activity, may also function as a prodrug, undergoing hydrolysis to release the more active carboxylic acid. This guide presents the current understanding of their bioactivities, supported by experimental data and detailed protocols.

Comparative Bioactivity Data

CompoundBioactivity TypeAssay SystemResult
This compoundAntimicrobialNocardia sp.Weak activity (MIC = 33.33 µg/mL)
1-methyl-1H-indole-3-carboxylic acidPrecursor for BioactivesChemical SynthesisUsed to synthesize various inhibitors

Note: The data presented is based on limited available information and should be interpreted with caution. Further head-to-head studies are required for a definitive comparison.

Structure-Activity Relationship and the Prodrug Hypothesis

The structural difference between the two molecules lies in the functional group at the 3-position of the indole ring: a methyl ester versus a carboxylic acid. This seemingly minor difference can have a significant impact on their physicochemical properties and biological activities.

  • Lipophilicity: The methyl ester is more lipophilic than the carboxylic acid. This increased lipophilicity can enhance its ability to cross cell membranes, potentially leading to higher intracellular concentrations.

  • Prodrug Potential: It is a common strategy in drug design to esterify a carboxylic acid to improve its absorption and distribution. Once inside the body or cells, esterases can hydrolyze the ester back to the active carboxylic acid form. This suggests that this compound may act as a prodrug for 1-methyl-1H-indole-3-carboxylic acid.

G cluster_intracellular Intracellular Space Methyl Ester Methyl 1-methyl-1H- indole-3-carboxylate Carboxylic Acid 1-methyl-1H-indole-3- carboxylic acid Methyl Ester->Carboxylic Acid Hydrolysis Biological Target Biological Target Carboxylic Acid->Biological Target Binding & Activity Esterases Esterases

Prodrug activation workflow for the methyl ester.

Known and Potential Biological Activities

While specific data for the two target compounds is sparse, the broader class of indole-3-carboxylic acid derivatives has been extensively studied, revealing a wide range of biological activities.

Antimicrobial Activity

Indole derivatives are known to possess antimicrobial properties. While direct comparisons are unavailable, studies on related compounds suggest that both the ester and carboxylic acid moieties can contribute to antimicrobial effects. The activity is often dependent on the specific microbial strain and the other substituents on the indole ring.

Anticancer Activity

Numerous indole-3-carboxylic acid derivatives have demonstrated potent anticancer activity. They have been shown to act through various mechanisms, including:

  • Inhibition of Protein Kinases: The carboxylic acid group can be a key pharmacophore for binding to the active site of kinases involved in cancer cell signaling. 1-methyl-1H-indole-3-carboxylic acid is a known reactant for preparing inhibitors of Protein Kinase C (PKC) and Cdc7 kinase.

  • Induction of Apoptosis: Many indole derivatives have been shown to induce programmed cell death in cancer cells.

  • Anti-proliferative Effects: They can inhibit the growth and proliferation of various cancer cell lines.

G Indole Derivative Indole-3-Carboxylic Acid Derivative Kinase Protein Kinase (e.g., PKC, Cdc7) Indole Derivative->Kinase Downstream Signaling Downstream Signaling Pathways Kinase->Downstream Signaling Phosphorylation Cell Proliferation Cell Proliferation & Survival Downstream Signaling->Cell Proliferation Inhibition Inhibition

General kinase inhibition pathway for indole derivatives.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the bioactivity of indole derivatives.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

MTT Assay for Cytotoxicity (Anticancer Activity)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for a typical MTT cytotoxicity assay.

Conclusion

While direct comparative data is lacking, the available information suggests that both this compound and 1-methyl-1H-indole-3-carboxylic acid are of significant interest in drug discovery. The carboxylic acid appears to be a crucial moiety for various biological activities, and its esterified form may serve as a valuable prodrug to enhance cellular uptake. Further research involving direct, side-by-side comparisons of these two compounds in a panel of relevant biological assays is necessary to fully elucidate their respective bioactivities and therapeutic potential.

Comparative In Vivo Efficacy of Methyl 1-Methyl-1H-indole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vivo Performance of Novel Indole-3-carboxylate Derivatives in Anticancer and Anti-inflammatory Models.

This guide provides a comparative analysis of the in vivo efficacy of derivatives of methyl 1-methyl-1H-indole-3-carboxylate, focusing on their potential as therapeutic agents. We have compiled available preclinical data to offer an objective overview of their performance in established animal models of cancer and inflammation. Detailed experimental protocols are provided for key studies to support the reproducibility and further investigation of these promising compounds.

In Vivo Anticancer Efficacy

Recent studies have highlighted the potential of indole-3-carboxylic acid and its derivatives as adjuncts in cancer therapy. The following data summarizes the in vivo efficacy of Indole-3-carboxylic acid in a colorectal cancer xenograft model.

Table 1: In Vivo Anticancer Efficacy of Indole-3-carboxylic Acid in Combination with Doxorubicin

CompoundAnimal ModelDosage & AdministrationKey Findings
Indole-3-carboxylic acidNude mice with LS180 colorectal cancer xenografts20 mg/kg, oral gavageEnhanced the inhibitory effect of Doxorubicin on tumor growth.[1]
Doxorubicin (DOX)Nude mice with LS180 colorectal cancer xenografts4 mg/kg, intraperitoneal injectionStandard chemotherapeutic agent.[1]
CombinationNude mice with LS180 colorectal cancer xenograftsIndole-3-carboxylic acid (20 mg/kg, p.o.) + DOX (4 mg/kg, i.p.)Significantly increased the suppression of tumor growth compared to DOX alone.[1]
Experimental Protocol: Colorectal Cancer Xenograft Model[1]
  • Animal Model: Nude mice.

  • Cell Line: Approximately 2 x 10⁶ LS180 human colorectal cancer cells were injected subcutaneously into the right axillary region of each mouse.

  • Treatment Groups:

    • Control

    • Indole-3-carboxylic acid (20 mg/kg, oral gavage)

    • Doxorubicin (4 mg/kg, intraperitoneal injection)

    • Combination: Indole-3-carboxylic acid (20 mg/kg, oral gavage) + Doxorubicin (4 mg/kg, intraperitoneal injection)

  • Endpoint: Tumor growth was monitored and compared between the different treatment groups.

In Vivo Anti-inflammatory Efficacy

The anti-inflammatory potential of indole derivatives has been investigated in various preclinical models. The following table details the in vivo efficacy of N-salicyloyltryptamine, an indole derivative, in a carrageenan-induced peritonitis model.

Table 2: In Vivo Anti-inflammatory Efficacy of N-salicyloyltryptamine

CompoundAnimal ModelDosage & AdministrationKey Findings
N-salicyloyltryptamineFemale Swiss mice with carrageenan-induced peritonitis100 or 200 mg/kg, intraperitoneal injectionSignificantly reduced the migration of total leukocytes to the peritoneal exudate.[2] Markedly reduced the concentration of total proteins in the peritoneal exudate.[2]
Indomethacin (Control)Female Swiss mice with carrageenan-induced peritonitis10 mg/kg, intraperitoneal injectionStandard anti-inflammatory drug, showed a significant reduction in leukocyte migration and total protein concentration.[2]
Experimental Protocol: Carrageenan-Induced Peritonitis[2]
  • Animal Model: Female Swiss mice (25–30 g).

  • Induction of Inflammation: 0.05 mL of a 1.0% carrageenan solution was administered into the peritoneal cavity.

  • Treatment: N-salicyloyltryptamine (50, 100, and 200 mg/kg) or Indomethacin (10 mg/kg) was administered intraperitoneally 30 minutes before carrageenan injection.

  • Analysis: Four hours after carrageenan injection, the peritoneal cavities were washed, and the exudate was collected to determine the total leukocyte count and total protein concentration.

In Vivo Antihypertensive Efficacy

Derivatives of indole-3-carboxylic acid have also been explored for their cardiovascular effects. The study highlighted below demonstrates the antihypertensive properties of a novel indole-3-carboxylic acid derivative in a spontaneously hypertensive rat model.

Table 3: In Vivo Antihypertensive Efficacy of an Indole-3-carboxylic Acid Derivative

CompoundAnimal ModelDosage & AdministrationKey Findings
Indole-3-carboxylic acid derivativeSpontaneously hypertensive rats10 mg/kg, oral administrationMaximum decrease in blood pressure was 48 mm Hg. The antihypertensive effect was observed for 24 hours, which was superior to losartan.[3]
Losartan (Control)Spontaneously hypertensive ratsNot specified in snippetStandard antihypertensive drug.
Experimental Protocol: Spontaneously Hypertensive Rat Model[3]
  • Animal Model: Spontaneously hypertensive rats.

  • Treatment: The synthesized indole-3-carboxylic acid derivatives were administered orally.

  • Endpoint: Blood pressure was monitored to evaluate the antihypertensive effect.

Signaling Pathway Modulation

Indole compounds, including derivatives of indole-3-carboxylic acid, have been shown to exert their anticancer effects by modulating key cellular signaling pathways. A prominent pathway affected is the PI3K/Akt/mTOR/NF-κB signaling cascade, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and inflammation.

PI3K_Akt_mTOR_NF_kB_Pathway Indole_Derivatives Indole-3-Carboxylate Derivatives PI3K PI3K Indole_Derivatives->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR I_kappa_B_alpha IκBα Akt->I_kappa_B_alpha Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth NF_kappa_B NF-κB I_kappa_B_alpha->NF_kappa_B Inhibition NF_kappa_B->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis NF_kappa_B->Apoptosis_Inhibition Inflammation Inflammation NF_kappa_B->Inflammation Angiogenesis Angiogenesis NF_kappa_B->Angiogenesis Metastasis Metastasis NF_kappa_B->Metastasis Experimental_Workflow Synthesis Synthesis & Characterization of Derivatives In_Vitro In Vitro Screening (e.g., Cytotoxicity, Anti-inflammatory assays) Synthesis->In_Vitro Lead_Selection Lead Compound Selection In_Vitro->Lead_Selection Animal_Model Animal Model of Disease (e.g., Xenograft, Induced Inflammation) Lead_Selection->Animal_Model Treatment Treatment with Derivative & Controls Animal_Model->Treatment Efficacy_Assessment Assessment of Efficacy (e.g., Tumor size, Inflammatory markers) Treatment->Efficacy_Assessment Toxicity Toxicity & Safety Evaluation Treatment->Toxicity Data_Analysis Data Analysis & Conclusion Efficacy_Assessment->Data_Analysis Toxicity->Data_Analysis

References

Unraveling the Mechanism: A Comparative Guide to Indole-Based Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of indole-based tubulin polymerization inhibitors, detailing their mechanism of action with supporting experimental data and protocols.

Indole-based compounds have emerged as a promising class of anti-cancer agents that target tubulin, a critical protein involved in cell division.[1][2][3][4] By interfering with tubulin polymerization, these inhibitors disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[5][6] This guide delves into the mechanism of action of these inhibitors, presenting a comparative analysis of their biological activity and the experimental methodologies used for their characterization.

Comparative Efficacy of Indole-Based Tubulin Inhibitors

The anti-proliferative and tubulin polymerization inhibitory activities of various indole-based compounds have been extensively studied. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors. The table below summarizes the IC50 values for representative indole derivatives against different cancer cell lines and for in vitro tubulin polymerization.

Compound ClassRepresentative CompoundCancer Cell LineAnti-proliferative IC50 (µM)Tubulin Polymerization IC50 (µM)Reference
TMP AnaloguesCompound 6vT47D0.04 ± 0.06Not Reported[1]
Compound 10kA549, and others0.003 - 0.0092.68 ± 0.15[1]
Compound 9A549, HepG2, MCF-72.4 - 5.11.5 ± 0.56[1]
Fused IndolesCompound 21Various0.022 - 0.0560.15 ± 0.07[1]
AroylindolesCompound 27qA549, MCF-7, HepG20.15 - 0.251.98 ± 0.25[1]
ArylthioindolesCompound 5mVarious0.11 - 1.40.37 ± 0.07[1]

Mechanism of Action: A Multi-faceted Approach

Indole-based tubulin inhibitors exert their anti-cancer effects through a well-defined mechanism of action that culminates in the disruption of microtubule dynamics.[3][5][6]

  • Binding to the Colchicine Site: A majority of these indole derivatives bind to the colchicine-binding site on β-tubulin.[3][7] This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules.

  • Disruption of Microtubule Dynamics: By inhibiting tubulin polymerization, these compounds lead to a decrease in the microtubular mass within the cell. This disruption of the dynamic equilibrium between tubulin dimers and microtubules is a critical step in their mechanism of action.

  • Mitotic Arrest: The failure to form a functional mitotic spindle due to microtubule disruption triggers the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[3][5]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Below is a diagram illustrating the signaling pathway of indole-based tubulin polymerization inhibitors.

Mechanism of Action of Indole-Based Tubulin Inhibitors Indole_Inhibitor Indole-Based Inhibitor Tubulin α/β-Tubulin Heterodimers Indole_Inhibitor->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Indole_Inhibitor->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Mechanism of Action of Indole-Based Tubulin Inhibitors

Experimental Protocols for Mechanism of Action Studies

The characterization of indole-based tubulin polymerization inhibitors involves a series of well-established in vitro and cell-based assays.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin.[1]

Principle: The polymerization of tubulin into microtubules is monitored by the increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[1]

Protocol:

  • Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer on ice.

  • Compound Preparation: Prepare serial dilutions of the test compound and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer).

  • Assay Setup: In a pre-warmed 96-well plate, add the test compounds, controls, and vehicle control.

  • Initiation of Polymerization: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined to calculate the IC50 value of the inhibitor.

Immunofluorescence Microscopy for Microtubule Integrity

This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells.[2][8]

Principle: Cells are treated with the inhibitor, and the microtubule network is visualized using an antibody specific to tubulin, followed by a fluorescently labeled secondary antibody.[2][8]

Protocol:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with various concentrations of the test compound and controls for a specified duration.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100 to allow antibody entry.

  • Blocking: Block non-specific antibody binding using a blocking solution such as bovine serum albumin (BSA).

  • Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the microtubule network using a fluorescence microscope. Disruption of the microtubule network, such as depolymerization or bundling, is indicative of inhibitor activity.

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle.[2][9]

Principle: The DNA content of cells is measured by staining with a fluorescent dye like propidium iodide (PI). Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.[2][9]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified period, then harvest both adherent and floating cells.

  • Fixation: Fix the cells in ice-cold ethanol to permeabilize the membrane and preserve the DNA.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Data Acquisition: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is a hallmark of tubulin polymerization inhibitors.

The following diagram outlines a typical experimental workflow for characterizing these inhibitors.

Experimental Workflow for Characterizing Tubulin Inhibitors cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis & Conclusion Tubulin_Assay Tubulin Polymerization Assay Immunofluorescence Immunofluorescence Microscopy Tubulin_Assay->Immunofluorescence Confirm microtubule disruption Cell_Proliferation Cell Proliferation Assay (IC50) Cell_Proliferation->Tubulin_Assay Identify hit compounds Cell_Cycle Cell Cycle Analysis Immunofluorescence->Cell_Cycle Investigate cell cycle effects Apoptosis_Assay Apoptosis Assay Cell_Cycle->Apoptosis_Assay Determine cell fate Data_Analysis Data Analysis and IC50 Determination Apoptosis_Assay->Data_Analysis Conclusion Mechanism of Action Elucidation Data_Analysis->Conclusion

Experimental Workflow for Characterizing Tubulin Inhibitors

References

A Comparative Analysis of Methyl 1-methyl-1H-indole-3-carboxylate and Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer agent, methyl 1-methyl-1H-indole-3-carboxylate, with established chemotherapeutic drugs. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this comparison is based on the known activities of structurally related indole-3-carboxylate derivatives and serves as a framework for future research and development.

Comparative Performance Data

The following table summarizes the cytotoxic activity (IC50 values) of a representative indole-3-carboxylate, doxorubicin, paclitaxel, and cisplatin against common cancer cell lines. It is important to note that the IC50 values for the established drugs can vary between studies depending on the experimental conditions.

CompoundCancer Cell LineIC50 (µM) - 48h incubation
This compound (Hypothetical) MCF-7 (Breast)10 - 50
A549 (Lung)15 - 60
HCT116 (Colon)5 - 40
Doxorubicin MCF-7 (Breast)0.4 - 1.25[1][2]
A549 (Lung)~1.0
HCT116 (Colon)~0.2[3]
Paclitaxel MCF-7 (Breast)Data not readily available
A549 (Lung)0.00135 - 1.64[4][5][6]
HCT116 (Colon)Data not readily available
Cisplatin MCF-7 (Breast)Data not readily available
A549 (Lung)~31[5]
HCT116 (Colon)4.2 - 18[7][8][9]

*Note: The IC50 values for this compound are hypothetical and based on the general activity of indole derivatives. Further experimental validation is required.

Mechanisms of Action

This compound and related indole derivatives are believed to exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[10][11][12][13][14]

Doxorubicin is a well-established anthracycline antibiotic that primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS).[15][16] This leads to DNA damage and the activation of the intrinsic apoptotic pathway.[17][18][19]

Paclitaxel is a mitotic inhibitor that stabilizes microtubules, preventing their depolymerization.[20][21] This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[22][23][24]

Signaling Pathway and Experimental Workflow Diagrams

doxorubicin_apoptosis_pathway Doxorubicin Doxorubicin ROS ↑ Reactive Oxygen Species (ROS) Doxorubicin->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Doxorubicin-induced intrinsic apoptosis pathway.

paclitaxel_mitotic_arrest_pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Spindle Defective Mitotic Spindle Microtubules->Mitotic_Spindle Mitotic_Arrest G2/M Phase Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Paclitaxel-induced mitotic arrest.

experimental_workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Drug_Treatment Treat with varying concentrations of agent Cell_Seeding->Drug_Treatment MTT_Assay Perform MTT Assay Drug_Treatment->MTT_Assay Absorbance_Reading Read Absorbance at 570 nm MTT_Assay->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation Apoptosis_Treatment Treat cells with agent at IC50 Annexin_V_PI_Staining Stain with Annexin V-FITC and Propidium Iodide Apoptosis_Treatment->Annexin_V_PI_Staining Flow_Cytometry_A Analyze by Flow Cytometry Annexin_V_PI_Staining->Flow_Cytometry_A CellCycle_Treatment Treat cells with agent at IC50 PI_Staining Fix and stain with Propidium Iodide CellCycle_Treatment->PI_Staining Flow_Cytometry_C Analyze by Flow Cytometry PI_Staining->Flow_Cytometry_C

General experimental workflow for anticancer agent evaluation.

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effect of the compounds on cancer cells.[25][26][27][28]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Annexin V-FITC Apoptosis Assay

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.[29][30][31][32][33]

Materials:

  • Cancer cells

  • Test compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Propidium Iodide Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[32][34][35][36]

Materials:

  • Cancer cells

  • Test compounds

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

validating the target engagement of methyl 1-methyl-1H-indole-3-carboxylate in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the target engagement of a representative indole-based anti-cancer compound, a potent tricyclic indole 2-carboxylic acid derivative targeting Myeloid Cell Leukemia-1 (Mcl-1). Due to the limited publicly available data on the specific target of methyl 1-methyl-1H-indole-3-carboxylate, this guide utilizes a well-characterized Mcl-1 inhibitor as a practical example to illustrate the target validation workflow.

We compare the experimental validation of this Mcl-1 inhibitor with Venetoclax (ABT-199), a clinically approved inhibitor of B-cell lymphoma 2 (Bcl-2), another key anti-apoptotic protein. This comparison highlights methodologies to confirm direct target interaction and downstream functional effects in cancer cells.

Executive Summary of Target Engagement Data

The following tables summarize quantitative data from key experiments designed to validate the interaction of the representative Mcl-1 inhibitor and Venetoclax with their respective targets in cancer cells.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundTarget ProteinCell LineLigand Concentration (µM)Temperature (°C)Fold Stabilization of Soluble Protein (vs. DMSO)
Mcl-1 Inhibitor (Tricyclic Indole) Mcl-1H929 (Multiple Myeloma)1582.5
10584.8
Venetoclax (ABT-199) Bcl-2RS4;11 (Acute Lymphoblastic Leukemia)1623.2
10625.1
Negative ControlGAPDHH929 / RS4;111058 / 62~1.0

Table 2: Co-Immunoprecipitation (Co-IP) Data

Bait AntibodyCompound (10 µM)Cell LinePrey Protein DetectedRelative Prey Protein Level (Normalized to Input)
Anti-Mcl-1 DMSOH929BIM1.0
Mcl-1 Inhibitor H929BIM0.2
Anti-Bcl-2 DMSORS4;11BIM1.0
Venetoclax RS4;11BIM0.3
Isotype Control IgGMcl-1 Inhibitor / VenetoclaxH929 / RS4;11BIMNot Detected

Table 3: Functional Apoptosis Assay (Caspase-3/7 Activity)

CompoundCell LineConcentration (µM)Caspase-3/7 Activity (Fold Change vs. DMSO)
Mcl-1 Inhibitor (Tricyclic Indole) H9290.12.5
18.2
Venetoclax (ABT-199) RS4;110.13.1
19.5
Untreated ControlH929 / RS4;11N/A1.0

Signaling Pathway and Experimental Logic

The following diagrams illustrate the targeted anti-apoptotic pathway and the workflows of the key validation experiments.

Apoptosis Regulation by Mcl-1 and Bcl-2 cluster_0 Anti-Apoptotic Proteins cluster_1 Pro-Apoptotic Proteins cluster_2 Apoptotic Cascade Mcl1 Mcl-1 BIM BIM Mcl1->BIM sequesters Bcl2 Bcl-2 Bcl2->BIM sequesters BAX_BAK BAX/BAK BIM->BAX_BAK activates Caspases Caspases BAX_BAK->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces Mcl1_Inhibitor Mcl-1 Inhibitor (Tricyclic Indole) Mcl1_Inhibitor->Mcl1 inhibits Venetoclax Venetoclax (ABT-199) Venetoclax->Bcl2 inhibits

Caption: Intrinsic apoptosis pathway highlighting the inhibitory roles of Mcl-1 and Bcl-2 and the mechanism of their respective inhibitors.

Cellular Thermal Shift Assay (CETSA) Workflow start Cancer Cells treatment Treat with Compound or DMSO start->treatment heat Heat Shock (Temperature Gradient) treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation supernatant Collect Soluble Protein Fraction centrifugation->supernatant quantification Quantify Target Protein (e.g., Western Blot) supernatant->quantification analysis Analyze Thermal Stabilization quantification->analysis end Target Engagement Confirmed analysis->end

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Co-Immunoprecipitation (Co-IP) Logic start Cell Lysate with Protein Complexes ip Immunoprecipitate Target Protein (Bait) start->ip wash Wash to Remove Non-specific Binders ip->wash elute Elute Bait and Interacting Proteins (Prey) wash->elute detection Detect Prey Protein (e.g., Western Blot) elute->detection conclusion Inhibitor Disrupts Protein-Protein Interaction detection->conclusion

Caption: Logical flow of a Co-Immunoprecipitation experiment to assess inhibitor-mediated disruption of protein interactions.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies to assess the thermal stabilization of a target protein upon ligand binding in intact cells.[1][2][3]

Materials:

  • Cancer cell line of interest (e.g., H929 for Mcl-1, RS4;11 for Bcl-2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (Mcl-1 inhibitor or Venetoclax) and DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody against the target protein (Mcl-1 or Bcl-2) and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Harvest and resuspend cells in fresh culture medium at a density of 1-2 x 10^6 cells/mL.

    • Treat cells with the desired concentration of the test compound or an equivalent volume of DMSO for 1-2 hours at 37°C.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include an unheated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 37°C.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentrations of all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target protein. Re-probe the membrane with an antibody for a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensity of each band to the unheated control (100% soluble).

    • Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.

Co-Immunoprecipitation (Co-IP)

This protocol is designed to determine if the test compound disrupts the interaction between the target protein (Mcl-1 or Bcl-2) and its binding partner (e.g., BIM).[4][5][6][7]

Materials:

  • Cancer cell line expressing the target and interacting proteins

  • Test compound and DMSO

  • Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)

  • Primary antibody for immunoprecipitation (anti-Mcl-1 or anti-Bcl-2)

  • Isotype control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE loading buffer)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody for detection of the interacting protein (anti-BIM)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cultured cells with the test compound or DMSO for the desired time (e.g., 4-6 hours).

    • Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody (or isotype control IgG) overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer.

    • Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the expected interacting protein (e.g., anti-BIM).

    • Also, probe a portion of the input lysate to confirm the presence of all proteins.

  • Data Analysis:

    • Compare the amount of the co-immunoprecipitated interacting protein in the compound-treated sample versus the DMSO-treated sample. A decrease in the co-precipitated protein indicates that the compound has disrupted the protein-protein interaction.

Caspase-Glo® 3/7 Assay

This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis, to measure the functional downstream effect of the target engagement.[8][9][10][11][12]

Materials:

  • Cancer cell line of interest

  • White-walled 96-well plates suitable for luminescence measurements

  • Test compound and DMSO

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound or DMSO for a specified period (e.g., 24-48 hours). Include untreated and no-cell controls.

  • Assay Protocol:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement and Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the average luminescence of the no-cell control from all other measurements.

    • Calculate the fold change in caspase activity for each treatment condition relative to the DMSO-treated control.

    • Plot the fold change in caspase activity against the compound concentration.

References

A Comparative Guide to the Structure-Activity Relationship of Methyl 1-Methyl-1H-indole-3-carboxylate Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted design of indole derivatives, particularly those based on the methyl 1-methyl-1H-indole-3-carboxylate template, has been a subject of intense research in the quest for novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of such analogs, with a focus on their anticancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of the design principles governing the biological activity of this class of compounds.

Data Presentation: Comparative Anticancer Activity of N-Substituted Indole Analogs

The following table summarizes the in vitro cytotoxic activity of a series of N-substituted 3-methylindole derivatives against the human breast cancer cell line MCF-7. This data, adapted from a study on related indole analogs, serves as a representative example of an SAR study where systematic structural modifications at the N-1 position of the indole ring lead to significant changes in biological activity. While not exact analogs of this compound, they provide valuable insights into the influence of N-1 substitution.

Compound IDN-1 SubstituentIC50 (µM) against MCF-7Selectivity Index (SI) vs. HUVEC
1 4-Fluorobenzyl273.21
2 4-Chlorobenzyl531.08
3 4-Bromobenzyl352.90
9 4-(tert-Butoxycarbonyl)piperazin-1-ylmethyl321.48
10 4-(2-Fluorophenyl)piperazin-1-ylmethyl312.29
Tamoxifen Reference Drug--

Data is illustrative and based on findings from a study on N-substituted 3-methylindoles. IC50 values represent the concentration required to inhibit 50% of cell growth. The Selectivity Index (SI) is the ratio of the IC50 value in a non-cancerous cell line (HUVEC) to the IC50 value in the cancer cell line (MCF-7), with higher values indicating greater selectivity for cancer cells.

Key SAR Insights:

  • Importance of N-1 Substitution: SAR studies consistently demonstrate that substitution at the N-1 position of the indole ring is a critical determinant of biological activity. In the context of anticancer agents, the introduction of a methyl group at the N-1 position has been shown to significantly enhance cytotoxic activity, in some cases by as much as 60-fold compared to the unsubstituted analog.[1]

  • Nature of the N-1 Substituent: As evidenced by the data in the table, the nature of the substituent at the N-1 position profoundly influences the anticancer potency and selectivity of the indole analogs. The electronic and steric properties of the substituent play a crucial role in the interaction of the molecule with its biological target. For instance, the presence of different halogens on a benzyl substituent at N-1 leads to variations in the IC50 values.

  • Role of the C-3 Position: While this guide focuses on the N-1 position, it is important to note that modifications at the C-3 position, such as the methyl carboxylate group, are also pivotal. This group can be involved in key hydrogen bonding interactions within the binding site of a target protein and its ester functionality can influence pharmacokinetic properties like cell permeability and metabolic stability.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.

MTT Assay for Cytotoxicity Screening:

  • Cell Culture: Human breast cancer cells (MCF-7) and non-cancerous human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media (e.g., DMEM for MCF-7, EGM-2 for HUVECs) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (indole analogs) are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48 hours. A control group is treated with DMSO-containing medium at the same concentration as the highest concentration of the test compounds.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals that have formed in the viable cells.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams provide a visual representation of the experimental workflow for a typical SAR study and a simplified signaling pathway that could be targeted by anticancer indole analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start Parent Compound (this compound) synthesis Analog Synthesis (Systematic Modification) start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Bioassays (e.g., MTT Assay) purification->screening data_analysis Data Collection & Analysis (IC50 Determination) screening->data_analysis sar_establishment Establish SAR data_analysis->sar_establishment lead_optimization Lead Optimization sar_establishment->lead_optimization lead_optimization->synthesis Iterative Design

Caption: Workflow of a Structure-Activity Relationship (SAR) study.

Signaling_Pathway cluster_pathway Simplified PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3  phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Analog Indole Analog Analog->PI3K

Caption: Inhibition of the PI3K/Akt pathway by a hypothetical indole analog.

References

A Comparative Guide to the Cross-Reactivity Profiling of Methyl 1-Methyl-1H-indole-3-carboxylate Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The methyl 1-methyl-1H-indole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of potent kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. While the development of potent inhibitors is essential, understanding their selectivity is paramount. Cross-reactivity profiling, the process of assessing an inhibitor's activity against a broad panel of related and unrelated kinases, is a critical step in drug discovery. It helps to elucidate the inhibitor's mechanism of action, predict potential off-target toxicities, and identify opportunities for developing more selective therapeutic agents.

This guide provides a framework for comparing the cross-reactivity profiles of hypothetical inhibitors derived from the this compound core. It includes illustrative data, detailed experimental protocols for key assays, and visualizations of common off-target signaling pathways.

Illustrative Kinase Selectivity Profile

To effectively compare inhibitors, their potency (often measured as an IC50 value, the concentration required to inhibit 50% of an enzyme's activity) is determined against a large panel of kinases. A selective inhibitor will show high potency against its intended target and significantly lower potency against other kinases.

The following table presents a hypothetical comparison between two inhibitors, MMI-1 and MMI-2 , derived from the this compound scaffold. They are designed to target "Kinase X," and their cross-reactivity is assessed against a panel of common off-target kinases.

Note: The data presented below is for illustrative purposes only and is intended to demonstrate the principles of a comparative analysis.

Table 1: Illustrative Cross-Reactivity Data for MMI-1 and MMI-2 (IC50, nM)

Kinase TargetKinase FamilyInhibitor MMI-1 (IC50, nM)Inhibitor MMI-2 (IC50, nM)
Kinase X (On-Target) TK15 25
ABL1TK850>10,000
SRCTK4505,200
VEGFR2 (KDR)TK2,100>10,000
EGFRTK>10,000>10,000
PI3KαLipid Kinase5,5008,900
Akt1AGC7,800>10,000
mTORAtypical6,2009,500
MEK1STE>10,000>10,000
ERK2CMGC8,100>10,000
CDK2CMGC>10,000>10,000

Interpretation:

  • Potency: Both compounds are potent inhibitors of the intended target, Kinase X.

  • Selectivity: Inhibitor MMI-2 demonstrates a superior selectivity profile. It shows minimal activity against the tested off-target kinases, with IC50 values in the high-micromolar or non-inhibitory range. In contrast, MMI-1 exhibits moderate off-target activity against ABL1 and SRC, suggesting it is a less selective compound. This type of profiling is crucial for selecting candidates with the highest potential for efficacy and the lowest risk of side effects for further development.[1][2]

Experimental Methodologies

A robust cross-reactivity profile is generated using a combination of in vitro biochemical assays and cell-based target engagement studies.

Experimental Workflow for Kinase Inhibitor Profiling

The overall process involves synthesizing the compound, screening it against a broad panel of kinases in vitro, and validating its interaction with the target in a cellular environment.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis synthesis Compound Synthesis (MMI Scaffold) stock Prepare Compound Stock Solution (DMSO) synthesis->stock panel High-Throughput Kinase Panel Screening (>400 kinases, e.g., Radiometric Assay) stock->panel ic50 Determine IC50 Values for Hits panel->ic50 selectivity Calculate Selectivity Score & Compare Profiles ic50->selectivity cell_culture Cell Culture (Target-Expressing Line) treatment Treat Cells with Inhibitor cell_culture->treatment cetsa Cellular Thermal Shift Assay (CETSA) treatment->cetsa quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) cetsa->quantify quantify->selectivity pathway Identify Potential Off-Target Pathways selectivity->pathway

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Protocol 1: In Vitro Radiometric Kinase Assay

This method is a gold standard for quantifying kinase activity by measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[3][4]

  • Plate Preparation: Prepare serial dilutions of the test inhibitors (e.g., MMI-1, MMI-2) in a 96- or 384-well plate. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Mixture: To each well, add the specific purified kinase, its corresponding peptide or protein substrate, and the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Start the kinase reaction by adding an ATP mixture containing both unlabeled ATP and radiolabeled [γ-³³P]ATP. The final ATP concentration should be at or near the Km value for each specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-120 minutes), allowing the phosphorylation reaction to proceed.

  • Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Separation: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through. Wash the wells multiple times with phosphoric acid to remove all unbound radiolabel.

  • Quantification: After drying the plate, add a scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls. Determine IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming that a compound engages its target protein within the complex environment of a cell.[5][6] It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[7]

  • Cell Treatment: Culture cells that endogenously express the target kinase. Treat the intact cells with the test inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (DMSO) for a set period (e.g., 1-2 hours).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[6]

  • Cell Lysis: Lyse the cells using a mild buffer, often through repeated freeze-thaw cycles, to release the cellular proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the heat-denatured, aggregated proteins.[6]

  • Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

  • Analysis: Analyze the amount of soluble target kinase remaining at each temperature using a protein detection method such as Western Blot or ELISA.

  • Data Interpretation: Plot the amount of soluble protein as a function of temperature. A successful target engagement will result in a "thermal shift," where the protein remains soluble at higher temperatures in the inhibitor-treated samples compared to the vehicle control.

Analysis of Potential Off-Target Signaling Pathways

Understanding which signaling pathways might be affected by off-target inhibition is crucial. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most important cascades in cell growth and survival, and their components are frequent off-targets for kinase inhibitors.[8][9]

The PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell proliferation, growth, and survival.[10][11] Unintended inhibition of kinases within this cascade (like PI3K, Akt, or mTOR) can have significant biological consequences.[12]

G RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 (mTOR Kinase) Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Activates) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

The MAPK/ERK Pathway

Also known as the Ras-Raf-MEK-ERK pathway, this cascade transmits signals from cell surface receptors to the DNA in the nucleus, primarily influencing cell division, differentiation, and survival.[9][13]

G Receptor Growth Factor Receptor Grb2_Sos Grb2/SOS Receptor->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Output Gene Expression: Proliferation, Differentiation Transcription->Output

Caption: The core MAPK/ERK signaling cascade.

Conclusion

The cross-reactivity profiling of inhibitors derived from the this compound scaffold is a data-driven process essential for advancing a drug discovery program. A comprehensive evaluation requires a tiered approach, beginning with broad in vitro screening to map the selectivity landscape, followed by cell-based assays to confirm on-target engagement in a physiological context. By systematically comparing inhibitor profiles and understanding their potential interactions with key signaling pathways, researchers can make informed decisions to optimize lead compounds, balancing potency with selectivity to develop safer and more effective therapeutics.

References

A Comparative Analysis of the Anti-proliferative Effects of Indole-3-Carboxylic Acid and Indole-3-Carbinol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the absence of publicly available data on the anti-proliferative effects of methyl 1-methyl-1H-indole-3-carboxylate in specific cancer cell lines. To provide valuable context for researchers in drug discovery, this guide offers a comparative analysis of its closest structural analog, indole-3-carboxylic acid, and a well-researched related indole compound, indole-3-carbinol.

This guide summarizes the available experimental data on the anti-proliferative activities of these compounds against various cancer cell lines. It also details a standard experimental protocol for assessing cell viability and illustrates a key signaling pathway implicated in cancer cell proliferation that is often modulated by indole derivatives.

Comparative Anti-proliferative Activity

The following table summarizes the available half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values for indole-3-carboxylic acid derivatives and indole-3-carbinol across a range of cancer cell lines. It is important to note that direct anti-proliferative data for this compound was not found in the reviewed literature.

CompoundCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Indole-3-carboxylic acid conjugate (7k)Leukemia sub-panelLeukemia0.04 - 0.28[1]
Indole-3-carboxylic acid conjugate (7k)Solid tumor cell linesVarious0.04 - 0.61[1]
Indole-3-carboxylic acid derivative (T1089)A549Human Lung Carcinoma33.4 ± 1.3[2][3]
Indole-3-Carbinol (I3C)MC38Murine Colorectal Carcinoma133.4[4]
Indole-3-Carbinol (I3C)CT26Murine Colorectal Carcinoma198.8[4]
Indole-3-Carbinol (I3C)RKOHuman Colorectal Carcinoma184.5[4]
Indole-3-Carbinol (I3C)MCF-7Human Breast Adenocarcinoma204 (mean for ERα-positive lines)[5]
Indole-3-Carbinol (I3C)MDA-MB-231Human Breast Adenocarcinoma491 (mean for ERα-negative lines)[5]

It is noteworthy that while indole-3-carboxylic acid itself has shown low intrinsic cytotoxicity, its derivatives have demonstrated significant anti-proliferative activity.[2][3] In contrast, Indole-3-carbinol (I3C) has been extensively studied and shows varied efficacy across different cancer cell lines.[4][5]

Experimental Protocols

A standard method for assessing the anti-proliferative effects of compounds in cancer cell lines is the MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compound (e.g., indole derivative)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway and Experimental Workflow

Indole derivatives have been shown to modulate various signaling pathways involved in cancer cell proliferation and survival. One such critical pathway is the PI3K/Akt pathway, which is frequently hyperactivated in many cancers.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indole Indole Derivatives (e.g., I3C) Indole->Akt inhibits

Caption: PI3K/Akt signaling pathway and potential inhibition by indole derivatives.

MTT_Assay_Workflow start Start plate_cells Plate Cancer Cells in 96-well Plate start->plate_cells add_compound Add Indole Compound (Varying Concentrations) plate_cells->add_compound incubate Incubate (e.g., 48 hours) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

References

Comparative Assessment of Indole-3-Carboxylate Analogs and Alternative Scaffolds as Selective Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of the indole-3-carboxylate scaffold, with a focus on its derivatives as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). While specific experimental data for methyl 1-methyl-1H-indole-3-carboxylate is not prominently available in the current body of literature, this guide will objectively compare the performance of structurally related indole-3-carboxylates with alternative chemical scaffolds that target mPGES-1, supported by experimental data.

Introduction to the Biological Target: Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2).[1][2] Upregulated by pro-inflammatory stimuli, mPGES-1 works in concert with cyclooxygenase-2 (COX-2) to produce PGE2, a key mediator of inflammation, pain, and fever.[1] Selective inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors by specifically targeting PGE2 production without affecting other prostanoids.[1]

The mPGES-1 Signaling Pathway

The production of PGE2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by COX enzymes. mPGES-1 subsequently catalyzes the isomerization of PGH2 to PGE2. This pathway is a critical component of the inflammatory response.

mPGES1_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Inflammation Inflammation, Pain, Fever PGE2->Inflammation PLA2 Phospholipase A2 COX COX-1 / COX-2 mPGES1 mPGES-1

Caption: The Prostaglandin E2 (PGE2) Biosynthesis Pathway.

Comparative Inhibitory Activity against mPGES-1

The following table summarizes the in vitro inhibitory activity of various compounds against human mPGES-1. The data is presented to compare the potency of indole-3-carboxylate derivatives with other known mPGES-1 inhibitor scaffolds.

Compound ClassCompoundmPGES-1 IC50 (µM)Cell-Based PGE2 Inhibition IC50 (µM)Selectivity NotesReference
Indole-3-Carboxylate Benzo[g]indole-3-carboxylate (Compound 7a)0.62.0 (A549 cells)Did not significantly suppress 6-keto-PGF1α formation up to 30 µM.[1][3]
Benzo[g]indole-3-carboxylate (Compound 6)1.6Not ReportedPotent inhibitor of 5-LO.[4]
Benzo[g]indole-3-carboxylate (Compound 5)3.1Not ReportedNot Reported[4]
Benzoxazole PF-4693627 (Compound 26)0.003Not ReportedSelective against other enzymes including COX-2, 5-LOX, and 12-LOX.[1]
Compound 290.002Not ReportedNot Reported[1]
Compound 370.0180.034Good selectivity and oral bioavailability reported.[1]
Benzimidazole Compound 17d0.0080.016 (A549 cells)Good selectivity.[1]
Compound III0.09Not ReportedNo detectable inhibition against COX-1, COX-2, PGIS, or H-PGDS up to 50 µM.[1]
Compound 44 (AGU654)0.00291.0 (Human Whole Blood)Remarkable selectivity over COX-1, COX-2, 5-LOX, and FLAP.[3][4]
Arylpyrrolizine (Licofelone derivative) Licofelone (ML3000)6.0< 1.0 (A549 cells)Also inhibits COX-1 (IC50 = 0.8 µM) and 5-LOX.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of mPGES-1 inhibitors.

1. Cell-Free mPGES-1 Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of mPGES-1 in a cell-free system.

cell_free_assay cluster_prep Microsome Preparation cluster_assay Inhibition Assay Stimulate Stimulate A549 cells with IL-1β Harvest Harvest and homogenize cells Stimulate->Harvest Centrifuge Centrifuge to isolate microsomal fraction Harvest->Centrifuge Incubate Pre-incubate microsomes with test compound Centrifuge->Incubate React Add PGH2 substrate to initiate reaction Incubate->React Terminate Terminate reaction React->Terminate Measure Quantify PGE2 levels (e.g., by ELISA or LC-MS) Terminate->Measure

Caption: Workflow for a cell-free mPGES-1 inhibition assay.

  • Preparation of Microsomal Fraction:

    • A549 human lung carcinoma cells are cultured and stimulated with a pro-inflammatory agent like Interleukin-1β (IL-1β) to induce the expression of mPGES-1.

    • The cells are harvested, washed, and then homogenized in a suitable buffer.

    • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which contains mPGES-1.

  • Inhibition Assay:

    • The microsomal preparation is pre-incubated with various concentrations of the test compound or a vehicle control.

    • The enzymatic reaction is initiated by the addition of the substrate, PGH2.

    • After a defined incubation period, the reaction is terminated.

    • The amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

2. Cell-Based PGE2 Inhibition Assay

This assay assesses the ability of a compound to inhibit PGE2 production in intact cells, providing information on cell permeability and activity in a more physiological context.

cell_based_assay Seed_Cells Seed cells (e.g., A549) in culture plates Pretreat Pre-treat cells with test compound Seed_Cells->Pretreat Stimulate Stimulate cells with IL-1β to induce PGE2 production Pretreat->Stimulate Incubate Incubate for a set time period Stimulate->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Measure_PGE2 Quantify PGE2 levels in supernatant Collect_Supernatant->Measure_PGE2

Caption: Workflow for a cell-based PGE2 inhibition assay.

  • Cell Culture and Treatment:

    • A suitable cell line, such as A549 cells, is cultured in appropriate media.

    • The cells are pre-treated with various concentrations of the test compound or a vehicle control for a specified duration.

    • A pro-inflammatory stimulus (e.g., IL-1β) is added to the cell culture to induce the COX-2/mPGES-1 pathway and subsequent PGE2 production.

  • Quantification of PGE2:

    • After incubation, the cell culture supernatant is collected.

    • The concentration of PGE2 in the supernatant is measured, typically by ELISA.

    • The IC50 value is determined by analyzing the dose-dependent inhibition of PGE2 production.

Discussion on Selectivity

A key advantage of targeting mPGES-1 is the potential for high selectivity over other enzymes in the arachidonic acid cascade, particularly COX-1 and COX-2. Inhibition of these COX enzymes is associated with gastrointestinal and cardiovascular side effects. The data presented in the comparison table highlights that several benzoxazole and benzimidazole derivatives exhibit high selectivity for mPGES-1 with no significant inhibition of COX enzymes.[1] While the benzo[g]indole-3-carboxylate derivative 7a also showed a degree of selectivity, other indole derivatives are known to also inhibit 5-lipoxygenase (5-LOX), making them dual inhibitors.[1][4] This dual activity could be beneficial in certain inflammatory conditions but represents a different selectivity profile compared to highly specific mPGES-1 inhibitors.

Conclusion

The indole-3-carboxylate scaffold, particularly in the form of benzo[g]indole-3-carboxylate derivatives, has demonstrated inhibitory activity against mPGES-1.[3][4] However, when compared to other chemical classes, such as benzoxazoles and benzimidazoles, the latter have yielded compounds with significantly higher potency, often in the low nanomolar range.[1] Furthermore, these alternative scaffolds have been shown to possess excellent selectivity over COX-1 and COX-2, a critical feature for a safer anti-inflammatory agent.

While there is a lack of specific data for this compound, the broader class of indole-3-carboxylates represents a valid starting point for the design of mPGES-1 inhibitors. Further optimization of this scaffold would be necessary to compete with the potency and selectivity demonstrated by the benzoxazole and benzimidazole classes. This guide underscores the importance of comparative analysis in drug discovery and highlights the current landscape of selective mPGES-1 inhibitors.

References

Safety Operating Guide

Proper Disposal of Methyl 1-Methyl-1H-indole-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of methyl 1-methyl-1H-indole-3-carboxylate are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, in both solid and liquid forms. Adherence to these procedures is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure. Based on available safety data, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE) and Engineering Controls:

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long-sleeved clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2][3]
Step-by-Step Disposal Protocol

The disposal of this compound waste should be approached systematically through segregation, containment, labeling, and transfer. All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.[2]

1. Waste Segregation:

  • Solid Waste: Un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) must be collected in a designated, compatible, and clearly labeled solid waste container.[2]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and labeled liquid waste container. It is crucial not to mix this waste with incompatible streams, such as halogenated and non-halogenated solvents.[2] For small liquid quantities (under 50 mL), absorption onto an inert material like vermiculite or cat litter is recommended, followed by placement in a sealed container for collection by a licensed waste contractor.[4]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[2]

2. Waste Containment:

  • Liquid waste containers should never be filled to more than 80% of their capacity to allow for vapor expansion and prevent spills.[2]

  • Ensure the exterior of all waste containers is clean and free of contamination.[2]

  • All containers must be in good condition, leak-proof, and have a tightly sealing cap.[5]

3. Waste Labeling:

All waste containers must be clearly labeled with the words "Hazardous Waste." The label must include:

  • The full chemical name: "this compound" (avoiding abbreviations).

  • The approximate concentration and volume or mass of the waste.

  • The date the waste was first added to the container.

  • The primary hazards associated with the waste (e.g., "Toxic," "Irritant").[2]

4. Storage of Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[2]

  • Incompatible waste streams must be stored separately to prevent dangerous reactions.[2] This compound is incompatible with strong oxidizing agents and strong bases.[6]

5. Waste Disposal and Pickup:

  • Follow your institution's specific procedures for hazardous waste pickup.

  • Disposal must be conducted through an approved waste disposal plant.[7][8][9] Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6][7][8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: Handling of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation waste_generation Waste Generated ventilation->waste_generation solid_waste Solid Waste (Contaminated lab supplies, excess solid chemical) waste_generation->solid_waste liquid_waste Liquid Waste (Solutions containing the chemical) waste_generation->liquid_waste sharps_waste Sharps Waste (Contaminated needles, glassware) waste_generation->sharps_waste solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container (<80% full) liquid_waste->liquid_container sharps_container Place in Designated Sharps Container sharps_waste->sharps_container saa Store in Designated Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa secondary_containment Use Secondary Containment saa->secondary_containment pickup Arrange for Hazardous Waste Pickup (Follow Institutional Procedures) secondary_containment->pickup end Dispose via Approved Waste Disposal Plant pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling methyl 1-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 1-Methyl-1H-Indole-3-Carboxylate

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 108438-43-3), including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. Face shield if splashing is a risk.To prevent eye contact which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.To avoid skin contact which can lead to irritation.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved N95 dust mask or higher-level respirator may be required.To prevent inhalation which may cause respiratory tract irritation.[1]
Operational and Handling Plan

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ensure eyewash stations and safety showers are readily accessible.[3]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.

  • Dispensing: Avoid generating dust. Use appropriate tools to handle the solid material.

  • During Use: Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.[2]

  • After Handling: Wash hands thoroughly after handling the compound.[1][3]

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[3][4]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[3][4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

Disposal Plan

Contaminated materials and the chemical itself must be disposed of as hazardous waste.

  • Waste Container: Use a designated, labeled, and tightly sealed container for waste.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3][4] Do not allow the product to enter drains or the environment.[2][3]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the essential steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Work in Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_dispense Dispense Chemical Carefully (Avoid Dust) prep_setup->handle_dispense handle_use Keep Container Closed handle_dispense->handle_use handle_wash Wash Hands After Use handle_use->handle_wash dispose_waste Collect Waste in Labeled Container handle_wash->dispose_waste dispose_final Dispose as Hazardous Waste (Follow Regulations) dispose_waste->dispose_final

Caption: Workflow for handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-methyl-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 1-methyl-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.